molecular formula C19H18N4OS2 B15589326 VU0463271

VU0463271

Numéro de catalogue: B15589326
Poids moléculaire: 382.5 g/mol
Clé InChI: DPONSKCACOZTGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU0463271 is an organic molecular entity.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPONSKCACOZTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0463271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective antagonist of the neuron-specific K+-Cl- cotransporter 2 (KCC2), also known as SLC12A5.[1][2] It is a valuable pharmacological tool for investigating the role of KCC2 in neuronal function and pathophysiology.[3] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the KCC2 cotransporter.[1][2] KCC2 is crucial for maintaining low intracellular chloride concentrations ([Cl-]i) in mature neurons.[3][4] This low [Cl-]i is essential for the hyperpolarizing effect of GABAA receptor activation, which mediates fast synaptic inhibition in the central nervous system.[3][4]

By inhibiting KCC2, this compound disrupts the extrusion of chloride ions from the neuron.[5] This leads to an accumulation of intracellular chloride and a subsequent depolarizing shift in the GABAA reversal potential (EGABA).[3][5] As a result, the activation of GABAA receptors no longer leads to hyperpolarization but instead causes a less effective shunting inhibition or even depolarization, thereby reducing the overall strength of synaptic inhibition and leading to neuronal hyperexcitability.[3][5] This hyperexcitability can manifest as increased spontaneous action potential firing and, under certain conditions, epileptiform discharges.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

ParameterValueCell Type/Assay ConditionReference
IC50 for KCC2 61 nMNot specified[1][2]
Selectivity vs. NKCC1 >100-foldNot specified[1][2]
Effect on EGABA (100 nM) Shift from -73 ± 4 mV to -42 ± 3 mVCultured hippocampal neurons[5]
Effect on EGABA (10 µM) Shift from basal to -36 ± 2 mVCultured hippocampal neurons[5]
Effect on EGly (10 µM) Shift from -71 ± 2 mV to -35 ± 1 mVKCC2-expressing HEK cells[5]
Effect on [Cl-]i (100 nM) Shift from 10.4 ± 1.3 mM to 32.4 ± 4.4 mMCultured hippocampal neurons[5]
Effect on [Cl-]i (10 µM) Shift from 9.8 ± 1.6 mM to 39.1 ± 2.6 mMCultured hippocampal neurons[5]
Effect on Spontaneous Action Potentials (100 nM) Increased firing rate from 22 ± 6 to 83 ± 23 AP/minCultured hippocampal neurons[5]
Effect on Spontaneous Action Potentials (10 µM) Increased the number from 18 ± 5 to 78 ± 26 AP/minCultured hippocampal neurons[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK) cells are commonly used for their ease of transfection and lack of endogenous KCC2.

  • Transfection: HEK cells are transfected with cDNAs encoding human KCC2, the rat glycine (B1666218) α1 subunit (to provide a Cl- permeable channel for electrophysiological measurements), and eGFP (for visualization of transfected cells) using a lipid-based transfection reagent like Lipofectamine. Cells are typically grown for 48 hours post-transfection before experimentation.[5]

2. Electrophysiological Recordings

  • Perforated Patch-Clamp: This technique is used to measure the reversal potential of GABAA or glycine receptors (EGABA or EGly) without disturbing the intracellular chloride concentration.

    • Pipette Solution: The patch pipette contains a high concentration of a salt like KCl (e.g., 140 mM) and a pore-forming agent such as gramicidin (B1672133) (e.g., 50 µg/ml).[5] Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but not anions like chloride.

    • Recording Procedure: After establishing a gigaohm seal, the gramicidin is allowed to incorporate into the membrane patch. The holding potential is set (e.g., -30 mV), and a GABAA or glycine receptor agonist (e.g., muscimol (B1676869) or glycine) is applied to elicit a current. A voltage ramp protocol is then applied to determine the reversal potential of the agonist-induced current.

  • Whole-Cell Patch-Clamp: This configuration is used to control the intracellular environment and can be used to study ion channel properties.

    • Pipette Solution: The intracellular solution typically contains K-gluconate, KCl, CaCl2, Mg-ATP, EGTA, and HEPES, with the pH adjusted to 7.4.[5]

    • Recording Procedure: After rupturing the cell membrane, the cell is voltage-clamped, and agonist-induced currents are measured.

3. In Vitro Hippocampal Slice Electrophysiology

  • Slice Preparation: Hippocampal slices are prepared from mice.

  • Recording: Extracellular field potentials are recorded in specific layers of the hippocampus (e.g., CA1 or CA3 pyramidal cell layer) or the medial entorhinal cortex.[5][6]

  • Experimental Condition: To induce epileptiform activity, slices are often perfused with artificial cerebrospinal fluid (aCSF) containing low or no magnesium (low-Mg2+ model).[5] this compound is then bath-applied to observe its effects on the frequency and duration of seizure-like events.[5]

4. In Vivo Microinfusion

  • Procedure: this compound is dissolved in a vehicle solution and microinfused directly into a specific brain region, such as the dorsal hippocampus, of an awake, behaving mouse.[5]

  • Monitoring: Electroencephalogram (EEG) recordings are used to monitor for the induction of epileptiform discharges.[5]

Visualizations

Caption: Mechanism of this compound action on neuronal chloride homeostasis.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo / In Vivo Validation cell_culture HEK Cell Culture & Transfection with KCC2 patch_clamp Perforated Patch-Clamp Electrophysiology cell_culture->patch_clamp agonist_app Apply GABA/Glycine Agonist patch_clamp->agonist_app measure_egaba Measure E_GABA / E_Gly (Reversal Potential) agonist_app->measure_egaba apply_vu Apply this compound measure_egaba->apply_vu measure_shift Re-measure E_GABA / E_Gly to Determine Shift apply_vu->measure_shift slice_prep Hippocampal Slice Preparation field_rec Extracellular Field Recording (low-Mg2+ model) slice_prep->field_rec vu_perfusion Bath Apply this compound field_rec->vu_perfusion observe_activity Observe Changes in Epileptiform Activity vu_perfusion->observe_activity in_vivo In Vivo Microinfusion & EEG Recording observe_activity->in_vivo

Caption: Experimental workflow for characterizing this compound's effects.

References

VU0463271: A Selective KCC2 Inhibitor for Neuroscience Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for establishing and maintaining the low intracellular chloride concentration necessary for fast hyperpolarizing synaptic inhibition mediated by GABAA and glycine (B1666218) receptors in the mature central nervous system (CNS). Dysregulation of KCC2 function is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling target for therapeutic intervention. VU0463271 has emerged as a potent and selective antagonist of KCC2, providing a crucial pharmacological tool to investigate the physiological and pathological roles of this transporter. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways involved.

Introduction to this compound

This compound, with the chemical name N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a small molecule inhibitor of the KCC2 transporter.[1][2] It was developed through the optimization of a previous KCC2 antagonist, ML077, resulting in a compound with significantly improved potency.[3] this compound offers high selectivity for KCC2 over the closely related Na-K-2Cl cotransporter 1 (NKCC1) and a panel of other receptors and channels, making it an invaluable tool for dissecting the specific contributions of KCC2 to neuronal function.[2][3][4] However, it is important to note that this compound has been reported to have poor pharmacokinetic properties, which may limit its utility in in vivo studies requiring systemic administration.[5][6]

Mechanism of Action

KCC2 utilizes the electrochemical gradient of potassium to drive the extrusion of chloride ions from the neuron. This process is essential for maintaining a low intracellular chloride concentration, which allows the influx of chloride through GABAA and glycine receptor channels to be hyperpolarizing, thus mediating synaptic inhibition.

By selectively inhibiting KCC2, this compound disrupts this chloride extrusion process.[4] This leads to an accumulation of intracellular chloride, causing a depolarizing shift in the reversal potential for GABA (EGABA).[1][7][8] Consequently, the activation of GABAA receptors can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability and a propensity for network hyperexcitability and epileptiform activity.[1][4][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeParameterValueReference
KCC286Rb+ InfluxIC5061 nM[2][3][4]
NKCC186Rb+ InfluxSelectivity>100-fold vs. KCC2[2][3][4]
Various GPCRs, Ion Channels, TransportersFunctional AssaysActivityNo significant activity[2][3]
Mitochondrial Translocator Protein (TSPO)-IC50~200 nM[8]
α1B Adrenergic Receptor-IC50~350 nM[8]

Table 2: Electrophysiological Effects of this compound

PreparationConcentrationEffectMagnitude of ChangeReference
KCC2-expressing HEK cells10 µMDepolarizing shift in EGlyFrom -71 mV to -35 mV[7][8]
Cultured Hippocampal Neurons100 nMDepolarizing shift in EGABAFrom -73 mV to -42 mV[8]
Cultured Hippocampal Neurons10 µMDepolarizing shift in EGABAFrom -83 mV to -62 mV[8]
Cultured Hippocampal Neurons10 µMIncrease in spontaneous action potentialsFrom 18 to 78 AP/min[8]
Cultured Hippocampal Neurons100 nMIncrease in spontaneous action potentialsFrom 22 to 83 AP/min[8]

Signaling Pathways

The function of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events. Inhibition of KCC2 by this compound will have downstream consequences on these pathways and the overall state of neuronal excitability.

KCC2_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane cluster_intracellular Intracellular GABA_R GABAA Receptor Cl_in Cl- (in) GABA_R->Cl_in Cl- Influx (Hyperpolarization) K_out K+ (out) KCC2 KCC2 K_out->KCC2 Cl_out Cl- (out) Cl_out->GABA_R GABA Cl_out->KCC2 K_in K+ (in) KCC2->K_in KCC2->Cl_in Cl- Extrusion Depolarization Membrane Depolarization Hyperexcitability Neuronal Hyperexcitability This compound This compound This compound->KCC2 Inhibition

Mechanism of this compound Action.

KCC2 activity is modulated by several key signaling cascades:

  • WNK-SPAK/OSR1 Pathway: The "With-No-Lysine" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), form a core regulatory axis. This pathway is sensitive to intracellular chloride concentrations. Low intracellular chloride inhibits WNK kinases, leading to dephosphorylation and activation of KCC2. Conversely, high intracellular chloride activates this pathway, leading to phosphorylation and inhibition of KCC2.

  • Protein Kinase C (PKC): PKC-dependent phosphorylation of KCC2 at Serine 940 enhances its cell surface stability and transport activity.

  • Brain-Derived Neurotrophic Factor (BDNF) - TrkB Signaling: Activation of the Tropomyosin receptor kinase B (TrkB) by BDNF can lead to the downregulation of KCC2 expression and function.

Major Signaling Pathways Regulating KCC2.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound.

Gramicidin (B1672133) Perforated Patch-Clamp Electrophysiology

This technique is used to measure the reversal potential of GABAA or glycine receptor-mediated currents (EGABA or EGly) without dialyzing the intracellular contents of the neuron, thus preserving the native intracellular chloride concentration.

Principle: Gramicidin, a peptide antibiotic, is included in the patch pipette solution. It forms small pores in the cell membrane under the pipette tip that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell while maintaining the physiological intracellular chloride gradient.

Workflow:

Perforated_Patch_Workflow start Prepare Pipette Solution with Gramicidin seal Obtain Giga-ohm Seal on Neuron start->seal perforate Allow Gramicidin to Perforate Membrane (Monitor Access Resistance) seal->perforate record_baseline Record Baseline E-GABA/E-Gly perforate->record_baseline apply_vu Apply this compound record_baseline->apply_vu record_drug Record E-GABA/E-Gly in presence of this compound apply_vu->record_drug washout Washout this compound record_drug->washout record_washout Record E-GABA/E-Gly after Washout washout->record_washout end Analyze Data record_washout->end

Gramicidin Perforated Patch-Clamp Workflow.

Detailed Steps:

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries. The internal solution should contain a potassium-based salt (e.g., K-gluconate) and gramicidin. The tip of the pipette is briefly filled with gramicidin-free solution to facilitate seal formation before back-filling with the gramicidin-containing solution.

  • Cell Preparation: Use cultured neurons or acutely prepared brain slices.

  • Recording: Approach a neuron and form a high-resistance (GΩ) seal. Monitor the access resistance as gramicidin perforates the membrane. Once a stable, low access resistance is achieved, voltage-clamp recordings can be performed.

  • EGABA/EGly Measurement: Apply brief puffs of GABA or glycine at various holding potentials to determine the reversal potential.

  • Drug Application: Perfuse the bath with a known concentration of this compound and repeat the EGABA/EGly measurement.

  • Washout: Perfuse with control solution to determine the reversibility of the effect.

Ion Flux Assays (86Rb+ and Thallium)

These cell-based assays provide a quantitative measure of KCC2 transport activity and are suitable for high-throughput screening.

Principle: KCC2 can transport other cations, such as rubidium (86Rb+, a radioactive isotope) and thallium (Tl+), in place of potassium. The influx of these ions, which can be measured using scintillation counting (for 86Rb+) or a fluorescent dye (for Tl+), serves as a surrogate for KCC2 activity.

Workflow:

Ion_Flux_Workflow start Plate KCC2-expressing HEK293 cells preincubate Pre-incubate with This compound or Vehicle start->preincubate add_tracer Add 86Rb+ or Tl+ (with fluorescent dye) preincubate->add_tracer incubate Incubate for a defined period add_tracer->incubate wash Wash cells to remove extracellular tracer incubate->wash measure Measure intracellular radioactivity or fluorescence wash->measure end Calculate % Inhibition measure->end

Ion Flux Assay Workflow.

Detailed Steps:

  • Cell Culture: Use a stable cell line (e.g., HEK293) overexpressing KCC2.

  • Assay Preparation: Plate cells in multi-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound.

  • Flux Initiation: Add the assay buffer containing either 86Rb+ or Tl+ (along with a Tl+-sensitive fluorescent dye).

  • Flux Termination: After a short incubation period, rapidly wash the cells with ice-cold buffer to stop the transport and remove extracellular tracer.

  • Detection: For 86Rb+, lyse the cells and measure radioactivity using a scintillation counter. For Tl+, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of ion flux against the concentration of this compound.

In Vitro Brain Slice Electrophysiology (Low-Mg2+ Model)

This ex vivo model is used to induce epileptiform activity in brain slices and assess the pro-convulsant effects of KCC2 inhibition.

Principle: Perfusion of brain slices with artificial cerebrospinal fluid (aCSF) lacking magnesium ions (low-Mg2+) removes the voltage-dependent block of NMDA receptors, leading to neuronal hyperexcitability and the generation of spontaneous epileptiform discharges.

Detailed Steps:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

  • Recording Setup: Place the slice in a recording chamber continuously perfused with aCSF. Position a recording electrode in the desired brain region (e.g., CA1 or entorhinal cortex) to record extracellular field potentials.

  • Induction of Epileptiform Activity: Switch the perfusion to a low-Mg2+ aCSF to induce seizure-like events (SLEs).

  • Drug Application: Once stable SLEs are established, apply this compound to the perfusate.

  • Data Acquisition and Analysis: Record the changes in the frequency, duration, and amplitude of the epileptiform discharges in the presence of this compound.

In Vivo Microinfusion

This technique allows for the direct administration of this compound into a specific brain region of an anesthetized or freely moving animal to assess its effects on neuronal activity in the intact brain.

Detailed Steps:

  • Animal Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).

  • Electrode Implantation: An electrode may also be implanted to record local field potentials or single-unit activity.

  • Recovery: Allow the animal to recover from surgery.

  • Microinfusion: At the time of the experiment, insert an infusion cannula through the guide cannula and infuse a small volume of this compound solution.

  • Behavioral and Electrophysiological Monitoring: Observe the animal for behavioral changes (e.g., seizures) and record the corresponding electrophysiological activity.

Conclusion

This compound is a potent and selective KCC2 inhibitor that has proven to be an indispensable pharmacological tool for elucidating the multifaceted roles of KCC2 in neuronal physiology and pathophysiology. Its ability to acutely and specifically block KCC2-mediated chloride extrusion provides a powerful means to investigate the consequences of impaired GABAergic inhibition in a variety of experimental models. While its pharmacokinetic properties may pose challenges for systemic in vivo applications, its utility in in vitro and ex vivo preparations, as well as for local in vivo administration, remains unparalleled. The continued use of this compound in neuroscience research will undoubtedly contribute to a deeper understanding of the mechanisms underlying neurological disorders and aid in the development of novel therapeutic strategies targeting the KCC2 transporter.

References

VU0463271: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Potent and Selective KCC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0463271, a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2). This document details its chemical structure, physicochemical properties, mechanism of action, and experimental applications, serving as a vital resource for professionals in neuroscience research and drug development.

Core Chemical and Pharmacological Properties

This compound, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a small molecule inhibitor that has become an invaluable tool for studying the physiological roles of KCC2.[1] Its selectivity and potency make it a superior research tool compared to less specific inhibitors like furosemide.[2][3][4]

Physicochemical and Biological Activity Data

The following tables summarize the key quantitative data for this compound.

PropertyValueReference
Chemical Name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide[1]
Molecular Formula C19H18N4OS2[1][5]
Molecular Weight 382.50 g/mol [1][5]
CAS Number 1391737-01-1[1][5]
Appearance Off-white to yellow solid[5]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (up to 25 mg/mL or 65.36 mM)[1][5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[5]
Biological ActivityValueReference
Primary Target K-Cl Cotransporter 2 (KCC2)[1]
IC50 61 nM[1][5]
Selectivity >100-fold selectivity versus Na-K-2Cl cotransporter 1 (NKCC1)[1][5]
Pharmacokinetics (Rat) Clearance (CL) = 57 mL/min/kg; Volume of distribution (Vss) = 0.4 L/kg; Half-life (t1/2) = 9 min[5]

Mechanism of Action: Stabilizing an Outward-Open Conformation

This compound exerts its inhibitory effect on KCC2 by binding to the transporter and stabilizing it in an outward-open conformation. This action prevents the conformational changes necessary for the transport of potassium (K+) and chloride (Cl-) ions out of the neuron. By locking the transporter in this state, this compound effectively blocks its function, leading to an increase in intracellular chloride concentration.

The diagram below illustrates the signaling pathway associated with KCC2 function and the point of intervention by this compound.

KCC2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular KCC2 KCC2 Transporter (Outward-Open State) K_in K+ KCC2->K_in Transport Blocked Cl_in Cl- KCC2->Cl_in Transport Blocked GABAAR GABAA Receptor GABAAR->Cl_in Cl- influx K_out K+ K_out->KCC2 Cl_out Cl- Cl_out->KCC2 GABA GABA GABA->GABAAR Binds Depolarization Depolarizing Shift in EGABA Cl_in->Depolarization Accumulation leads to Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability This compound This compound This compound->KCC2 Binds & Stabilizes

KCC2 Signaling and this compound Inhibition

Experimental Protocols

This compound is a versatile tool used in a variety of experimental settings to probe the function of KCC2. Below are generalized methodologies for common assays.

In Vitro Electrophysiology (Patch-Clamp)

This protocol is designed to measure the effect of this compound on the GABA reversal potential (EGABA) in cultured neurons or brain slices.[2]

Methodology:

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) for brain slices or a suitable extracellular solution for cultured neurons. Prepare an intracellular solution for the patch pipette.

  • Recording: Establish a whole-cell or perforated-patch recording from the neuron of interest.

  • Baseline Measurement: Determine the baseline EGABA by applying puffs of a GABAA receptor agonist (e.g., muscimol) at various holding potentials.

  • This compound Application: Perfuse the recording chamber with a solution containing this compound (typically 100 nM to 10 µM) dissolved in the extracellular solution.[2]

  • Post-treatment Measurement: After a sufficient incubation period (e.g., 5-10 minutes), re-measure EGABA.

  • Washout: Perfuse the chamber with the control extracellular solution to observe any reversal of the effect.

The following diagram outlines the workflow for a typical electrophysiology experiment.

Electrophysiology_Workflow Start Start Prepare Prepare Slice or Cultured Neurons Start->Prepare Patch Establish Patch-Clamp Recording Prepare->Patch Baseline Measure Baseline EGABA Patch->Baseline Apply_VU Apply this compound Baseline->Apply_VU Measure_Post Measure EGABA Post-Treatment Apply_VU->Measure_Post Washout Washout this compound Measure_Post->Washout Analyze Analyze Data Washout->Analyze End End Analyze->End

Electrophysiology Experimental Workflow
Thallium (Tl+) Influx Assay

This high-throughput screening assay is used to measure KCC2 activity by monitoring the influx of thallium, a surrogate for potassium.

Methodology:

  • Cell Culture: Plate HEK-293 cells stably expressing KCC2 in 384-well plates.[6]

  • Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).[6][7]

  • Compound Incubation: Add the this compound dilutions to the wells and incubate for a specified period.

  • Stimulation and Measurement: Add a stimulus buffer containing thallium and immediately begin measuring fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of thallium influx and determine the IC50 of this compound.

Applications in Research

This compound has been instrumental in elucidating the role of KCC2 in various neurological processes and disorders.

  • Synaptic Inhibition: By selectively inhibiting KCC2, researchers can study its critical role in maintaining the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition.[2]

  • Epilepsy: Studies using this compound have shown that KCC2 dysfunction can lead to hyperexcitability and epileptiform discharges, highlighting KCC2 as a potential therapeutic target for epilepsy.[3][4][8]

  • Neuropathic Pain and Spasticity: Research indicates that KCC2 upregulation can be beneficial in models of neuropathic pain and spasticity, and this compound is used to probe the underlying mechanisms.[9]

  • Neurodevelopmental Disorders: Given the role of KCC2 in the developmental switch of GABAergic signaling from excitatory to inhibitory, this compound is a valuable tool for studying disorders where this process may be disrupted.[9]

Conclusion

This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of KCC2 function in health and disease. Its well-defined chemical properties and mechanism of action, coupled with its utility in a range of experimental paradigms, make it an indispensable compound for researchers in neuroscience and drug discovery. This guide provides the foundational knowledge required for the effective application of this compound in a research setting.

References

The Pharmacology of VU0463271: A Technical Guide to its Interaction with the Neuronal K-Cl Cotransporter KCC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and highly selective small-molecule inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), a key regulator of intracellular chloride concentration and GABAergic neurotransmission in the mature central nervous system. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative effects on neuronal function, and the experimental protocols used for its characterization.

Mechanism of Action

In mature neurons, the KCC2 transporter is responsible for extruding chloride ions (Cl⁻) from the cell, maintaining a low intracellular Cl⁻ concentration. This low Cl⁻ environment is crucial for the hyperpolarizing and inhibitory action of GABA_A receptor activation. This compound selectively binds to and inhibits the function of KCC2.[1][2][3] This inhibition disrupts the normal Cl⁻ extrusion process, leading to an accumulation of intracellular Cl⁻. The resulting increase in the intracellular Cl⁻ concentration causes a depolarizing shift in the reversal potential for GABA_A receptor-mediated currents (E_GABA). Consequently, the activation of GABA_A receptors in the presence of this compound can lead to a less hyperpolarizing or even a depolarizing postsynaptic potential, thereby diminishing or reversing the inhibitory effect of GABAergic signaling. This shift towards neuronal excitation can result in hyperexcitability and epileptiform activity.[3][4]

cluster_neuron Neuron cluster_extracellular Extracellular Space KCC2 KCC2 Transporter Cl_in High Intracellular [Cl⁻] KCC2->Cl_in Normally Extrudes Cl⁻ GABA_A GABA-A Receptor Depolarization Depolarizing Shift in EGABA (Excitatory GABAergic Signal) GABA_A->Depolarization Leads to This compound This compound This compound->KCC2 Inhibits Cl_in->GABA_A Alters Gradient Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Results in GABA GABA GABA->GABA_A Binds to

Mechanism of this compound Action on a Neuron.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: Potency and Selectivity of this compound

TargetParameterValueReference
KCC2IC₅₀61 nM[1][2][3]
NKCC1Selectivity>100-fold vs. KCC2[1][2]
Other ReceptorsActivityNo activity against a panel of 68 GPCRs, ion channels, and transporters[1]

Table 2: Electrophysiological Effects of this compound on Cultured Hippocampal Neurons

This compound Conc.Basal E_GABA (mV)E_GABA after this compound (mV)Basal [Cl⁻]_i (mM)[Cl⁻]_i after this compound (mM)Reference
100 nM-73 ± 4-42 ± 310.4 ± 1.332.4 ± 4.4[4]
10 µM-76 ± 5-36 ± 29.8 ± 1.639.1 ± 2.6[4]
25 µMNot specified~15 mV depolarizing shiftNot specifiedNot specified

Table 3: Effect of this compound on Neuronal Firing Rate

Experimental ModelThis compound Conc.Basal Firing Rate (AP/min)Firing Rate after this compound (AP/min)Fold IncreaseReference
Cultured Hippocampal Neurons100 nM22 ± 683 ± 23~3.8[4]
Cultured Hippocampal Neurons10 µM18 ± 578 ± 26~4.3[4]
Drosophila CNS1 µMBaselinePeak Firing Rate2.5 - 2.7[2]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacology of this compound are provided below.

Thallium Flux Assay for KCC2 Activity

This high-throughput assay measures the function of KCC2 by using thallium (Tl⁺) as a surrogate for potassium (K⁺).

  • Cell Culture: HEK-293 cells stably expressing human KCC2 are plated in 384-well, black-walled, clear-bottom plates and incubated to allow for adherence.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM or FluxOR) in an appropriate assay buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the active dye inside the cells.

  • Compound Incubation: A solution containing this compound at various concentrations is added to the wells and incubated for a short period (e.g., 8-10 minutes).

  • Thallium Stimulation and Fluorescence Reading: A stimulus buffer containing Tl⁺ is added to the wells. The plate is immediately placed in a fluorometric imaging plate reader (FLIPR) that records the fluorescence intensity over time.

  • Data Analysis: The influx of Tl⁺ through KCC2 leads to an increase in fluorescence. The rate of this increase is proportional to KCC2 activity. The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence increase compared to control wells. IC₅₀ values are calculated from the concentration-response curves.

In Vitro Electrophysiology in Hippocampal Slices

This technique is used to measure the effects of this compound on neuronal excitability and synaptic transmission in a more intact neural circuit.

cluster_workflow In Vitro Electrophysiology Workflow start Start slice_prep Prepare Acute Hippocampal Slices (400 µm) start->slice_prep recovery Slice Recovery in ACSF (≥1 hour) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer recording Establish Baseline Electrophysiological Recording (Field Potentials or Patch-Clamp) transfer->recording application Bath Apply this compound recording->application data_acq Record Changes in Neuronal Activity (e.g., E_GABA shift, firing rate) application->data_acq washout Washout of this compound data_acq->washout analysis Data Analysis washout->analysis end End analysis->end

Experimental Workflow for In Vitro Electrophysiology.
  • Slice Preparation:

    • An adult mouse is anesthetized and decapitated.

    • The brain is rapidly removed and placed in an ice-cold cutting solution (e.g., containing sucrose (B13894) to improve cell viability).

    • Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome.

    • Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂ and allowed to recover for at least one hour at a physiological temperature (e.g., 34°C).

  • Recording:

    • A single slice is transferred to a submerged recording chamber continuously perfused with oxygenated ACSF.

    • For field potential recordings, a recording electrode is placed in the desired hippocampal subfield (e.g., CA1 stratum pyramidale), and a stimulating electrode is positioned to activate synaptic inputs (e.g., Schaffer collaterals).

    • For whole-cell or perforated-patch clamp recordings, a glass micropipette is used to form a high-resistance seal with the membrane of a single neuron. The perforated-patch technique (using gramicidin) is often preferred for studying Cl⁻ homeostasis as it keeps the intracellular Cl⁻ concentration intact.

  • Drug Application:

    • After establishing a stable baseline recording, this compound is added to the perfusing ACSF at the desired concentration.

  • Data Acquisition and Analysis:

    • Changes in neuronal activity, such as the frequency and amplitude of spontaneous or evoked postsynaptic potentials, action potential firing rate, and the reversal potential of GABA_A-mediated currents (E_GABA), are recorded and analyzed.

In Vivo Microinfusion and Electrophysiology

This set of procedures allows for the investigation of this compound's effects in the intact brain of a living animal.

  • Stereotaxic Surgery and Cannula Implantation:

    • A mouse is anesthetized and placed in a stereotaxic frame.

    • The scalp is incised to expose the skull.

    • Using predetermined coordinates from a mouse brain atlas, a small burr hole is drilled over the target brain region (e.g., the dorsal hippocampus).

    • A guide cannula is lowered to the desired depth and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide cannula patent.

    • The animal is allowed to recover from surgery for several days.

  • Microinfusion:

    • On the day of the experiment, the dummy cannula is removed, and an internal infusion cannula connected to a microsyringe pump is inserted into the guide cannula.

    • This compound, dissolved in a vehicle solution, is infused at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to a final desired volume.

  • Electrophysiological Recording:

    • Simultaneously or immediately following the microinfusion, neuronal activity is recorded. This can be achieved using a microelectrode or a multi-electrode array implanted in the vicinity of the infusion site.

    • The animal is often head-fixed but awake, or recordings can be performed in freely moving animals if a wireless recording system is used.

    • Changes in local field potentials and single-unit activity are recorded to assess the effect of this compound on neuronal network activity and firing patterns in real-time.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of KCC2 in neuronal function and pathophysiology. Its high potency and selectivity make it a precise instrument for probing the consequences of disrupted chloride homeostasis. The data and protocols presented in this guide provide a foundation for researchers utilizing this compound to explore the intricate mechanisms of GABAergic signaling and its implications in neurological disorders such as epilepsy.

References

The Pivotal Role of KCC2 in Neuronal Chloride Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is the primary extruder of chloride (Cl⁻) in mature neurons of the central nervous system (CNS).[1] Its function is paramount for establishing the low intracellular Cl⁻ concentration ([Cl⁻]i) necessary for the hyperpolarizing and inhibitory actions of GABA and glycine (B1666218).[2] Dysregulation of KCC2 expression or function leads to an elevation in [Cl⁻]i, disrupting inhibitory neurotransmission and contributing to an imbalance between excitation and inhibition (E/I). This E/I imbalance is a conserved pathology underlying numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and schizophrenia.[3][4][5][6] Consequently, KCC2 has emerged as a critical therapeutic target for restoring physiological CNS inhibition. This guide provides an in-depth overview of KCC2's core function, its complex molecular regulation, its role in pathophysiology, and the key experimental methodologies used to study its activity.

Core Function: The Master Regulator of Neuronal Chloride

In the mature CNS, fast synaptic inhibition is primarily mediated by the influx of Cl⁻ through GABAᴀ and glycine receptors. The direction of this Cl⁻ flow is dictated by the electrochemical gradient across the neuronal membrane. KCC2, an electroneutral cotransporter, harnesses the outwardly directed K⁺ gradient to actively extrude Cl⁻ from the neuron, thereby maintaining a low [Cl⁻]i.[2][7] This ensures that the reversal potential for GABA (Eɢᴀʙᴀ) is more negative than the resting membrane potential, leading to a hyperpolarizing, inhibitory postsynaptic potential upon receptor activation.

The Developmental GABA Shift

During early development, neurons exhibit high intracellular Cl⁻ levels due to the predominant expression of the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1), which imports Cl⁻, and low expression of KCC2.[3][8] This results in a depolarizing and often excitatory action of GABA, which is crucial for processes like neuronal migration, differentiation, and synapse formation.[9] A hallmark of neuronal maturation is a developmental switch in the expression of these transporters, with KCC2 expression significantly increasing postnatally while NKCC1 expression decreases.[3] This "GABA shift" establishes the mature, inhibitory nature of GABAergic neurotransmission.[10]

cluster_immature Immature Neuron cluster_mature Mature Neuron imm_neuron High [Cl⁻]i depol Depolarization (Excitatory GABA) imm_neuron->depol maturation Postnatal Development nkcc1_imm NKCC1 (High Expression) nkcc1_imm->imm_neuron Cl⁻ Influx kcc2_imm KCC2 (Low Expression) gaba_r_imm GABAᴀR gaba_r_imm->imm_neuron Cl⁻ Efflux mat_neuron Low [Cl⁻]i hyperpol Hyperpolarization (Inhibitory GABA) mat_neuron->hyperpol nkcc1_mat NKCC1 (Low Expression) kcc2_mat KCC2 (High Expression) kcc2_mat->mat_neuron Cl⁻ Efflux gaba_r_mat GABAᴀR gaba_r_mat->mat_neuron Cl⁻ Influx

Diagram 1. The Developmental GABA Shift.

Molecular Regulation of KCC2

The functional expression of KCC2 at the neuronal surface is a highly dynamic and tightly regulated process involving transcriptional control, post-translational modifications, and membrane trafficking.

Post-Translational Modification: Phosphorylation

Phosphorylation is a key mechanism for the rapid and reversible modulation of KCC2 activity. Unlike other KCC family members, KCC2 regulation by phosphorylation is complex, with phosphorylation at different sites leading to either activation or inhibition of the transporter.[11][12]

Inhibitory Phosphorylation: The WNK (With-No-Lysine) kinases, in conjunction with their downstream effectors SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), form a critical signaling cascade that reciprocally regulates NKCC1 and KCC2.[13] WNK kinases phosphorylate and activate SPAK/OSR1, which in turn directly phosphorylates KCC2 at two key C-terminal threonine residues, Thr⁹⁰⁶ and Thr¹⁰⁰⁷.[11][14] Phosphorylation at these sites inhibits KCC2-mediated Cl⁻ extrusion.[11][13] This pathway is highly active in immature neurons, contributing to the depolarizing action of GABA, and its downregulation is essential for the developmental GABA shift.[15]

Activating Phosphorylation: Conversely, phosphorylation at other sites, such as Serine 940 (S940) by Protein Kinase C (PKC), enhances KCC2 activity by promoting its stability at the plasma membrane and reducing its internalization.[16][17] Dephosphorylation of S940, mediated by Protein Phosphatase 1 (PP1) following NMDA receptor activation, leads to KCC2 downregulation.[16]

cluster_wnk WNK-SPAK/OSR1 Pathway cluster_pkc PKC Pathway WNK WNK Kinases SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates (Activates) KCC2 KCC2 SPAK_OSR1->KCC2 P (T906, T1007) (Inhibits) NKCC1 NKCC1 SPAK_OSR1->NKCC1 P (Activates) Cl_in High [Cl⁻]i KCC2->Cl_in Reduced Cl⁻ Efflux NKCC1->Cl_in Increased Cl⁻ Influx PKC Protein Kinase C (PKC) KCC2_pkc KCC2 PKC->KCC2_pkc P (S940) (Activates) Cl_out Low [Cl⁻]i KCC2_pkc->Cl_out Increased Cl⁻ Efflux

Diagram 2. Opposing Regulation of KCC2 by Phosphorylation.
Membrane Trafficking and Surface Stability

The density of KCC2 at the plasma membrane is a critical determinant of its overall transport capacity. This is controlled by a dynamic balance between exocytosis (insertion into the membrane) and endocytosis (removal from the membrane).[10][18]

  • Exocytosis: The translocation of KCC2 from intracellular stores to the plasma membrane is a regulated process. For instance, transforming growth factor β2 (TGF-β2) promotes KCC2 surface expression by a mechanism involving the Ras-associated binding protein 11b (Rab11b), which is involved in vesicle recycling.[19][20]

  • Endocytosis and Surface Stability: Pathological conditions associated with excessive neuronal activity, such as seizures, can trigger the rapid internalization of KCC2 from the cell surface.[1][21] This process is often mediated by clathrin-dependent endocytosis and can be influenced by the phosphorylation state of the transporter.[21] KCC2's interaction with the actin cytoskeleton is also crucial for its stabilization and clustering at synaptic sites.[2]

cluster_cell Neuron intracellular Intracellular Pool (Vesicles) surface Plasma Membrane intracellular->surface Exocytosis (e.g., via Rab11b) surface->surface Lateral Diffusion & Clustering endosome Early Endosome surface->endosome Endocytosis (Clathrin-mediated) endosome->intracellular Recycling Pathway lysosome Lysosome (Degradation) endosome->lysosome Degradation Pathway

Diagram 3. KCC2 Membrane Trafficking Cycle.

Role in Pathophysiology

KCC2 hypofunction is a common pathological mechanism in a wide array of CNS disorders.[4][6] The resulting increase in [Cl⁻]i weakens or even reverses GABAergic and glycinergic inhibition, leading to network hyperexcitability.

  • Epilepsy: A significant downregulation of KCC2 function is observed in both animal models and human patients with temporal lobe epilepsy.[2][22] This loss of function can render GABA depolarizing, contributing to seizure generation and the development of drug resistance to GABA-acting medications.[5][22]

  • Neuropathic Pain and Spasticity: Following peripheral nerve or spinal cord injury, a loss of KCC2 in dorsal horn and motor neurons, respectively, leads to disinhibition of spinal circuits.[7][23] This contributes to the central sensitization underlying chronic pain and the hyperexcitability characteristic of spasticity.[7]

  • Neurodevelopmental and Psychiatric Disorders: Altered KCC2 expression and the consequent E/I imbalance have been implicated in disorders such as Down syndrome, Rett syndrome, Fragile X, and schizophrenia.[3][4] Pathogenic mutations in the human SLC12A5 gene have been directly linked to epilepsy, intellectual disability, and autism spectrum disorder.[5]

Quantitative Data Summary

The function of KCC2 directly impacts key neuronal parameters. The following tables summarize representative quantitative data from the literature.

ParameterImmature NeuronsMature NeuronsKey Transporter(s)Reference(s)
Intracellular Cl⁻ ([Cl⁻]i) High (~25-40 mM)Low (~5-10 mM)NKCC1 (high), KCC2 (low) vs. KCC2 (high)[3][8]
GABA Reversal Potential (Eɢᴀʙᴀ) Depolarized (>-60 mV)Hyperpolarized (<-70 mV)NKCC1 (high), KCC2 (low) vs. KCC2 (high)[3]
GABAergic Response Depolarizing / ExcitatoryHyperpolarizing / InhibitoryNKCC1 (high), KCC2 (low) vs. KCC2 (high)[3][10]

Table 1: Developmental Changes in Chloride Homeostasis.

ConditionChange in KCC2 Protein/FunctionConsequenceReference(s)
Epileptiform Activity (in vitro) ↓ 61% after 3 hoursImpaired Cl⁻ extrusion, GABAergic disinhibition[24]
Spinal Cord Injury Significant downregulationContributes to spasticity and neuropathic pain[7][23]
KCC2 Hypomorphic Mice (15-20% protein) ↓ 80-85%Increased anxiety, seizure susceptibility, impaired learning[25]
BDNF (pro-form) Treatment ↓ KCC2 expression and functionImpaired inhibitory transmission[8]
BDNF (mature-form) Treatment ↑ KCC2 expression (immature neurons)Promotes inhibitory synapse maturation[8]

Table 2: KCC2 Regulation in Pathophysiological and Modulatory Conditions.

Phosphorylation SiteKinase / PhosphataseFunctional EffectReference(s)
Thr⁹⁰⁶ / Thr¹⁰⁰⁷ WNK-SPAK/OSR1 (Kinase)Inhibition of Cl⁻ extrusion[11][13][14]
Ser⁹⁴⁰ PKC (Kinase)Activation / Increased surface stability[16][17]
Ser⁹⁴⁰ PP1 (Phosphatase)Inhibition / Promotes internalization[16]
Tyr¹⁰⁸⁷ Unknown (Src-family kinases suggested)Inhibition of Cl⁻ extrusion[11]

Table 3: Key Phosphorylation Sites and Their Functional Impact on KCC2.

Experimental Protocols

Assessing KCC2 function is crucial for both basic research and drug development. Key methodologies focus on measuring its Cl⁻ extrusion capacity and its expression at the cell surface.

Gramicidin-Perforated Patch-Clamp Electrophysiology

This is the gold-standard technique for measuring Eɢᴀʙᴀ without disturbing the native [Cl⁻]i.[26] The antibiotic gramicidin (B1672133) forms small pores in the cell membrane that are permeable to monovalent cations (like K⁺ and Na⁺) but impermeable to anions (like Cl⁻), allowing electrical access while preserving the endogenous chloride gradient.[26][27]

Methodology:

  • Pipette Solution: Prepare an internal solution containing gramicidin (e.g., 50-80 µg/mL) and a K⁺-based salt (e.g., KCl or K-gluconate). The solution should be free of Cl⁻ if measuring Cl⁻ currents is not the primary goal, or contain a known low concentration for calibration.

  • Cell Approach and Sealing: Approach a target neuron and form a high-resistance (>1 GΩ) seal in the cell-attached configuration.

  • Perforation: Monitor the access resistance. Perforation occurs as gramicidin molecules incorporate into the membrane patch, typically taking 15-30 minutes. A stable access resistance below 50 MΩ is generally considered acceptable.

  • Eɢᴀʙᴀ Measurement:

    • In voltage-clamp mode, apply brief puffs of a GABAᴀ receptor agonist (e.g., muscimol (B1676869) or GABA) while holding the neuron at different membrane potentials.

    • Record the resulting currents to determine the potential at which the current reverses direction (the reversal potential, Eɢᴀʙᴀ).

    • Alternatively, use a voltage ramp protocol during GABA application to determine the zero-current potential.

  • Data Analysis: Calculate [Cl⁻]i from the measured Eɢᴀʙᴀ using the Nernst equation. A more negative Eɢᴀʙᴀ indicates lower [Cl⁻]i and higher KCC2 activity.

  • Compound Application: To test a compound, obtain a baseline Eɢᴀʙᴀ measurement, then bath-apply the compound and repeat the measurement to assess for any shift in Eɢᴀʙᴀ.

cluster_workflow Gramicidin-Perforated Patch-Clamp Workflow process process result result start Prepare Gramicidin Pipette Solution seal Form Giga-Seal on Neuron start->seal perforate Wait for Perforation (Monitor Access Resistance) seal->perforate measure Measure Eɢᴀʙᴀ (Voltage Clamp + GABA puff) perforate->measure analyze Calculate [Cl⁻]i (Nernst Equation) measure->analyze compound Bath-apply Test Compound analyze->compound remeasure Re-measure Eɢᴀʙᴀ compound->remeasure compare Compare Eɢᴀʙᴀ Shift remeasure->compare end Assess Compound Effect on KCC2 Function compare->end

References

The Impact of VU0463271 on GABAergic Signaling: A Technical Guide to a KCC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU0463271, a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2. Contrary to initial hypotheses in some research spheres, this compound is not a positive allosteric modulator of the M1 muscarinic receptor, but rather a critical tool for understanding the role of chloride homeostasis in GABAergic signaling. Its high selectivity for KCC2 over the Na-K-2Cl cotransporter 1 (NKCC1) makes it a valuable pharmacological agent for dissecting the intricate mechanisms governing neuronal inhibition and excitability.[1] This document will detail the effects of this compound on GABAergic pathways, present quantitative data from key studies, outline experimental methodologies, and visualize the underlying processes.

Core Mechanism of Action: KCC2 Inhibition

In the mature central nervous system, the efficacy of GABAergic inhibition via GABAA receptors is critically dependent on a low intracellular chloride concentration ([Cl⁻]i).[2][3][4] This low [Cl⁻]i is primarily maintained by the KCC2 cotransporter, which extrudes chloride ions from the neuron.[2][3][4][5] By inhibiting KCC2, this compound disrupts this crucial chloride extrusion process. This leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA reversal potential (E_GABA).[2][3] Consequently, the activation of GABAA receptors can become less hyperpolarizing or even excitatory, leading to neuronal hyperexcitability and, in some cases, epileptiform discharges.[2][3][6]

Quantitative Effects of this compound on Neuronal Properties

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Electrophysiological Effects of this compound on Cultured Hippocampal Neurons

ParameterConcentrationBasal ValueValue with this compoundFold/Percent ChangeReference
E_GABA10 µM-76 ± 5 mV-36 ± 2 mV40 mV depolarizing shift[2]
E_GABA100 nM-73 ± 4 mV-42 ± 3 mV31 mV depolarizing shift[2]
Intracellular Cl⁻10 µM9.8 ± 1.6 mM39.1 ± 2.6 mM~4-fold increase[2]
Intracellular Cl⁻100 nM10.4 ± 1.3 mM32.4 ± 4.4 mM~3-fold increase[2]
Spontaneous Action Potentials10 µM18 ± 5 AP/min78 ± 26 AP/min~4.3-fold increase[2]
Spontaneous Action Potentials100 nM22 ± 6 AP/min83 ± 23 AP/min~3.8-fold increase[2]

Table 2: Effects of this compound on E_GABA in Spinal Cord Neurons

Neuron TypeConcentrationBasal E_GABAE_GABA with this compoundReference
VGluT2-expressing (excitatory)Not Specified-75.32 ± 2.193 mVSignificant depolarizing shift[7]
VGAT-expressing (inhibitory)Not Specified-67.28 ± 1.535 mVSignificant depolarizing shift[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its study.

GABA_Signaling_Pathway cluster_neuron Neuron GABA GABA GABA_A_Receptor GABA_A Receptor (Cl⁻ Channel) GABA->GABA_A_Receptor binds to Cl_in [Cl⁻]in (Low) GABA_A_Receptor->Cl_in Cl⁻ influx Depolarization Depolarization (Excitation) GABA_A_Receptor->Depolarization leads to (with this compound) KCC2 KCC2 Transporter KCC2->Cl_in maintains low Cl_out [Cl⁻]out (High) KCC2->Cl_out Cl⁻ extrusion This compound This compound This compound->KCC2 inhibits Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization maintains

Caption: Mechanism of this compound action on GABAergic signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., Hippocampal) Patch_Clamp Gramicidin (B1672133) Perforated Patch-Clamp Cell_Culture->Patch_Clamp Slice_Prep Brain Slice Preparation (e.g., Hippocampal) Field_Recording Extracellular Field Potential Recording Slice_Prep->Field_Recording VU0463271_App Application of This compound Patch_Clamp->VU0463271_App Field_Recording->VU0463271_App E_GABA_Calc E_GABA Measurement VU0463271_App->E_GABA_Calc Firing_Rate Action Potential Firing Rate Analysis VU0463271_App->Firing_Rate Epileptiform Analysis of Epileptiform Activity VU0463271_App->Epileptiform

Caption: Typical experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Gramicidin Perforated Patch-Clamp Electrophysiology

This technique is crucial for measuring E_GABA without disturbing the intracellular chloride concentration of the recorded neuron.

  • Cell Preparation: Primary hippocampal neurons are cultured on glass coverslips.

  • Recording Pipette: Borosilicate glass pipettes are filled with a solution typically containing (in mM): 150 KCl and 10 HEPES, adjusted to a pH of 7.3. The tip of the pipette is first filled with this internal solution, and then back-filled with the same solution containing gramicidin (e.g., 50-100 µg/mL).

  • Perforation: After forming a gigaseal with the neuron, the gramicidin creates small pores in the cell membrane that are permeable to monovalent cations but impermeable to chloride ions. This allows for electrical access to the cell without altering the intrinsic [Cl⁻]i.

  • E_GABA Measurement: A GABA_A receptor agonist, such as muscimol (B1676869) (e.g., 5 µM), is applied to the neuron. The reversal potential of the GABA_A-mediated current is determined using a voltage-ramp protocol (e.g., from -90 mV to -30 mV over 1 second). This reversal potential is taken as the E_GABA.[2]

  • This compound Application: this compound is perfused into the recording chamber at the desired concentration (e.g., 100 nM or 10 µM), and E_GABA is measured again after a set period (e.g., 5 minutes) to determine the effect of KCC2 inhibition.[2]

In Vitro Brain Slice Electrophysiology

This method allows for the study of this compound's effects on neuronal circuits within a more intact tissue preparation.

  • Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from the brains of rodents in ice-cold cutting solution.[2] The slices are then allowed to recover in artificial cerebrospinal fluid (aCSF) for at least one hour.

  • Recording: Extracellular field potentials are recorded from specific layers of the hippocampus or entorhinal cortex using a glass microelectrode filled with aCSF.

  • Induction of Epileptiform Activity: In some protocols, epileptiform activity is induced by perfusing the slices with a modified aCSF, such as one with low or no magnesium.[2]

  • This compound Application: After establishing a baseline of activity, this compound (e.g., 10 µM) is added to the perfusing aCSF, and changes in the frequency, duration, and amplitude of epileptiform discharges are recorded and analyzed.[2][8]

In Vivo Microinfusion and EEG Recording

This approach is used to assess the effects of this compound on neuronal activity in the living brain.

  • Animal Surgery: An adult mouse is anesthetized, and a guide cannula is stereotaxically implanted above the dorsal hippocampus. EEG recording electrodes are also implanted.

  • Microinfusion: After a recovery period, this compound (e.g., 100 µM) or a vehicle control is microinfused directly into the hippocampus through the implanted cannula.[2]

  • EEG Recording and Analysis: EEG activity is recorded before, during, and after the microinfusion. The recordings are then analyzed for the appearance of epileptiform discharges and changes in the power of different frequency bands.[2]

Implications for Research and Drug Development

The selective inhibition of KCC2 by this compound has provided compelling evidence for the critical role of chloride homeostasis in maintaining the inhibitory tone of GABAergic signaling.[2][3] Studies utilizing this compound have demonstrated that disruption of KCC2 function can lead to a state of hyperexcitability, which is implicated in pathological conditions such as epilepsy.[2][6]

For drug development, this compound serves as a proof-of-concept tool. While KCC2 inhibition is pro-convulsant, the opposite approach—enhancing KCC2 function—is being explored as a potential therapeutic strategy for disorders characterized by excessive neuronal excitability, including some forms of epilepsy and neuropathic pain.[5][9] The ability of this compound to reliably induce a hyperexcitable state in vitro and in vivo also makes it a valuable tool for screening and validating potential KCC2 enhancers.

Furthermore, the link between altered chloride transporter expression (including KCC2) and schizophrenia suggests that modulating KCC2 activity could be a novel therapeutic avenue for this complex disorder.[10] However, much more research is needed to fully understand the therapeutic potential of targeting KCC2.

References

The Neuronal K-Cl Cotransporter KCC2: A Foundational Guide to its Biology, Pharmacology, and Core Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a cornerstone of neuronal function, primarily responsible for maintaining the low intracellular chloride concentrations that permit hyperpolarizing synaptic inhibition in the mature central nervous system (CNS).[1][2][3] Dysregulation of KCC2 function or expression, termed "KCC2 hypofunction," is a convergent pathology in a host of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and various neurodevelopmental conditions.[1][2][3][4] This loss of function disrupts the delicate excitation/inhibition (E/I) balance within neuronal circuits, often leading to hyperexcitability.[1][2][3] Consequently, KCC2 has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of KCC2's foundational biology, summarizes the pharmacology of its known inhibitors and potentiators, details key experimental protocols for its study, and illustrates its core regulatory pathways. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the understanding and therapeutic manipulation of KCC2.

Core Biology and Function of KCC2

KCC2 is a neuron-specific cation-chloride cotransporter that harnesses the electrochemical gradient of potassium (K+) to extrude chloride (Cl-) ions from the cell.[5] This function is paramount for establishing the hyperpolarizing reversal potential for GABA-A and glycine (B1666218) receptors, the principal mediators of fast synaptic inhibition in the adult CNS.[4]

During early development, high intracellular chloride levels, maintained by the Na-K-2Cl cotransporter (NKCC1), cause GABAergic signaling to be depolarizing and excitatory. A developmental "switch" occurs with the upregulation of KCC2 expression, which then lowers intracellular chloride, transitioning GABA's effect to hyperpolarizing or shunting inhibition.[6] This shift is fundamental for the maturation of synaptic circuits and the establishment of a stable E/I balance.[6]

Beyond its canonical role in chloride homeostasis, KCC2 also plays a transport-independent role in neuronal development by interacting with the actin cytoskeleton to promote the maturation of dendritic spines, the primary sites of excitatory synapses.[2][4][7] This structural function highlights KCC2 as a key synchronizing factor in the parallel development of both inhibitory and excitatory systems.[2][4]

Downregulation or dysfunction of KCC2 is implicated in numerous pathological states. In conditions like epilepsy and neuropathic pain, a loss of KCC2 function leads to a depolarizing shift in the GABA reversal potential, impairing inhibition and promoting neuronal hyperexcitability.[4] Restoring KCC2 function is therefore a promising therapeutic strategy for these and other related disorders.[1][2][3]

Pharmacology of KCC2: Inhibitors and Potentiators

The pharmacological toolkit for studying KCC2 has expanded significantly from non-selective loop diuretics to potent and specific small molecules. These compounds are essential for probing KCC2 function and for the development of novel therapeutics.

KCC2 Inhibitors

KCC2 inhibitors are crucial for investigating the consequences of KCC2 hypofunction. Early research relied on loop diuretics like furosemide (B1674285) and bumetanide (B1668049), which inhibit KCCs but with low potency and poor selectivity over NKCC1.[5][8][9][10] More specific compounds, such as [(dihydroindenyl)oxy]alkanoic acid (DIOA), offered higher potency but still suffered from off-target effects.[9][11] The development of highly potent and selective inhibitors, such as VU0463271, represented a major advance for the field.[1][6][12][13]

Compound NameTypeIC50 (KCC2)Selectivity NotesReference(s)
This compound Selective Inhibitor61 nM>100-fold selective vs. NKCC1[1][6][12][13][14]
ML077 Selective Inhibitor537 nMHighly selective vs. NKCC1 (IC50 >> 50 µM)[5]
DIOA Non-selective Inhibitor~10 µMPoor specificity, affects cell viability[9]
Furosemide Non-selective Inhibitor~500 µM - 1 mMPan-transporter inhibitor[5][9]
Bumetanide Non-selective Inhibitor~655 µMAlso inhibits NKCC1 (IC50 ~4.0 µM for hNKCC2A vs 0.68 µM for hNKCC1A)[5][15]
KCC2 Potentiators (Enhancers/Activators)

KCC2 potentiators are compounds that increase the transporter's activity and represent a direct therapeutic approach to reversing KCC2 hypofunction. These molecules can act through various mechanisms, such as directly enhancing transport activity or increasing the surface expression of the transporter.

Compound NameTypeEC50Mechanism NotesReference(s)
CLP257 Potentiator/Activator616 nMIncreases KCC2 plasma membrane expression and enhances Cl- transport. Inactive against NKCC1 and other KCCs.[8]
VU0500469 Potentiator14.2 µMDirect, selective KCC2 potentiator identified through HTS.[16]
CLP257 (re-evaluation) GABA-A Receptor Potentiator4.9 µM (for GABA-A)A subsequent study found CLP257 potentiates GABA-A receptors and does not directly modify KCC2 activity.[17][18]

Note: The conflicting findings on CLP257 highlight the importance of thorough mechanistic validation in drug discovery.

Key Experimental Methodologies

Assessing KCC2 activity is fundamental to both basic research and drug screening. The two most common methods are the thallium flux assay and genetically-encoded chloride sensor imaging.

Thallium Flux Assay for KCC2 Activity

This high-throughput screening (HTS) compatible assay uses the potassium surrogate, thallium (Tl+), which is transported by KCC2 along with Cl-.[8][19] The influx of Tl+ is measured using a Tl+-sensitive fluorescent dye.[8][19][20]

Principle: Cells expressing KCC2 are loaded with a Tl+-sensitive dye. The addition of extracellular Tl+ leads to KCC2-mediated influx, causing an increase in fluorescence. The rate of this increase is proportional to KCC2 activity.[21]

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably or transiently expressing KCC2 into 96- or 384-well black-walled, clear-bottom microplates. Culture until they reach ~90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the Tl+-sensitive dye (e.g., from the FLIPR Potassium Assay Kit) in a chloride-free buffer (e.g., 135 mM Na-gluconate, 15 mM K-gluconate, 1 mM MgSO4, 1 mM CaSO4, 5 mM glucose, 20 mM HEPES, pH 7.4).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Incubation:

    • For inhibitor studies, add compounds (e.g., this compound) to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • For potentiator studies, compounds can be added at this stage or simultaneously with the stimulus.

  • Assay Execution (using a fluorescence plate reader like FlexStation or FLIPR):

    • Prepare a stimulus plate containing a Tl+ and Cl- solution (e.g., 2 mM Tl2SO4 and 135 mM NaCl in chloride-free buffer).

    • Place the cell plate and stimulus plate into the instrument.

    • Establish a stable baseline fluorescence reading for 10-15 seconds.

    • The instrument automatically adds the Tl+/Cl- stimulus solution to the wells.

    • Immediately begin recording the fluorescence intensity kinetically for 60-120 seconds.

  • Data Analysis:

    • The KCC2 activity is determined by the initial rate of fluorescence increase (slope of the kinetic curve) following Tl+ addition.

    • Normalize the activity to a positive control (e.g., a known activator like N-ethylmaleimide) and a negative control (e.g., a high concentration of a known inhibitor like this compound or furosemide).

    • For dose-response curves, plot the normalized rate against the compound concentration and fit to a sigmoidal dose-response equation to determine IC50 or EC50 values.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Plate KCC2-expressing HEK293 cells p2 Load cells with Tl+-sensitive dye p1->p2 a1 Pre-incubate with test compounds p2->a1 a2 Measure baseline fluorescence a1->a2 a3 Add Tl+/Cl- stimulus a2->a3 a4 Record kinetic fluorescence increase a3->a4 d1 Calculate initial rate (slope) of fluorescence a4->d1 d2 Normalize to controls d1->d2 d3 Generate dose-response curve (IC50 / EC50) d2->d3

Chloride Imaging with Genetically Encoded Sensors

This method provides a more direct measure of KCC2-mediated chloride transport by optically monitoring intracellular chloride concentration ([Cl-]i) using fluorescent sensors like SuperClomeleon.[16][22]

Principle: SuperClomeleon is a ratiometric biosensor based on Förster resonance energy transfer (FRET) between a chloride-insensitive Cyan Fluorescent Protein (CFP) and a chloride-sensitive Yellow Fluorescent Protein (YFP).[16][22] Binding of chloride to YFP quenches its fluorescence, decreasing the FRET efficiency. The ratio of YFP to CFP fluorescence is thus inversely proportional to [Cl-]i.[16]

Detailed Protocol:

  • Cell Culture and Transfection: Culture neuronal cells (e.g., primary hippocampal neurons or Neuro-2a cells) on glass-bottom dishes suitable for microscopy. Transfect cells with plasmids encoding SuperClomeleon and KCC2 (if not endogenously expressed).

  • Inducing Chloride Load: To measure KCC2-mediated Cl- extrusion, an artificial Cl- load must first be induced. This can be achieved by perfusing the cells with a high K+/high Cl- solution containing a GABA-A receptor agonist (e.g., 100 µM glycine or muscimol). This opens chloride channels and, due to the high extracellular K+, collapses the K+ gradient, leading to Cl- influx.

  • Imaging KCC2-Mediated Extrusion:

    • Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging (with CFP and YFP filter sets) and a perfusion system. Maintain cells at 37°C.

    • Begin imaging, acquiring both CFP and YFP images at regular intervals (e.g., every 20-30 seconds).

    • Perfuse with normal extracellular solution to establish a baseline YFP/CFP ratio.

    • Switch to the high K+/high Cl- loading solution for a few minutes until the YFP/CFP ratio stabilizes at a new, lower level, indicating Cl- influx.

    • Switch back to the normal extracellular solution. KCC2 will now actively extrude the excess chloride, and the YFP/CFP ratio will gradually return towards the baseline. This recovery phase represents KCC2 activity.

  • Inhibitor Application: To confirm the measured flux is KCC2-dependent, repeat the experiment in the presence of a specific KCC2 inhibitor (e.g., 10 µM this compound). The rate of recovery of the YFP/CFP ratio should be significantly reduced.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cell bodies.[23]

    • For each time point, calculate the YFP/CFP fluorescence ratio after background subtraction.[23]

    • The rate of KCC2-mediated Cl- extrusion is the initial slope of the ratio's recovery curve after switching back to the normal solution.

    • Compare the rates of recovery under control conditions versus in the presence of modulators to quantify their effects.

Core Signaling Pathways Regulating KCC2

KCC2 function is not static; it is dynamically regulated by various signaling cascades, primarily through phosphorylation, which affects its transport activity and cell surface stability.

The WNK-SPAK/OSR1 Kinase Pathway

The WNK (With-No-Lysine) kinases, along with their downstream targets SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), form a critical signaling axis that reciprocally regulates NKCC1 and KCC2.[3][24][25][26]

Under conditions of low intracellular chloride or hypertonic stress, WNK kinases are activated.[6] They then phosphorylate and activate SPAK/OSR1.[25] Activated SPAK/OSR1 directly phosphorylates KCC2 at two key threonine residues (Thr906 and Thr1007), which inhibits its transport activity.[24] Simultaneously, SPAK/OSR1 phosphorylates and activates NKCC1, promoting chloride influx.[24] This coordinated action rapidly increases intracellular chloride. Conversely, when this pathway is inactive, phosphatases dominate, leading to KCC2 dephosphorylation and activation.[27]

// Nodes LowCl [label="Low [Cl-]i\n(Hypertonic Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; WNK [label="WNK Kinases", fillcolor="#FBBC05", fontcolor="#202124"]; SPAK_OSR1 [label="SPAK / OSR1", fillcolor="#FBBC05", fontcolor="#202124"]; KCC2 [label="KCC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NKCC1 [label="NKCC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KCC2_P [label="KCC2-P\n(Thr906/1007)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NKCC1_P [label="NKCC1-P", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_Extrusion [label="Cl- Extrusion", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Cl_Intrusion [label="Cl- Intrusion", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges LowCl -> WNK [label="Activates", color="#5F6368"]; WNK -> SPAK_OSR1 [label="Phosphorylates &\nActivates", color="#5F6368"]; SPAK_OSR1 -> KCC2 [label="Phosphorylates", color="#EA4335"]; SPAK_OSR1 -> NKCC1 [label="Phosphorylates", color="#34A853"]; KCC2 -> KCC2_P [style=invis]; NKCC1 -> NKCC1_P [style=invis]; KCC2_P -> Cl_Extrusion [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; NKCC1_P -> Cl_Intrusion [label="Activation", color="#34A853", style=dashed];

// Invisible edges for layout edge[style=invis]; KCC2 -> NKCC1; KCC2_P -> NKCC1_P; Cl_Extrusion -> Cl_Intrusion; } .dot Caption: The WNK-SPAK/OSR1 pathway reciprocally regulates KCC2 and NKCC1.

BDNF-TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), also play a crucial role in regulating KCC2, particularly in the context of neuronal activity and plasticity.[28][29][30]

Activation of the TrkB receptor by BDNF can lead to the downregulation of KCC2 expression at both the mRNA and protein levels.[28][30] This effect suppresses the chloride extrusion capacity of the neuron.[28][30] This mechanism is thought to contribute to the hyperexcitability associated with conditions like epilepsy, where BDNF levels are often elevated.[28] The BDNF-TrkB pathway can thus shift the E/I balance towards excitation by weakening GABAergic inhibition through the suppression of KCC2.[31] However, the relationship is complex, as some evidence suggests that BDNF signaling can also support KCC2 expression under different circumstances, such as during rehabilitation after injury.[27][29]

// Nodes BDNF [label="BDNF", fillcolor="#34A853", fontcolor="#FFFFFF"]; TrkB [label="TrkB Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling [label="Intracellular\nSignaling Cascades\n(e.g., PLCγ, Shc)", fillcolor="#F1F3F4", fontcolor="#202124"]; KCC2_exp [label="KCC2 Gene\n(SLC12A5)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; KCC2_prot [label="KCC2 Protein\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_Extrusion [label="Neuronal Cl-\nExtrusion Capacity", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges BDNF -> TrkB [label="Binds & Activates", color="#5F6368"]; TrkB -> Signaling [color="#5F6368"]; Signaling -> KCC2_exp [label="Downregulates\nTranscription", color="#EA4335", arrowhead=tee]; KCC2_exp -> KCC2_prot [label="Leads to", color="#5F6368"]; KCC2_prot -> Cl_Extrusion [label="Reduced", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: BDNF-TrkB signaling pathway leading to downregulation of KCC2.

Interaction with the Cytoskeleton and Synapse Formation

KCC2 has a crucial, non-transport-related function in shaping the structure of excitatory synapses. It directly interacts with the actin cytoskeleton, which is essential for the formation and maintenance of dendritic spines.[7] This interaction is mediated by the binding of KCC2's C-terminal domain to cytoskeleton-associated proteins like 4.1N and the Rac1/Cdc42 guanine (B1146940) nucleotide exchange factor β-PIX.[4][32] By influencing actin dynamics, KCC2 regulates spine morphology and the density of functional glutamatergic synapses.[32] This demonstrates that KCC2 is not merely a regulator of inhibition but a central hub that coordinates the maturation and function of both inhibitory and excitatory synaptic connections.[4][33]

Conclusion and Future Directions

KCC2 stands as a pivotal regulator of neuronal inhibition and synaptic structure. Its profound involvement in a wide array of neurological disorders has solidified its status as a high-priority therapeutic target. The continued development of potent and selective KCC2 potentiators offers a promising avenue for restoring E/I balance in the diseased brain. Future research will benefit from the refinement of HTS assays to discover novel chemical scaffolds, deeper investigation into the complex regulatory networks governing KCC2 expression and function, and exploration of KCC2-targeted therapies in a broader range of CNS disorders. The foundational knowledge and methodologies outlined in this guide provide a framework for advancing these critical research and development efforts.

References

Unveiling the Selectivity of VU0463271: A Technical Guide to its Preferential Inhibition of KCC2 over NKCC1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological compound VU0463271, focusing on its potent and selective inhibition of the neuronal K-Cl cotransporter 2 (KCC2) versus the Na-K-2Cl cotransporter 1 (NKCC1). Understanding this selectivity is critical for the development of targeted therapeutics for neurological disorders where modulation of neuronal chloride homeostasis is a key objective.

Introduction: The Critical Balance of Neuronal Chloride

The intracellular chloride concentration ([Cl⁻]i) in neurons is a pivotal determinant of the response to the neurotransmitter γ-aminobutyric acid (GABA). This balance is primarily maintained by two key cation-chloride cotransporters:

  • NKCC1 (SLC12A2): This transporter typically moves Na⁺, K⁺, and 2Cl⁻ ions into the cell, leading to a higher [Cl⁻]i. In immature neurons, this high chloride concentration causes GABAA receptor activation to be depolarizing and excitatory.

  • KCC2 (SLC12A5): Predominantly expressed in mature neurons, KCC2 extrudes K⁺ and Cl⁻ ions out of the cell. This action lowers [Cl⁻]i, establishing the chloride gradient necessary for GABAA receptor-mediated hyperpolarization and synaptic inhibition.

Dysregulation of KCC2 function is implicated in various neurological and neuropsychiatric conditions, including epilepsy, neuropathic pain, and autism spectrum disorders. Consequently, pharmacological agents that can selectively modulate KCC2 activity are of significant therapeutic interest. This compound has emerged as a crucial chemical probe for studying these processes due to its high affinity for and selective inhibition of KCC2.[1]

Quantitative Selectivity Profile of this compound

This compound is a potent antagonist of KCC2.[2][3][4] Its selectivity has been rigorously quantified, demonstrating a significant therapeutic window for targeting KCC2 without concurrently affecting NKCC1. The half-maximal inhibitory concentration (IC₅₀) values, primarily determined through ion flux assays, are summarized below.

TransporterCompoundIC₅₀ (nM)Selectivity (Fold)
KCC2 This compound61>100x vs. NKCC1
NKCC1 This compound>6100-

Data sourced from multiple references citing the original work of Delpire et al., 2012.[5]

This greater than 100-fold selectivity underscores the compound's utility as a specific tool for interrogating KCC2 function.[2][3][5]

Visualizing the Mechanism and Selectivity

Neuronal Chloride Transport and this compound Action

The following diagram illustrates the opposing roles of KCC2 and NKCC1 in a mature neuron and the specific inhibitory action of this compound on KCC2.

cluster_neuron Mature Neuron Interior ([Cl⁻] low) cluster_exterior Extracellular Space ([Cl⁻] high) KCC2 KCC2 GABA_A GABA-A Receptor KCC2->GABA_A Maintains Gradient Cl_out Cl⁻ KCC2->Cl_out K_out K⁺ KCC2->K_out NKCC1 NKCC1 Na_out Na⁺ Cl_out->KCC2 Extrusion Cl_out->NKCC1 Intrusion K_out->KCC2 Extrusion K_out->NKCC1 Intrusion Na_out->NKCC1 Intrusion Cl_in Cl⁻ Cl_in->GABA_A Influx (Hyperpolarization) GABA GABA GABA->GABA_A Binds VU This compound VU->KCC2 Inhibits

This compound selectively inhibits KCC2-mediated chloride extrusion.
Logical Relationship of Selectivity

This diagram provides a clear visual representation of the potency difference of this compound for KCC2 versus NKCC1.

cluster_potency This compound Potency (IC₅₀) cluster_activity Relative Inhibitory Activity KCC2 KCC2 61 nM High_Activity High KCC2->High_Activity Potent Inhibition Rel_Label >100x Selectivity NKCC1 NKCC1 >6100 nM Low_Activity Low / Negligible NKCC1->Low_Activity Weak Inhibition

This compound shows over 100-fold greater potency for KCC2 than NKCC1.

Key Experimental Protocols: The Thallium Flux Assay

The primary method for determining the potency and selectivity of compounds like this compound is the thallium (Tl⁺) flux assay.[6][7] KCC and NKCC transporters are permeable to Tl⁺, which serves as a surrogate for K⁺. The influx of Tl⁺ is detected by a specific fluorescent dye pre-loaded into the cells.

Assay Principle
  • Cell Line Preparation: Stably transfected Human Embryonic Kidney (HEK-293) cells expressing either human KCC2 or NKCC1 are used.

  • Dye Loading: Cells are incubated with a Tl⁺-sensitive fluorescent indicator dye (e.g., Thallos-AM, FluxOR™), which enters the cells and is cleaved into its active, Tl⁺-sensitive form.[8][9]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound).

  • Stimulation & Detection: A stimulus buffer containing Tl⁺ is added. As Tl⁺ enters the cell through the active transporter, it binds to the indicator dye, causing a measurable increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. Inhibition is measured as a decrease in this rate. Data are plotted against compound concentration to calculate the IC₅₀.

Experimental Workflow Diagram

start Start: Plate HEK-293 cells (stably expressing KCC2 or NKCC1) in 384-well plates dye_load Load cells with Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM) start->dye_load wash Wash to remove extracellular dye dye_load->wash compound_add Pre-incubate with various concentrations of this compound wash->compound_add stimulate Add Tl⁺-containing stimulus buffer using a fluidics instrument (e.g., FLIPR) compound_add->stimulate read Measure fluorescence intensity kinetically (every ~1-2 seconds for 2-3 minutes) stimulate->read analyze Calculate initial rate of Tl⁺ influx. Plot dose-response curve. read->analyze end Determine IC₅₀ for KCC2 and NKCC1 analyze->end

Workflow for determining transporter inhibition using a thallium flux assay.
Detailed Methodology

  • Cell Plating: HEK-293 cells stably expressing the target transporter (KCC2 or NKCC1) are plated into 384-well, black-walled microplates and allowed to adhere overnight.[8]

  • Reagent Preparation:

    • Assay Buffer: A chloride-free buffer is often used initially to create a strong outward chloride gradient that promotes transporter activity upon reintroduction of chloride. A typical buffer might contain sodium gluconate, HEPES, glucose, calcium gluconate, and magnesium sulfate.

    • Dye Loading Solution: The Tl⁺-sensitive dye (e.g., Thallos-AM) is prepared in the assay buffer.

    • Compound Plate: this compound is serially diluted in assay buffer to create a range of concentrations for generating a dose-response curve.

    • Stimulus Buffer: This solution contains the Tl⁺ source (e.g., thallium sulfate) and the necessary ions to drive transport (e.g., NaCl for NKCC1, KCl for KCC2).[8][9]

  • Procedure:

    • Remove culture medium from the cell plate.

    • Add the Dye Loading Solution to each well and incubate for 45-60 minutes at 37°C.[8]

    • Wash the cells with assay buffer to remove any extracellular dye.

    • Add the prepared this compound dilutions (or vehicle control) to the wells and pre-incubate for 10-20 minutes.

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Begin fluorescence reading to establish a stable baseline.

    • The instrument automatically injects the Thallium Stimulus Solution into the wells.

    • Continue kinetic fluorescence reading for an additional 2-3 minutes to capture the influx signal.

  • Data Interpretation: The initial slope of the fluorescence curve after Tl⁺ addition corresponds to the rate of ion transport. These rates are normalized to controls (no inhibitor) and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Conclusion

The compound this compound is a highly potent and selective inhibitor of the KCC2 cotransporter, exhibiting over 100-fold selectivity against the related NKCC1 transporter. This selectivity, established through robust experimental methods like the thallium flux assay, makes this compound an invaluable pharmacological tool. For researchers in neuroscience and drug development, it enables the precise investigation of KCC2's role in neuronal function and its potential as a therapeutic target for a range of neurological disorders characterized by impaired inhibitory neurotransmission.

References

Preliminary Studies of VU0463271 in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1][2] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[1][3][4][5] Dysregulation of KCC2 function has been implicated in a variety of neurological disorders characterized by neuronal hyperexcitability, with the most extensive preliminary research focused on epilepsy.[1][3][6] This technical guide provides an in-depth overview of the foundational preclinical studies of this compound, with a primary focus on its effects in experimental models of epilepsy.

Pharmacological Profile of this compound

This compound is a small molecule with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide.[2] It demonstrates high potency and selectivity for KCC2.

Parameter Value Selectivity Reference
IC50 for KCC2 61 nM>100-fold vs. NKCC1[1][2]

Core Mechanism of Action

By inhibiting KCC2, this compound disrupts the extrusion of chloride ions from neurons. This leads to an accumulation of intracellular chloride, causing a depolarizing shift in the reversal potential for GABAA receptor-mediated currents (EGABA).[3][4] Consequently, GABAergic neurotransmission can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability.

cluster_neuron Neuron cluster_effect Cellular Effect GABA_A GABA-A Receptor Cl_in Intracellular Cl- GABA_A->Cl_in Cl- Influx KCC2 KCC2 Transporter Cl_out Extracellular Cl- KCC2->Cl_out Cl- Extrusion Depolarizing_EGABA Depolarizing Shift in EGABA This compound This compound This compound->KCC2 Inhibition Increased_Excitability Increased Neuronal Hyperexcitability Depolarizing_EGABA->Increased_Excitability Leads to

Figure 1: Mechanism of Action of this compound.

Preclinical Studies in Epilepsy Models

The primary application of this compound in preclinical research has been to probe the role of KCC2 in seizure generation and propagation.

In Vitro Studies
  • Cultured Hippocampal Neurons: Application of this compound to cultured hippocampal neurons resulted in a reversible depolarizing shift in EGABA and an increase in spontaneous action potential firing.[3][4]

This compound Concentration Effect on Spontaneous Action Potentials (APs) Reference
100 nMIncreased firing rate from 22 ± 6 to 83 ± 23 AP/min[4]
10 µMIncreased APs from 18 ± 5 to 78 ± 26 AP/min[4]
  • Hippocampal Slices: In mouse hippocampal slices under low-magnesium conditions, a model for epileptiform activity, this compound induced unremitting recurrent epileptiform discharges.[3][4] In organotypic hippocampal slices, this compound reduced chloride extrusion rates, increased the duration of ictal-like discharges (ILDs), and induced status epilepticus.[1]

This compound Concentration Effect on Ictal-like Discharges (ILDs) in Organotypic Slices Reference
0.1 µMNo significant change in frequency or duration[1]
1 µMIncreased ILD duration and induced status epilepticus[1]
In Vivo Studies
  • Direct Hippocampal Infusion: Microinfusion of this compound directly into the mouse dorsal hippocampus rapidly caused epileptiform discharges, demonstrating that KCC2 inhibition is sufficient to induce seizure activity in vivo.[3][4]

Experimental Protocols

Cell Culture and Electrophysiology in Cultured Neurons
  • Cell Preparation: Hippocampal neurons are cultured from embryonic or early postnatal rodents.

  • Electrophysiology: Whole-cell patch-clamp recordings are used to measure GABAA receptor-mediated currents and determine EGABA. Spontaneous action potentials are recorded in current-clamp mode.

  • This compound Application: this compound is dissolved in DMSO and then diluted in the extracellular recording solution to the desired final concentration for perfusion.

Brain Slice Preparation and Recording
  • Slice Preparation: Acute hippocampal slices are prepared from juvenile or adult mice.

  • Low-Magnesium Model: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing low or no magnesium to induce spontaneous epileptiform activity.

  • Field Potential Recordings: Extracellular field potentials are recorded in specific hippocampal layers (e.g., CA1 pyramidal cell layer) to monitor network activity.

  • This compound Application: this compound is added to the perfusing aCSF.

cluster_in_vitro In Vitro Experimental Workflow Start Start Neuron_Culture Culture Hippocampal Neurons Start->Neuron_Culture Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Patch_Clamp Whole-Cell Patch-Clamp Neuron_Culture->Patch_Clamp Low_Mg Induce Epileptiform Activity (Low Mg2+) Slice_Prep->Low_Mg VU_App_Culture Apply this compound Patch_Clamp->VU_App_Culture Field_Recording Extracellular Field Potential Recording VU_App_Slice Apply this compound Field_Recording->VU_App_Slice Low_Mg->Field_Recording Measure_EGABA Measure EGABA & Spontaneous Firing VU_App_Culture->Measure_EGABA Record_Discharges Record Epileptiform Discharges VU_App_Slice->Record_Discharges Analyze_Culture Analyze Data Measure_EGABA->Analyze_Culture Analyze_Slice Analyze Data Record_Discharges->Analyze_Slice

References

Analysis of VU0463271 Reveals No Evidence of M1 Muscarinic PAM Activity; Compound Identified as a Selective KCC2 Co-transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and pharmacological data indicates that VU0463271 is a potent and selective inhibitor of the neuronal K-Cl co-transporter 2 (KCC2) and does not exhibit positive allosteric modulator (PAM) activity at the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). This finding contradicts the premise of an in-depth analysis of its structure-activity relationship as an M1 PAM.

This compound is well-characterized as a selective antagonist of KCC2 with a reported IC50 of 61 nM.[1][2] Extensive selectivity screening has demonstrated that this compound has no significant activity against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, which includes the M1 muscarinic receptor.[1][2]

Therefore, a technical guide on the structure-activity relationship of this compound as an M1 PAM cannot be provided, as no such activity has been reported in the scientific literature. The primary target and mechanism of action for this compound are unequivocally associated with the inhibition of KCC2.

Understanding the True Pharmacological Profile of this compound: A KCC2 Inhibitor

This compound's role as a KCC2 inhibitor has significant implications for neuronal function. KCC2 is a crucial co-transporter responsible for maintaining low intracellular chloride concentrations in mature neurons. This low chloride level is essential for the hyperpolarizing (inhibitory) action of GABAergic neurotransmission.

By inhibiting KCC2, this compound disrupts this chloride homeostasis, leading to an increase in intracellular chloride. This, in turn, can shift the GABAergic response from inhibitory to excitatory, resulting in neuronal hyperexcitability.

Key Pharmacological Data for this compound as a KCC2 Inhibitor:
ParameterValueReference
Target K-Cl Co-transporter 2 (KCC2)[1][2]
Activity Inhibitor / Antagonist[1][2]
IC50 61 nM[1][2]
Selectivity >100-fold selective vs. NKCC1[1][2]
M1 Receptor Activity None reported[1][2]

Experimental Protocols for Characterizing KCC2 Inhibition

The characterization of this compound as a KCC2 inhibitor involves various in vitro and in vivo experimental protocols.

1. Thallium Flux Assay (In Vitro):

This high-throughput screening method is commonly used to measure the activity of cation-chloride co-transporters.

  • Principle: KCC2 can transport thallium ions (Tl+) as a congener for potassium ions (K+). A Tl+-sensitive fluorescent dye is loaded into cells expressing KCC2. Upon initiation of transport, Tl+ enters the cell, causing an increase in fluorescence.

  • Methodology:

    • HEK293 cells stably expressing human KCC2 are cultured in 96- or 384-well plates.

    • Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

    • A baseline fluorescence is measured.

    • The test compound (e.g., this compound) at various concentrations is added to the wells.

    • A stimulus solution containing Tl+ is added to initiate KCC2-mediated influx.

    • The change in fluorescence over time is monitored using a fluorescence plate reader.

    • The rate of Tl+ influx is calculated, and the inhibitory effect of the compound is determined by comparing the rates in the presence and absence of the compound. IC50 values are then calculated from concentration-response curves.

2. Electrophysiology (Ex Vivo):

Patch-clamp electrophysiology on primary neurons or brain slices is used to measure the functional consequences of KCC2 inhibition on neuronal activity.

  • Principle: By measuring the reversal potential of GABA-A receptor-mediated currents (EGABA), the intracellular chloride concentration can be inferred. Inhibition of KCC2 will lead to a depolarizing shift in EGABA.

  • Methodology:

    • Prepare acute brain slices or cultured primary neurons.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply a GABA-A receptor agonist (e.g., muscimol) at various holding potentials to determine the reversal potential of the GABA-A current.

    • Perfuse the slice or culture with a solution containing this compound.

    • Re-measure the EGABA. A positive (depolarizing) shift in EGABA indicates an increase in intracellular chloride and inhibition of KCC2.

Visualizing the Impact of this compound on Neuronal Signaling

The following diagrams illustrate the mechanism of KCC2 and the effect of this compound.

Figure 1. Normal function of the KCC2 co-transporter in a mature neuron, maintaining low intracellular chloride and enabling inhibitory GABAergic signaling.

VU0463271_Effect cluster_neuron Neuron + this compound cluster_inside Neuron_Membrane Extracellular Space Intracellular Space KCC2_inhibited KCC2 High_Cl High [Cl-] GABA_R GABA-A Receptor Cl_efflux Cl- efflux (Depolarization) GABA_R->Cl_efflux opens channel This compound This compound This compound->KCC2_inhibited inhibits GABA GABA GABA->GABA_R binds

Figure 2. Inhibition of KCC2 by this compound leads to an accumulation of intracellular chloride, resulting in a depolarizing (excitatory) GABAergic response.

References

Methodological & Application

Application Notes and Protocols for VU0463271 in In Vitro Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal K+-Cl- cotransporter KCC2, with an IC50 of 61 nM.[1] It exhibits over 100-fold selectivity for KCC2 versus the Na+-K+-2Cl- cotransporter NKCC1.[1] Contrary to some potential misconceptions, this compound is not a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. Its primary mechanism of action is the inhibition of KCC2-mediated chloride extrusion from neurons.[1][2][3][4][5][6] This inhibition leads to a depolarizing shift in the GABAA receptor reversal potential (EGABA), increased intracellular chloride concentration, and consequently, neuronal hyperexcitability.[2][3] These properties make this compound a valuable pharmacological tool for investigating the role of KCC2 in synaptic inhibition, neuronal plasticity, and pathological conditions such as epilepsy.[1][3][4][6]

These application notes provide a detailed protocol for the use of this compound in in vitro brain slice electrophysiology to study its effects on neuronal activity.

Data Presentation

Table 1: Pharmacological Properties of this compound

PropertyValueReference
Mechanism of ActionSelective KCC2 Inhibitor[1][2][3][4]
IC50 for KCC261 nM[1]
Selectivity>100-fold vs. NKCC1[1]
Chemical NameN-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide[2][3]

Table 2: Effects of this compound on Neuronal Properties in Hippocampal Slices

ParameterConditionValueReference
EGABABasal-73 ± 4 mV[2]
100 nM this compound-42 ± 3 mV[2]
10 µM this compound-62 ± 1 mV[2]
Intracellular Cl- Concentration ([Cl-]i)Basal10.4 ± 1.3 mM[2]
100 nM this compound32.4 ± 4.4 mM[2]
10 µM this compound14.3 ± 0.5 mM[2]
Neuronal FiringLow-Mg2+ conditionsInduces recurrent epileptiform discharges[3]

Experimental Protocols

1. Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.[7][8][9]

  • Animals: C57BL/6 mice or Sprague-Dawley rats are commonly used.[3]

  • Solutions:

    • Cutting Solution (ice-cold and carbogenated - 95% O2/5% CO2):

      • Choline chloride-based solutions are often preferred to enhance slice viability.[7] A typical composition is (in mM): 110 Choline-Cl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose.

    • Artificial Cerebrospinal Fluid (ACSF) (carbogenated):

      • Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose.

  • Procedure:

    • Anesthetize the animal with isoflurane (B1672236) and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

    • Trim the brain to isolate the region of interest (e.g., hippocampus).

    • Mount the brain on a vibratome stage and cut slices (typically 300-400 µm thick) in the ice-cold cutting solution.

    • Transfer the slices to a holding chamber containing ACSF at 32-34°C for at least 30 minutes to recover.

    • After recovery, maintain the slices at room temperature in carbogenated ACSF until recording.

2. Electrophysiological Recordings

This protocol describes whole-cell patch-clamp recordings to measure the effects of this compound.[10][11]

  • Setup: A standard patch-clamp electrophysiology rig with an upright microscope, micromanipulators, amplifier, and data acquisition system is required.

  • Solutions:

    • External Solution: Carbogenated ACSF, continuously perfused over the slice at a rate of 2-3 ml/min.

    • Internal (Pipette) Solution:

      • For perforated-patch recordings (to preserve intracellular Cl-): (in mM) 140 KCl, 10 HEPES, adjusted to pH 7.2 with KOH. Gramicidin (B1672133) (50-100 µg/ml) is added to the pipette solution just before use.

      • For conventional whole-cell recordings: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, adjusted to pH 7.2 with KOH.

  • Procedure:

    • Transfer a slice to the recording chamber on the microscope stage.

    • Visually identify a neuron for recording using differential interference contrast (DIC) optics.

    • Approach the neuron with a glass pipette (3-6 MΩ resistance) filled with the internal solution.

    • Establish a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and EGABA). EGABA can be measured using a gramicidin perforated patch or by applying GABA puffs at different holding potentials in voltage-clamp.

    • Bath-apply this compound at the desired concentration (e.g., 100 nM to 10 µM) dissolved in ACSF.

    • Record the changes in neuronal parameters during and after drug application.

    • A washout period with ACSF alone should be performed to check for reversibility of the effects.

Visualizations

experimental_workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording animal Anesthetize and Decapitate Animal dissect Dissect Brain in Ice-Cold Cutting Solution animal->dissect slice Vibratome Slicing (300-400 µm) dissect->slice recover Recover Slices in ACSF at 32-34°C slice->recover transfer Transfer Slice to Recording Chamber recover->transfer patch Establish Whole-Cell Patch-Clamp transfer->patch baseline Record Baseline Activity (e.g., E_GABA) patch->baseline application Bath Apply this compound baseline->application record_effect Record Changes in Neuronal Properties application->record_effect washout Washout with ACSF record_effect->washout

Experimental workflow for in vitro slice electrophysiology with this compound.

signaling_pathway cluster_membrane Neuronal Membrane KCC2 KCC2 Transporter Cl_out Cl- Extrusion KCC2->Cl_out GABA_R GABA_A Receptor Cl_in Cl- Influx GABA_R->Cl_in inhibition Inhibition hyperexcitability Neuronal Hyperexcitability Cl_in->hyperexcitability This compound This compound This compound->KCC2 blocks GABA GABA GABA->GABA_R activates

Signaling pathway of KCC2 inhibition by this compound.

References

Application Notes and Protocols for VU0463271 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2).[1] KCC2 is crucial for establishing and maintaining the low intracellular chloride concentration necessary for the hyperpolarizing action of GABAergic neurotransmission in mature neurons.[2][3][4] By inhibiting KCC2, this compound disrupts chloride homeostasis, leading to an increase in intracellular chloride, a depolarizing shift in the GABAa receptor reversal potential (EGABA), and subsequent neuronal hyperexcitability.[3][4] These characteristics make this compound a valuable pharmacological tool for studying the roles of KCC2 in neuronal function and in pathological conditions such as epilepsy and neuropathic pain.[1][2][5]

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, guidance on data interpretation, and a summary of its pharmacological properties.

Data Presentation

Pharmacological Profile of this compound
PropertyValueSpecies/Cell TypeReference
Target K+-Cl- cotransporter 2 (KCC2)Neuronal[1]
Mechanism of Action InhibitionNot specified[1]
IC50 for KCC2 61 nMNot specified[1]
Selectivity >100-fold vs. NKCC1Not specified[1]
Molecular Weight 382.5 g/mol N/A
Formula C19H18N4OS2N/A
Effects of this compound on Primary Hippocampal Neurons
ConcentrationEffectExperimental SystemReference
100 nMShifted EGABA from -73 ± 4 mV to -42 ± 3 mVCultured hippocampal neurons[4]
100 nMIncreased action potential firing rate from 22 ± 6 to 83 ± 23 AP/minCultured hippocampal neurons[4]
1 µMIncreased baseline intracellular Cl- concentrationCultured hippocampal neurons[1]
1 µMInduced neuronal loss and activated the extrinsic apoptotic pathway after 24hMature primary neurons[6]
10 µMShifted EGABA from hyperpolarizing to -36 ± 2 mVCultured hippocampal neurons[4]
10 µMIncreased spontaneous action potentials from 18 ± 5 to 78 ± 26 AP/minCultured hippocampal neurons[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which is soluble in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the product's molecular weight of 382.5 g/mol , calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 3.825 mg of this compound in 1 mL of DMSO.

  • Add the calculated amount of this compound powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

This protocol provides a general procedure for applying this compound to primary neuronal cultures, such as hippocampal or cortical neurons. The final concentration of this compound will depend on the experimental goals.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) grown on appropriate culture vessels (e.g., coverslips, multi-well plates).

  • Conditioned culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fresh pre-warmed culture medium

Procedure:

  • Culture primary neurons to the desired developmental stage (e.g., DIV18-21 for mature cultures).[6]

  • On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

  • It is critical to include a vehicle control (e.g., 0.1% DMSO in culture medium) to account for any effects of the solvent.[6]

  • Remove the desired volume of conditioned medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.

  • The incubation time will vary depending on the experiment. For acute effects on neuronal activity, recordings can be made within minutes of application.[4] For studies on gene expression or cell viability, longer incubation times (e.g., 60 minutes to 24 hours) may be necessary.[6]

  • Following incubation, the cells can be processed for downstream analysis, such as electrophysiology, calcium imaging, immunocytochemistry, or cell death assays.

Mandatory Visualizations

Signaling Pathway of KCC2 Inhibition by this compound

KCC2_Inhibition_Pathway cluster_membrane Cell Membrane KCC2 KCC2 Cl_in Increased Intracellular Cl- KCC2->Cl_in Reduced Cl- Extrusion GABAaR GABAa Receptor Hyperexcitability Neuronal Hyperexcitability GABAaR->Hyperexcitability Leads to Depolarization This compound This compound This compound->KCC2 Inhibits EGABA_shift Depolarizing Shift in EGABA Cl_in->EGABA_shift EGABA_shift->GABAaR Alters Response GABA GABA GABA->GABAaR Binds Experimental_Workflow start Start culture Culture Primary Neurons (e.g., Hippocampal) start->culture prepare_stock Prepare this compound Stock Solution (in DMSO) culture->prepare_stock treat Treat Neurons with this compound (and Vehicle Control) culture->treat prepare_stock->treat incubate Incubate for Desired Time treat->incubate analysis Downstream Analysis incubate->analysis electro Electrophysiology (Patch-clamp) analysis->electro imaging Calcium Imaging analysis->imaging immuno Immunocytochemistry analysis->immuno viability Cell Viability Assays analysis->viability end End electro->end imaging->end immuno->end viability->end

References

Application Notes and Protocols for VU0463271 in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2).[1] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic neurotransmission.[2] Inhibition of KCC2 by this compound leads to an increase in intracellular chloride, a depolarizing shift in the GABA reversal potential (EGABA), and consequently, neuronal hyperexcitability. This makes this compound a valuable tool for studying the role of KCC2 in various physiological and pathological processes, including epilepsy, neuropathic pain, and developmental disorders.[2][3] These application notes provide detailed protocols for using this compound to inhibit KCC2 in brain slice preparations.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from published studies.

ParameterValueSpecies/PreparationKey FindingsReference
IC50 61 nMRecombinant cell linesPotent and selective inhibition of KCC2. >100-fold selectivity over NKCC1.[1][4]
Effective Concentration (Brain Slices) 100 nM - 1 µMOrganotypic hippocampal slicesReduced chloride extrusion, increased duration of ictal-like discharges.[4]
Effective Concentration (Brain Slices) 100 nMAcute mouse brain slices (entorhinal cortex)Increased duration of seizure-like events (SLEs) in 0-Mg2+ and 4-AP models.
Effective Concentration (Cultured Neurons) 100 nMCultured hippocampal neuronsShifted EGABA from -73 mV to -42 mV.[5]
Effective Concentration (Cultured Neurons) 10 µMCultured hippocampal neuronsShifted EGABA from -76 mV to -36 mV.[5]
Effect on Intracellular Cl- ([Cl-]i) 100 nM applicationCultured hippocampal neuronsIncreased [Cl-]i from ~10.4 mM to ~32.4 mM.[5]
Effect on Intracellular Cl- ([Cl-]i) 10 µM applicationCultured hippocampal neuronsIncreased [Cl-]i from ~9.8 mM to ~39.1 mM.[5]

Experimental Protocols

Protocol 1: Electrophysiological Recording in Acute Brain Slices

This protocol describes the use of this compound in conjunction with electrophysiological recordings (e.g., field potential or patch-clamp) in acute brain slices to study its effects on neuronal excitability and synaptic transmission.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Artificial cerebrospinal fluid (aCSF), standard composition (in mM): 126 NaCl, 3.5 KCl, 2 CaCl2, 1.3 MgCl2, 25 NaHCO3, 1.2 NaH2PO4, 11 glucose.

  • Sucrose-based cutting solution

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibratome

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, electrodes, etc.)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[1]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Acute Brain Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution.

    • Rapidly dissect the brain and mount it on the vibratome stage.

    • Cut brain slices (typically 300-400 µm thick) in ice-cold, carbogenated cutting solution.

    • Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and maintained at a physiological temperature (e.g., 30-32°C).

    • Obtain a stable baseline recording (e.g., field potentials in response to stimulation or spontaneous activity).

    • Prepare the working concentration of this compound by diluting the stock solution into the aCSF immediately before use. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Switch the perfusion to the aCSF containing this compound.

    • Record the changes in neuronal activity for the desired duration.

    • To test for reversibility, switch the perfusion back to the control aCSF (washout).

Protocol 2: Measurement of Intracellular Chloride Concentration

This protocol outlines a method to measure changes in intracellular chloride concentration ([Cl-]i) in response to this compound using a chloride-sensitive fluorescent indicator.

Materials:

  • This compound

  • Chloride-sensitive fluorescent dye (e.g., 6-methoxy-N-ethylquinolinium chloride - MEQ or a genetically encoded sensor like SuperClomeleon).[6][7][8]

  • Fluorescence microscope or confocal microscope

  • Brain slice preparation setup (as in Protocol 1)

Procedure:

  • Slice Preparation and Dye Loading:

    • Prepare brain slices as described in Protocol 1.

    • For chemical dyes like MEQ, incubate the slices in a solution containing the membrane-permeant form of the dye according to the manufacturer's instructions.[6]

    • For genetically encoded sensors, viral transduction or use of transgenic animals is required prior to slice preparation.[7][8]

  • Imaging:

    • Transfer a dye-loaded slice to the imaging chamber on the microscope stage.

    • Acquire baseline fluorescence images.

    • Perfuse the slice with aCSF containing the desired concentration of this compound.

    • Acquire a time-series of fluorescence images to monitor the change in [Cl-]i. An increase in intracellular chloride will typically lead to a quenching of the MEQ fluorescence.[9]

    • Perform calibration experiments using ionophores (e.g., nigericin (B1684572) and tributyltin) in solutions with known chloride concentrations to convert fluorescence changes into absolute [Cl-]i values.[10]

Mandatory Visualization

KCC2_Inhibition_Pathway cluster_membrane Neuronal Membrane cluster_effects Downstream Effects KCC2 KCC2 K_in K+ (in) KCC2->K_in Extrusion Cl_in Cl- (in) KCC2->Cl_in Extrusion Increased_Cli Increased [Cl-]i GABA_A_R GABA-A Receptor K_out K+ (out) K_out->KCC2 Cl_out Cl- (out) Cl_out->KCC2 Cl_out->GABA_A_R Influx GABA GABA GABA->GABA_A_R This compound This compound This compound->KCC2 Inhibition Depolarized_EGABA Depolarized EGABA Increased_Cli->Depolarized_EGABA Hyperexcitability Neuronal Hyperexcitability Depolarized_EGABA->Hyperexcitability

Caption: Mechanism of this compound action on neuronal chloride homeostasis.

Experimental_Workflow cluster_prep Slice Preparation cluster_exp Experiment cluster_analysis Data Analysis Perfusion 1. Transcardial Perfusion Dissection 2. Brain Dissection Perfusion->Dissection Slicing 3. Vibratome Slicing Dissection->Slicing Recovery 4. Slice Recovery Slicing->Recovery Transfer 5. Transfer to Recording Chamber Recovery->Transfer Baseline 6. Baseline Recording Transfer->Baseline Application 7. This compound Application Baseline->Application Recording 8. Data Acquisition Application->Recording Washout 9. Washout Recording->Washout Analysis 10. Analysis of Electrophysiological or Imaging Data Washout->Analysis

Caption: General experimental workflow for using this compound in brain slices.

References

Application of VU0463271 in Epilepsy Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), a key protein responsible for maintaining low intracellular chloride concentrations in mature neurons.[1] By inhibiting KCC2, this compound disrupts the normal hyperpolarizing action of GABAergic neurotransmission, leading to a state of neuronal hyperexcitability. This property makes this compound a valuable pharmacological tool for inducing and studying epileptiform activity in various preclinical models, thereby facilitating the investigation of seizure mechanisms and the development of novel anti-epileptic therapies.

This document provides detailed application notes and protocols for the use of this compound in common epilepsy research models.

Mechanism of Action

In mature neurons, the activation of GABA-A receptors typically leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and synaptic inhibition.[2][3] This inhibitory effect is critically dependent on the low intracellular chloride concentration maintained by KCC2, which actively extrudes chloride from the neuron.[2][4]

This compound selectively inhibits KCC2, leading to an accumulation of intracellular chloride.[5] This elevation in the intracellular chloride concentration causes a depolarizing shift in the GABA-A reversal potential (EGABA).[5][6] Consequently, GABA-A receptor activation no longer leads to hyperpolarization but can instead result in depolarization, thereby promoting neuronal excitation and seizure activity.[4]

cluster_neuron Neuron cluster_effects Functional Outcome GABA_A GABA-A Receptor Cl_in [Cl-]in GABA_A->Cl_in Cl- influx KCC2 KCC2 Transporter Cl_out [Cl-]out KCC2->Cl_out Cl- efflux Hyperpolarization Hyperpolarization (Inhibition) KCC2->Hyperpolarization maintains low [Cl-]in for Cl_in->KCC2 GABA GABA GABA->GABA_A binds This compound This compound This compound->KCC2 inhibits Depolarization Depolarization (Excitation) This compound->Depolarization leads to Seizure ↑ Seizure Susceptibility Depolarization->Seizure cluster_prep Slice Preparation cluster_induction Induction of SLEs cluster_application This compound Application cluster_data Data Acquisition p1 Anesthetize Animal p2 Extract Brain p1->p2 p3 Prepare Hippocampal Slices p2->p3 p4 Recover Slices in aCSF p3->p4 i1 Transfer Slice to Recording Chamber p4->i1 i2a Perfuse with 0-Mg2+ aCSF i1->i2a i2b Perfuse with 4-AP in aCSF i1->i2b a1 Establish Stable SLEs i2a->a1 i2b->a1 a2 Add this compound to Perfusate a1->a2 d1 Record Local Field Potentials a2->d1 d2 Analyze Epileptiform Discharges d1->d2 cluster_prep Animal Preparation cluster_infusion Microinfusion cluster_monitoring Monitoring cluster_analysis Data Analysis p1 Anesthetize Animal p2 Mount in Stereotaxic Frame p1->p2 p3 Perform Craniotomy p2->p3 i2 Lower Cannula to Hippocampus p3->i2 i1 Prepare this compound Solution i1->i2 i3 Infuse this compound i2->i3 m1 Observe Behavior i3->m1 m2 Record EEG (optional) i3->m2 a1 Score Seizure Severity m1->a1 a2 Analyze EEG Data m1->a2 m2->a1 m2->a2

References

Application Notes and Protocols for VU0463271 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), a key protein responsible for maintaining low intracellular chloride concentrations in mature neurons.[1][2][3] Inhibition of KCC2 by this compound leads to a disruption of the chloride gradient, resulting in a depolarizing shift of the GABA-A receptor reversal potential (EGABA). This attenuates the hyperpolarizing, inhibitory effect of GABAergic neurotransmission, leading to neuronal hyperexcitability.[4][5] Due to its ability to modulate neuronal inhibition, this compound serves as a critical tool for studying the role of KCC2 in various physiological and pathological processes, including epilepsy, neuropathic pain, and developmental disorders.[4][6][7]

These application notes provide detailed protocols for the preparation and administration of this compound in animal models, along with relevant quantitative data to guide experimental design.

Mechanism of Action: KCC2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the KCC2 co-transporter. This disrupts the normal extrusion of chloride ions from the neuron, leading to an accumulation of intracellular chloride. Consequently, the activation of GABA-A receptors results in a less hyperpolarizing or even depolarizing influx of chloride ions, thereby reducing synaptic inhibition and increasing neuronal excitability.

KCC2_Inhibition_Pathway cluster_neuron Neuron KCC2 KCC2 Cl_in [Cl⁻]in KCC2->Cl_in Extrusion Hyperpolarization Hyperpolarization (Inhibition) KCC2->Hyperpolarization Maintains low [Cl⁻]in for GABA_A GABA-A Receptor GABA_A->Cl_in Influx Cl_in->Hyperpolarization Low [Cl⁻]in leads to Cl_out [Cl⁻]out Hyperexcitability Hyperexcitability This compound This compound This compound->KCC2 Inhibits This compound->Hyperexcitability Leads to GABA GABA GABA->GABA_A Activates

Figure 1: Mechanism of this compound action on neuronal signaling.

Data Presentation

In Vitro and In Vivo Activity
ParameterValueSpecies/ModelReference
IC50 (KCC2) 61 nM---[1][2][3]
Selectivity >100-fold vs. NKCC1---[1][2]
In Vivo Effect (Intrahippocampal) Epileptiform dischargesMouse[4][5]
In Vivo Effect (Intrathecal) Reduction in nociceptive thresholdsMouse
Pharmacokinetic Parameters in Rats (Intravenous Administration)
ParameterValueUnit
Dose 1mg/kg
Clearance (CL) 57mL/min/kg
Volume of Distribution (Vss) 0.4L/kg
Half-life (t1/2) 9min

Data from MedChemExpress, accuracy not independently confirmed.[1]

Experimental Protocols

Stock Solution Preparation

This compound is soluble in DMSO up to 50 mM.[2][3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one year or -80°C for up to two years.[1]

Administration Protocols

Intravenous (IV) Administration in Rats (for Pharmacokinetic Studies)

This protocol is based on the pharmacokinetic study that administered a 1 mg/kg dose.[1]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile, low-volume syringes (e.g., insulin (B600854) syringes) with appropriate gauge needles (e.g., 27-30G)

  • Rat restraint device

  • Heat lamp or warming pad

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution. The exact composition for the 1 mg/kg study is not detailed, but a common practice for IV administration of DMSO-soluble compounds is to use a vehicle containing a low percentage of DMSO in saline (e.g., 5-10% DMSO). The final concentration of DMSO should be minimized to avoid toxicity.

  • Dosing Solution Preparation:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with the prepared vehicle to the final desired concentration for injection. The final volume for IV bolus injection in rats is typically up to 5 ml/kg.

    • Ensure the final solution is clear and free of precipitation.

  • Animal Preparation:

    • Weigh the rat to determine the precise injection volume.

    • Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Place the rat in a suitable restraint device.

  • Injection:

    • Disinfect the injection site on the tail with an alcohol swab.

    • Insert the needle into one of the lateral tail veins.

    • Administer the dosing solution as a slow bolus injection.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions.

IV_Administration_Workflow cluster_prep Preparation cluster_procedure Procedure stock Prepare this compound Stock in DMSO dose_sol Prepare Dosing Solution stock->dose_sol vehicle Prepare Vehicle (e.g., 10% DMSO in Saline) vehicle->dose_sol animal_prep Prepare Animal (Weigh, Warm Tail, Restrain) dose_sol->animal_prep injection Inject into Lateral Tail Vein animal_prep->injection monitor Monitor Animal injection->monitor

Figure 2: Workflow for intravenous administration of this compound.
Intraperitoneal (IP) Administration in Mice

While specific studies detailing the IP administration of this compound were not identified, this general protocol for hydrophobic compounds can be adapted. Note: Vehicle optimization and tolerability studies are highly recommended before conducting efficacy studies.

Materials:

  • This compound stock solution in DMSO

  • Sterile saline (0.9% NaCl)

  • Solubilizing agents (e.g., Tween 80, Kolliphor® EL) or suspending agents (e.g., carboxymethylcellulose - CMC)

  • Sterile syringes (1 mL) with 25-27G needles

Protocol:

  • Vehicle Preparation:

    • Option 1 (Co-solvent/Surfactant): Prepare a vehicle such as 10% DMSO, 10% Tween 80 in 80% sterile saline.

    • Option 2 (Suspension): Prepare a 0.5% or 1% solution of CMC in sterile water.

  • Dosing Solution Preparation:

    • For Option 1: Add the this compound stock solution to the vehicle and vortex thoroughly.

    • For Option 2: Add the this compound stock solution to the CMC solution and sonicate or vortex to create a uniform suspension.

    • The final injection volume for mice is typically 10 ml/kg.

  • Animal Preparation:

    • Weigh the mouse to calculate the injection volume.

    • Restrain the mouse appropriately.

  • Injection:

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure the needle is not in a blood vessel or organ.

    • Inject the solution or suspension.

  • Post-injection Monitoring: Observe the animal for signs of distress or irritation.

Intrahippocampal Microinfusion in Mice

This protocol is based on a study that demonstrated the pro-convulsant effects of this compound following direct brain administration.[4][5]

Materials:

  • This compound stock solution in DMSO

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Microinfusion pump with Hamilton syringe

  • Cannula and tubing

  • Anesthesia and surgical tools

Protocol:

  • Dosing Solution Preparation:

    • Prepare a 100 µM solution of this compound in aCSF. The final concentration of DMSO should be kept to a minimum (e.g., <0.1%) to avoid solvent effects.

  • Animal Surgery:

    • Anesthetize the mouse and place it in the stereotaxic frame.

    • Perform a craniotomy over the target coordinates for the dorsal hippocampus.

  • Microinfusion:

    • Lower the infusion cannula to the target coordinates.

    • Infuse 500 nL of the 100 µM this compound solution at a slow, controlled rate (e.g., 100-200 nL/min).

    • Leave the cannula in place for a few minutes post-infusion to minimize backflow.

    • Slowly retract the cannula and suture the incision.

  • Post-operative Care and Monitoring:

    • Provide post-operative analgesia and care as per institutional guidelines.

    • Monitor the animal for behavioral changes and/or seizure activity.

Microinfusion_Workflow cluster_prep Preparation cluster_procedure Procedure dose_sol Prepare 100 µM this compound in aCSF surgery Stereotaxic Surgery (Anesthesia, Craniotomy) dose_sol->surgery infusion Microinfuse 500 nL into Hippocampus surgery->infusion post_op Post-operative Care and Monitoring infusion->post_op

Figure 3: Workflow for intrahippocampal microinfusion of this compound.

Important Considerations

  • Vehicle Toxicity: Always include a vehicle-only control group in your experiments to account for any effects of the administration vehicle itself.

  • Compound Stability: this compound has been noted to have a rapid metabolism when administered systemically.[5] This may necessitate frequent dosing or the use of a formulation that provides sustained release for chronic studies. Direct administration into the CNS may be more suitable for certain experimental questions.

  • Dose-Response: The provided doses are starting points. It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and experimental endpoint.

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols: VU0463271 in Combination with Other Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal K+-Cl- cotransporter 2 (KCC2), with an IC50 of 61 nM[1]. It displays over 100-fold selectivity for KCC2 versus the Na+-K+-2Cl- cotransporter 1 (NKCC1)[1]. KCC2 is crucial for establishing the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition in mature neurons[2]. Inhibition of KCC2 by this compound leads to a depolarizing shift in the GABA reversal potential (EGABA), increased neuronal excitability, and can induce epileptiform discharges[1]. These characteristics make this compound a valuable tool for studying the roles of KCC2 in neuronal function and pathological states.

This document provides detailed application notes and protocols for the use of this compound in combination with other ion channel blockers, specifically sodium, potassium, and calcium channel blockers. The information is intended to guide researchers in designing and executing experiments to investigate the complex interplay between chloride homeostasis and the activity of other key ion channels in the nervous system.

I. This compound in Combination with Sodium Channel Blockers

The co-application of this compound with sodium channel blockers can be instrumental in dissecting the effects of KCC2 inhibition on neuronal network activity versus its direct impact on intracellular chloride dynamics.

A. Application Notes

The sodium channel blocker Tetrodotoxin (TTX) is a potent inhibitor of most voltage-gated sodium channels, effectively blocking the generation and propagation of action potentials[3]. Combining this compound with TTX allows for the investigation of KCC2's role in chloride homeostasis independent of network-driven activity.

In studies on organotypic hippocampal slices, the application of this compound alone was shown to increase the duration of ictal-like discharges (ILDs) and elevate intracellular chloride levels[1]. When TTX was co-applied with this compound, the recurrent ILDs were abolished. Interestingly, in the presence of TTX, this compound did not significantly alter the baseline intracellular chloride concentration, suggesting that the this compound-induced chloride accumulation is largely activity-dependent[1]. This combination is therefore useful for isolating the direct effects of KCC2 inhibition on chloride extrusion mechanisms from the secondary effects of increased network excitability.

B. Quantitative Data
Compound CombinationModel SystemKey FindingsReference
This compound (1 µM) + Tetrodotoxin (TTX, 1 µM)Organotypic hippocampal slicesTTX abolished recurrent ictal-like discharges induced by this compound. In the presence of TTX, this compound did not significantly change baseline intracellular chloride concentration.[1]
C. Experimental Protocol: Electrophysiology in Organotypic Hippocampal Slices

This protocol is adapted from studies investigating the effects of this compound and TTX on neuronal activity and chloride homeostasis[1].

1. Slice Preparation and Culture:

  • Prepare 350-µm transverse hippocampal slices from postnatal day 6-7 mice.

  • Culture slices on poly-L-lysine coated coverslips in a Neurobasal/B27-based medium.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

2. Electrophysiological Recording:

  • Transfer a cultured slice to a submerged recording chamber continuously perfused with oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF) at 32 ± 0.5°C.

  • ACSF composition (in mM): 126 NaCl, 3.5 KCl, 2 CaCl2, 1.3 MgCl2, 25 NaHCO3, 1.2 NaH2PO4, and 11 glucose (pH 7.4).

  • Perform extracellular field potential recordings in the CA1 pyramidal cell layer to monitor network activity.

  • For intracellular recordings and chloride measurements (e.g., using Clomeleon imaging), position recording pipettes accordingly.

3. Drug Application:

  • Establish a stable baseline recording in ACSF.

  • Perfuse with ACSF containing this compound (e.g., 1 µM) and monitor for changes in epileptiform activity and intracellular chloride.

  • Following the observed effects of this compound, co-apply TTX (e.g., 1 µM) in the presence of this compound.

  • Record the effects of the combined application on network activity and chloride levels.

  • A washout period with ACSF can be performed to assess the reversibility of the drug effects.

D. Visualization

cluster_0 Neuronal Activity cluster_1 Ion Channels & Transporters cluster_2 Pharmacological Agents Action Potentials Action Potentials Increased [Cl-]i (activity-dependent) Increased [Cl-]i (activity-dependent) Action Potentials->Increased [Cl-]i (activity-dependent) Leads to Na+ Channels Na+ Channels Na+ Channels->Action Potentials Drives KCC2 KCC2 GABAergic Inhibition GABAergic Inhibition KCC2->GABAergic Inhibition Enables Hyperpolarizing TTX TTX TTX->Na+ Channels Inhibits This compound This compound This compound->KCC2 Inhibits

Caption: Interaction of this compound and TTX on neuronal activity.

II. This compound in Combination with Potassium Channel Blockers

The interaction of this compound with potassium channel blockers can reveal the intricate relationship between chloride and potassium homeostasis in regulating neuronal excitability.

A. Application Notes

Inward Rectifier Potassium (Kir) Channels: A study in the insect nervous system demonstrated a synergistic toxic effect when this compound was co-applied with the Kir channel inhibitor, VU041[4]. This suggests a functional coupling between KCC2 and Kir channels, where the inhibition of both pathways leads to a greater disruption of neuronal function than inhibiting either alone[4]. While this study was not in a mammalian system, it highlights a potential area for investigation in vertebrate models.

TWIK-related acid-sensitive K+ (TASK-3) Channels: Research has shown that KCC2 interacts with TASK-3 channels and is necessary for their membrane expression. Downregulation of KCC2 leads to a reduction in TASK-3-mediated leak potassium currents, resulting in membrane depolarization. Therefore, combining this compound with a TASK-3 channel blocker would be expected to produce a more pronounced neuronal depolarization and increase in excitability than either compound alone.

B. Quantitative Data
Compound CombinationModel SystemKey FindingsReference
This compound + VU041 (Kir inhibitor)Drosophila CNSSynergistic increase in toxicity, suggesting functional coupling of KCC and Kir channels.[4]
KCC2 knockdown (mimicking this compound effect)Rat dentate gyrus neuronsDownregulation of TASK-3 leak potassium channels, leading to membrane depolarization.
C. Experimental Protocol: Investigation of KCC2 and Potassium Channel Interactions

1. Cell Culture and Transfection (for in vitro studies):

  • Culture primary neurons (e.g., hippocampal or cortical neurons).

  • For knockdown experiments, transfect neurons with shRNA targeting KCC2.

2. Electrophysiological Recording (Whole-Cell Patch-Clamp):

  • Obtain whole-cell recordings from cultured neurons or neurons in brain slices.

  • Measure resting membrane potential, input resistance, and firing properties.

3. Drug Application:

  • Apply this compound to inhibit KCC2 and observe changes in intrinsic neuronal properties.

  • Co-apply a specific potassium channel blocker (e.g., a TASK-3 blocker, if available and specific).

  • Measure the additive or synergistic effects on membrane potential and neuronal firing.

D. Visualization

KCC2 KCC2 TASK-3 Channel TASK-3 Channel KCC2->TASK-3 Channel Promotes Membrane Expression Membrane Potential Membrane Potential TASK-3 Channel->Membrane Potential Hyperpolarizes (Leak K+ Current) This compound This compound This compound->KCC2 Inhibits TASK-3 Blocker TASK-3 Blocker TASK-3 Blocker->TASK-3 Channel Inhibits Neuronal Excitability Neuronal Excitability Membrane Potential->Neuronal Excitability Regulates

Caption: Functional interaction between KCC2 and TASK-3 channels.

III. This compound in Combination with Calcium Channel Blockers

Direct experimental data on the co-application of this compound with calcium channel blockers in neurons is currently limited. However, based on the known regulation of KCC2 by calcium-dependent signaling pathways, we can propose potential interactions and experimental approaches.

A. Application Notes

KCC2 function is modulated by intracellular calcium levels and calcium-dependent signaling cascades. For instance, activation of group I metabotropic glutamate (B1630785) receptors can lead to a PKC-dependent, hyperpolarizing shift in EGABA, suggesting a modulation of KCC2 activity. Furthermore, in immature neurons, depolarizing GABAergic responses can activate voltage-dependent calcium channels (VDCCs), leading to KCC2 downregulation[2].

Given these regulatory mechanisms, combining this compound with calcium channel blockers could have complex effects. For example, blocking L-type calcium channels (e.g., with nifedipine) might prevent activity-dependent downregulation of KCC2, potentially counteracting the effects of this compound to some extent. Conversely, by inhibiting KCC2 with this compound, the resulting neuronal depolarization could increase the activation of VDCCs, an effect that would be sensitive to calcium channel blockade.

Experiments combining this compound with various calcium channel blockers (e.g., nifedipine (B1678770) for L-type, verapamil, diltiazem) are warranted to explore these potential interactions and their impact on neuronal excitability and calcium homeostasis.

B. Proposed Experimental Protocol: Investigating KCC2 and Calcium Channel Interplay

1. Neuronal Preparation:

  • Use primary neuronal cultures or acute brain slices.

2. Calcium Imaging:

  • Load neurons with a calcium indicator dye (e.g., Fura-2 AM or GCaMP).

  • Perform live-cell imaging to monitor intracellular calcium dynamics.

3. Drug Application and Electrophysiology:

  • Establish a baseline recording of neuronal activity and intracellular calcium.

  • Apply a specific calcium channel blocker (e.g., nifedipine, 10 µM).

  • Subsequently, co-apply this compound (e.g., 1 µM).

  • Simultaneously record changes in membrane potential (patch-clamp) and intracellular calcium levels.

  • Analyze the data to determine if the calcium channel blocker modulates the effects of this compound on neuronal excitability and if this compound affects calcium influx through specific channels.

C. Visualization

cluster_0 Neuronal State cluster_1 Transporters & Channels cluster_2 Pharmacological Agents Neuronal Depolarization Neuronal Depolarization VDCCs VDCCs Neuronal Depolarization->VDCCs Activates Increased [Ca2+]i Increased [Ca2+]i PKC Activation PKC Activation Increased [Ca2+]i->PKC Activation Leads to KCC2 KCC2 PKC Activation->KCC2 Modulates Activity KCC2->Neuronal Depolarization Prevents Hyperpolarizing GABA Shift VDCCs->Increased [Ca2+]i Mediates Influx This compound This compound This compound->KCC2 Inhibits Ca2+ Channel Blocker Ca2+ Channel Blocker Ca2+ Channel Blocker->VDCCs Inhibits

Caption: Hypothetical interplay of this compound and calcium channel blockers.

Conclusion

The use of this compound in combination with other ion channel blockers is a powerful approach to unravel the complex mechanisms governing neuronal excitability and ion homeostasis. The provided application notes and protocols serve as a foundation for researchers to explore these interactions further. While the combination with sodium and some potassium channel blockers has been investigated to some extent, the interplay with calcium channel blockers remains a promising area for future research. Such studies will undoubtedly contribute to a deeper understanding of neurological disorders characterized by aberrant neuronal activity and may reveal novel therapeutic strategies.

References

Application Notes: Investigating Neuronal Chloride Homeostasis with VU0463271 using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The K-Cl cotransporter 2 (KCC2) is a neuron-specific transporter crucial for establishing and maintaining the low intracellular chloride ([Cl⁻]i) concentrations necessary for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine (B1666218) receptors.[1][2][3][4] Dysregulation of KCC2 function is implicated in various neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant therapeutic target.[4][5][6][7]

VU0463271 is a potent and highly selective antagonist of KCC2.[1][3] It serves as a critical pharmacological tool to investigate the role of KCC2 in neuronal function and disease models. By inhibiting KCC2-mediated chloride extrusion, this compound causes an accumulation of intracellular chloride, leading to a depolarizing shift in the reversal potential for GABA-A receptor-mediated currents (EGABA).[1][3] This shift can weaken or even reverse the inhibitory nature of GABAergic neurotransmission, resulting in neuronal hyperexcitability.[1][3][8] These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp recordings to study its effects on neuronal physiology.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the key quantitative data regarding the activity of this compound from electrophysiological studies.

ParameterValueCell Type / PreparationNotesSource
IC₅₀ (KCC2) 61 nMHEK293 cells expressing KCC2Demonstrates high potency for KCC2.[8]
Selectivity >100-fold vs. NKCC1-Minimal off-target effects on the related Na-K-2Cl cotransporter 1.
EGABA Shift From -76 mV to -36 mVCultured Hippocampal NeuronsCaused by a 5-minute perfusion of 10 µM this compound.[1]
EGABA Shift From -73 mV to -42 mVCultured Hippocampal NeuronsCaused by a 5-minute perfusion of 100 nM this compound.[1]
Effect on Firing Rate Increase from ~18 to ~78 AP/minCultured Hippocampal NeuronsEffect of 10 µM this compound.[1]
Effect on Firing Rate Increase from ~22 to ~83 AP/minCultured Hippocampal NeuronsEffect of 100 nM this compound.[1]
Signaling Pathway

The diagram below illustrates the mechanism of action for this compound. Inhibition of KCC2 disrupts chloride extrusion, leading to an elevation of intracellular chloride. This change causes the GABA-A receptor reversal potential (EGABA) to become more depolarized, reducing the efficacy of inhibitory neurotransmission and resulting in neuronal hyperexcitability.

VU0463271_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCC2 KCC2 Transporter K_out K+ KCC2->K_out Cl_out Cl- KCC2->Cl_out Extrusion Cl_increase [Cl-]i ↑ KCC2->Cl_increase Inhibition leads to GABA_A GABA-A Receptor Cl_in Cl- GABA_A->Cl_in Cl_out->GABA_A Influx GABA GABA GABA->GABA_A binds K_in K+ K_in->KCC2 Cl_in->KCC2 EGABA_shift Depolarizing E_GABA Shift Cl_increase->EGABA_shift Hyperexcitability Neuronal Hyperexcitability EGABA_shift->Hyperexcitability VU This compound VU->KCC2

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol details the steps for performing whole-cell patch-clamp recordings from cultured neurons or acute brain slices (e.g., hippocampus) to measure the effect of this compound on neuronal activity, such as the GABA-A reversal potential (EGABA) and spontaneous firing rate.

Materials and Solutions

a. Artificial Cerebrospinal Fluid (aCSF)

  • Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose.[9]

  • Preparation: Prepare 10X stock solutions and dilute to 1X before use. Adjust osmolarity to ~290 mOsm/L. Continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 30 minutes before and during the experiment to maintain pH at ~7.4.[9]

b. Intracellular (Pipette) Solution (K-Gluconate based)

  • Composition: 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-Na, 0.2 mM EGTA.[9][10]

  • Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm/L.[9] Aliquot and store at -20°C. Filter through a 0.2 µm syringe filter before use.

  • Note: For perforated patch-clamp recordings to preserve endogenous intracellular chloride, use gramicidin (B1672133) (50-100 µg/mL) in the pipette solution.[1]

c. This compound Stock Solution

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • On the day of the experiment, dilute the stock solution in aCSF to the final desired concentrations (e.g., 100 nM, 1 µM, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Equipment
  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP software)

  • Upright or inverted microscope with DIC optics

  • Micromanipulators

  • Vibration isolation table

  • Perfusion system

  • Glass capillary puller

  • Borosilicate glass capillaries

Procedure
  • Preparation:

    • Prepare acute brain slices or plate cultured neurons on coverslips.

    • Transfer the slice or coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with heated (32-34°C) and carbogenated aCSF at a rate of 1.5-2 mL/min.[9][10]

  • Pipette Pulling and Filling:

    • Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[9]

    • Fill the pipette with the filtered intracellular solution, avoiding air bubbles.

  • Obtaining a Whole-Cell Recording:

    • Mount the filled pipette onto the headstage holder.

    • Apply positive pressure to the pipette and lower it into the aCSF bath.

    • Under visual guidance, approach a healthy-looking neuron.

    • Gently press the pipette tip against the cell membrane to form a dimple.

    • Release the positive pressure to allow for the formation of a high-resistance (GΩ) seal.

    • Once a stable giga-seal is formed, apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Baseline Recording: Switch to current-clamp mode. Allow the cell to stabilize for 5-10 minutes. Record baseline spontaneous activity (action potentials) and the resting membrane potential.

    • EGABA Measurement (optional but recommended): To measure the GABA-A reversal potential, apply brief puffs of a GABA-A agonist (e.g., 5 µM muscimol) while holding the neuron at different membrane potentials in voltage-clamp mode. The potential at which the current reverses is EGABA.[1]

    • This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.

    • Effect Recording: Record the cell's activity for 10-15 minutes during drug application. Note any changes in firing rate, resting membrane potential, or input resistance.[1] If measuring EGABA, repeat the measurement after 5-10 minutes of this compound perfusion.[1]

    • Washout: Switch the perfusion back to the control aCSF to observe the reversibility of the drug's effects.

  • Data Analysis:

    • Analyze the firing frequency (in Hz or APs/min) before, during, and after this compound application.

    • Measure changes in the resting membrane potential and input resistance.

    • Plot the current-voltage relationship for the GABA-A agonist-induced currents to determine EGABA under each condition.

    • Use appropriate statistical tests to determine the significance of the observed effects.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the patch-clamp experiment described above.

Workflow prep 1. Preparation (Slice/Culture in Chamber) pipette 2. Pipette Approach & Giga-Seal Formation prep->pipette whole_cell 3. Rupture Membrane (Achieve Whole-Cell) pipette->whole_cell stabilize 4. Cell Stabilization (5-10 min) whole_cell->stabilize baseline 5. Record Baseline Activity (Spontaneous Firing, RMP) stabilize->baseline application 6. Apply this compound (via Perfusion) baseline->application effect 7. Record During Application (10-15 min) application->effect washout 8. Washout (Control aCSF Perfusion) effect->washout analysis 9. Data Analysis washout->analysis

Caption: Experimental workflow for patch-clamp recording with this compound.

References

Application of VU0463271 in the Investigation of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU0463271 is a potent and selective inhibitor of the K+-Cl− cotransporter-2 (KCC2), a key regulator of neuronal chloride homeostasis. In the context of neuropathic pain, the downregulation of KCC2 in spinal cord neurons is a significant contributor to the associated disinhibition of GABAergic and glycinergic signaling, leading to pain hypersensitivity.[1][2] Consequently, this compound serves as a critical pharmacological tool for researchers to mimic and study the cellular and systemic effects of KCC2 dysfunction in neuropathic pain models. Its application allows for the investigation of the downstream consequences of impaired chloride extrusion and the subsequent enhancement of neuronal excitability.

Mechanism of Action

This compound selectively blocks the function of the KCC2 cotransporter.[3] KCC2 is responsible for extruding chloride ions from neurons, which is essential for maintaining the hyperpolarizing effect of GABA and glycine, the primary inhibitory neurotransmitters in the central nervous system.[1][2] In neuropathic pain states, KCC2 expression and function are often reduced.[1][4] By inhibiting KCC2, this compound pharmacologically reproduces this pathological state, leading to an accumulation of intracellular chloride. This shifts the reversal potential for GABA (EGABA) to a more depolarized state, weakening or even reversing the inhibitory postsynaptic potentials to become excitatory.[5][6] This disinhibition results in heightened neuronal excitability and contributes to the central sensitization observed in neuropathic pain.[2]

Application Notes

This compound is utilized in both in vitro and in vivo experimental models to probe the mechanisms of neuropathic pain.

In Vitro Applications:

  • Induction of Neuronal Hyperexcitability: Application of this compound to cultured neurons or spinal cord slices can induce a state of hyperexcitability, mimicking the disinhibition seen in neuropathic pain.[6][7] This allows for the study of downstream signaling cascades and changes in synaptic plasticity.

  • Investigation of Chloride Homeostasis: this compound is instrumental in studies aiming to understand the role of KCC2 in maintaining low intracellular chloride concentrations and the consequences of its disruption.[6]

  • Modulation of NMDA Receptor Activity: Research has shown that KCC2 inhibition by this compound can potentiate NMDA receptor activity, a key player in central sensitization and neuropathic pain.[5]

In Vivo Applications:

  • Induction of Pain-like Behaviors: Intrathecal administration of this compound in rodents can induce mechanical and thermal hypersensitivity, characteristic behaviors of neuropathic pain.[5] This provides a model to test potential analgesic compounds that may act by restoring inhibitory tone.

  • Studying the Role of KCC2 in Pain Processing: By observing the behavioral and physiological effects of KCC2 inhibition, researchers can gain insights into the critical role of this transporter in normal and pathological pain processing.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing this compound to investigate mechanisms related to neuropathic pain.

Table 1: In Vitro Effects of this compound on Neuronal Properties

PreparationSpeciesThis compound ConcentrationMeasured ParameterResultReference
Spinal Cord Slices (VGluT2 Neurons)Mouse25 µMmEPSC FrequencyIncreased from 2.436 ± 0.301 Hz to 5.025 ± 0.742 Hz[5]
Spinal Cord Slices (VGluT2 Neurons)MouseNot SpecifiedEGABASignificant depolarizing shift[5]
Spinal Cord Slices (VGAT Neurons)MouseNot SpecifiedEGABASignificant depolarizing shift[5]
Cultured Hippocampal NeuronsRat10 µMEGABAShift from -73 ± 4 mV to -36 ± 2 mV[6]
Cultured Hippocampal NeuronsRat100 nMEGABAShift from -73 ± 4 mV to -42 ± 3 mV[6]
HEK Cells with KCC2Human10 µMEGlyShift from -71 ± 2 mV to -35 ± 1 mV[6]

Table 2: In Vivo Effects of this compound on Pain Behavior

SpeciesAdministration RouteThis compound DoseBehavioral TestOutcomeReference
MouseIntrathecalNot SpecifiedMechanical ThresholdReduced[5]
MouseIntrathecalNot SpecifiedThermal ThresholdReduced[5]
MouseHippocampal MicroinfusionNot SpecifiedElectrophysiologyInduced epileptiform discharges[7]

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This protocol is adapted from a study investigating the effect of this compound on NMDA receptor-mediated currents in spinal dorsal horn neurons.[5]

1. Slice Preparation: a. Anesthetize adult male and female mice according to institutional guidelines. b. Perfuse transcardially with ice-cold NMDG-based artificial cerebrospinal fluid (aCSF) containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4, pH 7.3–7.4, bubbled with 95% O2 and 5% CO2. c. Dissect the spinal cord and prepare 300-μm-thick transverse slices of the lumbar spinal cord using a vibratome in ice-cold NMDG-aCSF. d. Allow slices to recover in NMDG-aCSF at 34°C for 15 minutes, followed by incubation at room temperature in normal aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, and 1 MgSO4, bubbled with 95% O2 and 5% CO2.

2. Whole-Cell Recording: a. Transfer a spinal cord slice to the recording chamber and perfuse with normal aCSF at a rate of 2-3 ml/min. b. Visualize lamina II neurons of the dorsal horn using an upright microscope with IR-DIC optics. c. Use borosilicate glass pipettes (3–5 MΩ) filled with an internal solution containing (in mM): 120 K-gluconate, 10 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP, pH adjusted to 7.2 with KOH. d. Establish a whole-cell patch-clamp configuration.

3. Application of this compound: a. Record baseline miniature excitatory postsynaptic currents (mEPSCs) in the presence of tetrodotoxin (B1210768) (1 µM) to block action potentials. b. Bath-apply this compound (25 µM) for 30 minutes. c. Continue recording mEPSCs to determine the effect of KCC2 inhibition on their frequency and amplitude.

Protocol 2: In Vivo Assessment of Pain Behavior Following Intrathecal Administration

This protocol is based on the methodology for assessing pain hypersensitivity induced by intrathecal this compound.[5]

1. Animal Subjects: a. Use adult male wild-type mice, housed under standard laboratory conditions with ad libitum access to food and water. b. Acclimate the animals to the testing environment before the experiment.

2. Intrathecal Injection: a. Briefly anesthetize the mice with isoflurane. b. Perform a lumbar puncture between the L5 and L6 vertebrae using a 30-gauge needle attached to a microsyringe. c. Inject a specific volume (e.g., 5 µl) of this compound solution or vehicle control into the intrathecal space. The exact concentration and dose of this compound should be determined based on pilot studies.

3. Behavioral Testing: a. Mechanical Allodynia (von Frey Test): i. Place the mice in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate. ii. Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw. iii. Determine the paw withdrawal threshold using the up-down method. b. Thermal Hyperalgesia (Hargreaves Test): i. Place the mice in individual clear plastic chambers on a glass plate. ii. Apply a radiant heat source to the plantar surface of the hind paw. iii. Measure the paw withdrawal latency. c. Conduct behavioral tests at baseline before injection and at various time points after injection (e.g., 30 min, 1h, 2h, 4h).

Visualizations

Signaling_Pathway_of_KCC2_Inhibition_in_Neuropathic_Pain cluster_neuron Dorsal Horn Neuron KCC2 KCC2 Cl_in Intracellular Cl- KCC2->Cl_in Reduces Cl- Extrusion GABA_R GABA-A Receptor Depolarization Depolarization/ Disinhibition GABA_R->Depolarization Leads to (due to high Cl-in) GABA GABA GABA->GABA_R Activates Excitability Increased Neuronal Excitability Depolarization->Excitability NMDA_R NMDA Receptor Excitability->NMDA_R Potentiates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Central_Sensitization Central Sensitization Ca_influx->Central_Sensitization Neuropathic_Pain Neuropathic Pain Hypersensitivity Central_Sensitization->Neuropathic_Pain This compound This compound This compound->KCC2 Inhibits

Caption: Signaling pathway of KCC2 inhibition by this compound leading to neuropathic pain.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_intervention Intervention cluster_outcome Outcome Assessment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Intrathecal_Injection Intrathecal Injection (this compound or Vehicle) Baseline_Testing->Intrathecal_Injection Post_Injection_Testing Post-Injection Behavioral Testing (Multiple Time Points) Intrathecal_Injection->Post_Injection_Testing Data_Analysis Data Analysis (Paw Withdrawal Threshold/Latency) Post_Injection_Testing->Data_Analysis Logical_Relationship_this compound This compound This compound (Pharmacological Tool) KCC2_Inhibition KCC2 Inhibition This compound->KCC2_Inhibition Causes Disinhibition Spinal Disinhibition KCC2_Inhibition->Disinhibition Results in NP_Model Neuropathic Pain Model Disinhibition->NP_Model Creates Mechanism_Study Study of Pain Mechanisms NP_Model->Mechanism_Study Enables

References

Application Notes and Protocols for Calcium Imaging Experiments with VU0463271 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting calcium imaging experiments to investigate the effects of VU0463271, a selective inhibitor of the K+/Cl- cotransporter 2 (KCC2). The protocols outlined below are designed to be adaptable for various neuronal cell culture systems.

Introduction

This compound is a potent and selective antagonist of the neuronal K-Cl cotransporter, KCC2, with an IC50 of 61 nM.[1] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic neurotransmission. Inhibition of KCC2 by this compound leads to a depolarizing shift in the GABA reversal potential (EGABA), resulting in increased neuronal excitability. This heightened excitability can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, leading to an increase in intracellular calcium concentration. Calcium imaging is a powerful technique to visualize and quantify these changes in intracellular calcium, providing insights into the functional consequences of KCC2 inhibition.

Data Presentation

Parameter MeasuredCell TypeThis compound ConcentrationObserved EffectImplication for Intracellular Ca2+Reference
NMDA-elicited current amplitudeSpinal Dorsal Horn Neurons (VGluT2)25 µM~2.2-fold increaseIncreased Ca2+ influx through NMDA receptors(Sivakumaran et al., 2015)
mEPSC FrequencySpinal Dorsal Horn Neurons (VGluT2)25 µM~2.06-fold increaseIncreased presynaptic glutamate (B1630785) release, leading to enhanced postsynaptic NMDA receptor activation and Ca2+ influx(Sivakumaran et al., 2015)
EGABA (GABA reversal potential)Cultured Hippocampal Neurons10 µMShift from -76 mV to -62 mVDepolarization, which relieves the Mg2+ block on NMDA receptors, promoting Ca2+ entry(Sivakumaran et al., 2015)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound action and a typical experimental workflow for calcium imaging studies.

VU0463271_Signaling_Pathway cluster_0 This compound This compound KCC2 KCC2 Transporter This compound->KCC2 Inhibits Cl_out Decreased Cl- Efflux Cl_in Increased Intracellular [Cl-] Cl_out->Cl_in EGABA Depolarizing Shift in EGABA Cl_in->EGABA GABA_effect Reduced GABAergic Inhibition EGABA->GABA_effect Neuron_excitability Increased Neuronal Excitability GABA_effect->Neuron_excitability NMDA_R NMDA Receptor Neuron_excitability->NMDA_R Potentiates Mg_block Relief of Mg2+ Block NMDA_R->Mg_block Ca_influx Increased Ca2+ Influx Mg_block->Ca_influx Ca_signal Enhanced Intracellular Ca2+ Signaling Ca_influx->Ca_signal

Caption: Signaling pathway of this compound leading to increased intracellular calcium.

Calcium_Imaging_Workflow cell_prep 1. Neuronal Cell Culture (e.g., on glass-bottom dishes) dye_loading 2. Fluo-4 AM Loading (e.g., 2-5 µM for 30-60 min at 37°C) cell_prep->dye_loading wash 3. Wash and De-esterification (20-30 min at room temperature) dye_loading->wash baseline 4. Baseline Fluorescence Imaging wash->baseline treatment 5. This compound Application (e.g., 10-25 µM) baseline->treatment post_treatment_imaging 6. Post-Treatment Fluorescence Imaging treatment->post_treatment_imaging data_analysis 7. Data Analysis (Quantification of ΔF/F0) post_treatment_imaging->data_analysis

Caption: Experimental workflow for calcium imaging with this compound.

Experimental Protocols

Materials
  • This compound (Tocris Bioscience or equivalent)

  • Fluo-4 AM (Thermo Fisher Scientific, Cat. No. F14201 or equivalent)[2]

  • Pluronic® F-127 (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+

  • Probenecid (optional, to prevent dye extrusion)

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) plated on glass-bottom imaging dishes

  • Fluorescence microscope equipped with a camera and appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm)

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

  • Fluo-4 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v): Prepare a 20% solution of Pluronic F-127 in anhydrous DMSO.[2]

  • Fluo-4 AM Loading Solution (2-5 µM): On the day of the experiment, prepare the loading solution. For a final concentration of 4 µM Fluo-4 AM, mix 4 µL of 1 mM Fluo-4 AM stock and 2 µL of 20% Pluronic F-127 in 1 mL of HBSS (with Ca2+ and Mg2+). Vortex thoroughly to ensure the dye is fully dissolved. Prepare this solution fresh for each experiment.

Protocol 2: Calcium Imaging Procedure
  • Cell Culture: Culture primary neurons on poly-D-lysine coated glass-bottom dishes to an appropriate confluency.

  • Dye Loading:

    • Aspirate the culture medium from the dishes.

    • Gently wash the cells once with pre-warmed HBSS (with Ca2+ and Mg2+).

    • Add the freshly prepared Fluo-4 AM loading solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.[3]

  • Washing and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells gently two to three times with pre-warmed HBSS (with Ca2+ and Mg2+).

    • Add fresh HBSS (with Ca2+ and Mg2+) to the dish and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fluo-4 AM.

  • Imaging:

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire baseline fluorescence images (F0) for a few minutes to ensure a stable signal.

    • Carefully add the desired concentration of this compound (e.g., diluted from the stock solution into the imaging buffer) to the dish.

    • Immediately start acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium.

    • Continue imaging for a sufficient duration to observe the full effect of the compound.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neurons.

    • Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F0), where ΔF = F - F0.

    • Plot the ΔF/F0 over time to visualize the calcium dynamics in response to this compound.

Troubleshooting and Considerations

  • Phototoxicity: Minimize the exposure of cells to excitation light to prevent phototoxicity and photobleaching of the dye. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.

  • Cell Health: Ensure that the cultured neurons are healthy and well-attached to the coverslip. Unhealthy cells may not load the dye efficiently and can exhibit abnormal calcium signaling.

  • Dye Compartmentalization: In some cases, Fluo-4 AM can accumulate in intracellular organelles. To minimize this, use the lowest effective dye concentration and incubation time.

  • Controls: Include appropriate controls in your experiments, such as a vehicle control (DMSO) to ensure that the solvent does not affect calcium signaling. A positive control, such as the application of a high concentration of KCl (e.g., 50 mM) or a calcium ionophore like ionomycin, can be used to confirm that the cells are responsive and the dye is functional.[4]

  • Data Interpretation: The increase in intracellular calcium upon this compound treatment is an indirect effect of KCC2 inhibition. The magnitude and kinetics of the calcium response may vary depending on the cell type, the expression levels of KCC2 and NMDA receptors, and the overall excitability of the neurons.

References

Troubleshooting & Optimization

VU0463271 solubility and vehicle preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle preparation for the KCC2 inhibitor, VU0463271.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble up to 50 mM in DMSO. For best results, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming and vortexing may aid in dissolution. The use of sonication is also reported to be effective.[1] Ensure you are not exceeding the maximum reported solubility (see solubility table below).

Q3: Can I dissolve this compound in aqueous solutions like PBS or water?

A3: this compound is reported to be insoluble in water.[3] For in vitro experiments requiring a final concentration in an aqueous buffer, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can have off-target effects.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] For short-term storage of a few days to weeks, refrigeration at 4°C is also acceptable.[2] The solid powder form should be stored at -20°C for long-term stability (up to 3 years).[1][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock into aqueous buffer The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final solution is too low.- Increase the final DMSO concentration in your working solution. - Decrease the final concentration of this compound. - Consider using a different vehicle for your final dilution, such as a solution containing a solubilizing agent like cyclodextrin (B1172386) (e.g., HPCD), although this would require validation for your specific experiment.
Inconsistent experimental results Degradation of the compound due to improper storage. Inaccurate concentration of the stock solution.- Prepare fresh stock solutions from the solid compound. - Ensure the DMSO used is anhydrous and of high quality.[1] - Verify the accuracy of your weighing and dilution calculations.
Cloudy or hazy solution after preparation Incomplete dissolution or presence of impurities.- Use sonication to aid dissolution.[1] - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

Data Presentation

This compound Solubility Data
Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Notes
DMSO5025[1]Sonication may be required. Use of anhydrous DMSO is recommended.[1]
Ethanol~5.22[3]Limited solubility.
Water-Insoluble[3]Not recommended for initial dissolution.

Molecular Weight of this compound: 382.50 g/mol [1]

Experimental Protocols

Protocol for Preparing a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Pipettes

Methodology:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 19.125 mg of this compound (Mass = 50 mmol/L * 1 mL * 382.5 g/mol ).

  • Add the weighed this compound to a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol for Preparing a Vehicle for In Vivo Injection (Example)

For in vivo experiments, a common approach is to dilute the DMSO stock solution into a more physiologically compatible vehicle. One study describes preparing a fresh solution of this compound in PBS from a DMSO stock before each experiment.[4]

Materials:

  • 50 mM this compound in DMSO stock solution

  • Sterile Phosphate-Buffered Saline (PBS)

Methodology:

  • On the day of the experiment, thaw an aliquot of the 50 mM this compound in DMSO stock solution.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in PBS. For example, to prepare 1 mL of a 20 µM working solution, you would need 0.4 µL of the 50 mM stock solution.

  • Add the calculated volume of the DMSO stock to the appropriate volume of sterile PBS.

  • Vortex the solution gently to mix.

  • It is recommended to use this freshly prepared working solution immediately.[1]

Important Note: The final concentration of DMSO in the injected solution should be kept as low as possible and should be consistent across all experimental groups, including the vehicle control group.

Mandatory Visualization

VU0463271_Vehicle_Prep_Workflow start Start: Need to prepare This compound solution experiment_type What is the experimental model? start->experiment_type in_vitro In Vitro Assay experiment_type->in_vitro In Vitro in_vivo In Vivo Study experiment_type->in_vivo In Vivo prep_dmso_stock Prepare concentrated stock in anhydrous DMSO (e.g., 50 mM) in_vitro->prep_dmso_stock in_vivo->prep_dmso_stock dilute_in_media Dilute DMSO stock into aqueous assay buffer prep_dmso_stock->dilute_in_media choose_vehicle Select appropriate in vivo vehicle prep_dmso_stock->choose_vehicle check_dmso_conc Is final DMSO concentration <1%? dilute_in_media->check_dmso_conc proceed_vitro Proceed with experiment check_dmso_conc->proceed_vitro Yes adjust_dilution Adjust dilution to lower final DMSO concentration check_dmso_conc->adjust_dilution No adjust_dilution->dilute_in_media pbs_vehicle Prepare fresh working solution by diluting DMSO stock in PBS choose_vehicle->pbs_vehicle Standard approach hpcd_vehicle Consider alternative vehicle (e.g., with cyclodextrin) if solubility is an issue choose_vehicle->hpcd_vehicle Alternative check_precipitation Does precipitation occur? pbs_vehicle->check_precipitation hpcd_vehicle->check_precipitation proceed_vivo Proceed with in vivo experiment check_precipitation->proceed_vivo No troubleshoot Troubleshoot: Lower final concentration or modify vehicle check_precipitation->troubleshoot Yes troubleshoot->choose_vehicle

Caption: Workflow for this compound vehicle preparation.

References

troubleshooting VU0463271 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0463271, a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with an IC50 of 61 nM.[1] Its primary on-target effect is the disruption of chloride ion homeostasis in neurons by blocking KCC2-mediated chloride extrusion.[1][2] This inhibition can lead to a depolarizing shift in the GABAa receptor reversal potential (EGABA), increased neuronal excitability, and epileptiform discharges.[1][3][4]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for KCC2 over the Na-K-2Cl cotransporter NKCC1 (>100-fold selectivity), secondary pharmacology screens have identified off-target activity at higher concentrations.[3] The most notable off-targets are the mitochondrial translocator protein (TSPO) and the α1B adrenergic receptor.[3] It is crucial to use the lowest effective concentration of this compound to minimize the risk of these off-target effects.

Q3: I am observing unexpected neuronal hyperexcitability or seizure-like activity in my experiments. Is this an off-target effect?

A3: Not necessarily. Increased neuronal excitability, epileptiform discharges, and even seizures are the expected pharmacodynamic effects of KCC2 inhibition by this compound.[1][3] By inhibiting KCC2, this compound impairs the neuron's ability to maintain low intracellular chloride, leading to a depolarizing (and therefore excitatory) response to GABAergic input.[3][4] However, if you suspect the effects are exaggerated or unrelated to KCC2 inhibition, consider the possibility of off-target effects or experimental artifacts.

Q4: What are the recommended working concentrations for this compound in vitro and in vivo?

A4: For in vitro slice preparations, concentrations ranging from 100 nM to 10 µM have been used.[1][3][4] A 5-minute perfusion of 10 µM this compound has been shown to shift EGABA from approximately -76 mV to -36 mV in cultured hippocampal neurons.[3] For in vivo studies, direct intrahippocampal microinfusion of 100 µM this compound has been used to induce seizure-like activity.[3] It is important to note that this compound has poor pharmacokinetic properties, which may limit its systemic in vivo use.[5][6]

Troubleshooting Guide

Issue 1: Unexpected or Exaggerated Electrophysiological Responses

Symptoms:

  • Larger than expected shifts in EGABA.

  • Rapid onset of status epilepticus in slice preparations.[1]

  • Neuronal death or signs of excitotoxicity.

Possible Causes & Solutions:

CauseRecommended Action
Concentration too high Titrate this compound to the lowest effective concentration for your specific experimental goals. A concentration of 100 nM has been shown to increase firing rate in cultured neurons.[4]
Off-target effects If using high concentrations of this compound, consider potential off-target effects on TSPO or α1B adrenergic receptors.[3] If possible, use a structurally distinct KCC2 inhibitor as a control to confirm that the observed effect is due to KCC2 inhibition.
Experimental conditions Low magnesium conditions in artificial cerebrospinal fluid (aCSF) can themselves induce hyperexcitability and may potentiate the effects of this compound.[1][3] Ensure your aCSF composition is appropriate for your experimental question.
Issue 2: Lack of Expected Effect

Symptoms:

  • No significant shift in EGABA.

  • No change in neuronal firing rate or network activity.

Possible Causes & Solutions:

CauseRecommended Action
Compound degradation Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment.
Insufficient concentration The effective concentration can vary between different preparations (e.g., cultured neurons vs. acute brain slices). Consider a dose-response experiment to determine the optimal concentration for your system.
Low KCC2 expression KCC2 expression levels can vary depending on the neuronal cell type and developmental stage. Confirm KCC2 expression in your experimental model using techniques like Western blotting or immunohistochemistry.
Occlusion by high extracellular potassium The effects of this compound can be occluded in the presence of high extracellular potassium ([K+]o).[3][4] If your experimental conditions involve elevated [K+]o, the effect of this compound may be masked.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

ParameterValueSpecies/SystemReference
KCC2 IC5061 nM-
NKCC1 Selectivity>100-fold vs. KCC2-
EGABA Shift (10 µM)-76 mV to -36 mVCultured Hippocampal Neurons[3]
Increased Action Potentials (100 nM)22 ± 6 to 83 ± 23 AP/minCultured Neurons[4]
Increased Action Potentials (10 µM)18 ± 5 to 78 ± 26 AP/minCultured Neurons[4]

Table 2: this compound Off-Target Activity

TargetIC50Assay TypeReference
TSPO (rat, heart)204 nM[3H]PK 11195 Radiometric Binding[3]
α1B Adrenergic Receptor (human)350 nM (approx.)-[3]
NK1 (human, membrane)4.975 µM[125I]BH-SP Radiometric Binding[3]
5-HT1A (human, membrane)5.516 µM[3H]8-OH-DPAT Radiometric Binding[3]

Experimental Protocols

Gramicidin Perforated Patch-Clamp Electrophysiology for EGABA Measurement

This protocol is designed to measure the reversal potential of GABAA receptor-mediated currents (EGABA) while maintaining the endogenous intracellular chloride concentration.

1. Pipette Solution Preparation:

  • Prepare a pipette solution containing (in mM): 140 KCl and 10 HEPES. Adjust pH to 7.4 with KOH.[4]

  • Back-fill the pipette tip with this solution, then fill the remainder of the pipette with the same solution containing 50-100 µg/mL gramicidin.

2. Cell Preparation and Recording:

  • Use cultured hippocampal neurons or acute brain slices.

  • Establish a high-resistance seal (>1 GΩ) between the pipette and the cell membrane.

  • Monitor the access resistance. The recording can begin once the access resistance has stabilized (typically 20-60 MΩ), indicating successful perforation of the membrane by gramicidin.

3. EGABA Determination:

  • Voltage-clamp the neuron at various holding potentials.

  • Locally apply the GABAA agonist muscimol (B1676869) (5 µM).[3]

  • Measure the amplitude of the resulting current at each holding potential.

  • Plot the current-voltage (I-V) relationship. The x-intercept of this plot represents EGABA.

4. Application of this compound:

  • Establish a baseline EGABA measurement.

  • Bath-apply this compound at the desired concentration (e.g., 10 µM for 5 minutes).[3]

  • Repeat the EGABA measurement to determine the effect of this compound.

  • A washout step can be included to assess the reversibility of the effect.[3]

Visualizations

KCC2_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane cluster_intracellular Intracellular GABA_R GABA(A) Receptor Cl_in High [Cl⁻]i GABA_R->Cl_in Cl⁻ Influx GABA GABA GABA->GABA_R Activates KCC2 KCC2 KCC2->Cl_in Normally Extrudes Cl⁻ This compound This compound This compound->KCC2 Inhibits Depolarization Depolarizing GABA Response Cl_in->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

Caption: Signaling pathway of this compound-mediated KCC2 inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is this compound concentration within recommended range? Start->Check_Concentration High_Concentration High Concentration: Potential Off-Target Effects Check_Concentration->High_Concentration No Expected_Effect Is the observed effect (e.g., hyperexcitability) an expected on-target effect? Check_Concentration->Expected_Effect Yes Titrate_Down Action: Titrate to lower concentration High_Concentration->Titrate_Down On_Target Likely On-Target Effect Expected_Effect->On_Target Yes No_Effect No or Reduced Effect Expected_Effect->No_Effect No Check_Compound Check Compound Integrity & KCC2 Expression No_Effect->Check_Compound

References

Technical Support Center: Addressing the Poor Pharmacokinetics of VU0463271

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor pharmacokinetics of VU0463271, a potent and selective KCC2 inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is known about the pharmacokinetic properties of this compound?

Q2: Why is addressing the poor pharmacokinetics of this compound important?

A2: this compound is a valuable research tool due to its high potency and selectivity for the K-Cl cotransporter 2 (KCC2) over the Na-K-2Cl cotransporter 1 (NKCC1).[1] KCC2 plays a crucial role in neuronal chloride homeostasis and inhibitory neurotransmission.[6] Therefore, overcoming its pharmacokinetic limitations is essential for accurately studying the physiological and pathological roles of KCC2 in vivo and for evaluating its therapeutic potential.

Q3: What are the general strategies to improve the pharmacokinetics of a compound like this compound?

A3: Two main approaches can be considered to address the rapid metabolism and poor in vivo performance of a compound:

  • Formulation Strategies: Modifying the drug's delivery system can protect it from rapid metabolism and enhance its absorption and exposure.

  • Chemical Modification: Synthesizing analogs of the compound can improve its metabolic stability while retaining its desired pharmacological activity.

Troubleshooting Guides

Guide 1: Investigating the Metabolic Stability of this compound In Vitro

This guide provides a protocol for assessing the metabolic stability of this compound in a controlled in vitro environment, which is a critical first step in understanding its poor in vivo pharmacokinetics.

Issue: this compound shows low exposure in vivo, suspected to be due to rapid metabolic clearance.

Troubleshooting Workflow:

cluster_0 In Vitro Metabolism Assay Workflow Start Start Prepare Reagents Prepare Reagents: - this compound stock solution - Liver microsomes or hepatocytes - NADPH regenerating system Start->Prepare Reagents Incubation Incubate this compound with liver microsomes/hepatocytes Prepare Reagents->Incubation Time Points Collect samples at multiple time points Incubation->Time Points Analysis Analyze samples by LC-MS/MS Time Points->Analysis Data Interpretation Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) Analysis->Data Interpretation End End Data Interpretation->End

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.

Materials:

  • This compound

  • Liver microsomes or cryopreserved hepatocytes (from the species of interest, e.g., mouse, rat, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer

  • Acetonitrile (B52724) with internal standard (for quenching and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes or hepatocytes on ice.

    • Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • Pre-warm the incubation mixture at 37°C.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed incubation mixture containing the liver microsomes or hepatocytes. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting metabolic enzymes.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life using the formula: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (protein concentration)

Data Presentation:

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
This compound Experimental ValueExperimental Value
Control Compound (High Clearance) Expected: LowExpected: High
Control Compound (Low Clearance) Expected: HighExpected: Low
Guide 2: Formulation Strategies to Enhance In Vivo Exposure

This guide provides an overview of formulation strategies that can be employed to protect this compound from rapid metabolism and improve its bioavailability for in vivo studies.

Issue: Poor aqueous solubility and/or rapid first-pass metabolism of this compound leads to low systemic exposure after oral administration.

Troubleshooting Workflow:

cluster_1 Formulation Strategy Workflow Start Start Physicochemical_Characterization Characterize Physicochemical Properties of this compound Start->Physicochemical_Characterization Select_Formulation Select Formulation Strategy (e.g., Lipid-based, Nanoparticles) Physicochemical_Characterization->Select_Formulation Prepare_Formulation Prepare and Characterize the Formulation Select_Formulation->Prepare_Formulation In_Vivo_PK_Study Conduct In Vivo Pharmacokinetic Study Prepare_Formulation->In_Vivo_PK_Study Analyze_Results Analyze Plasma Concentrations and Calculate PK Parameters In_Vivo_PK_Study->Analyze_Results End End Analyze_Results->End

Caption: Workflow for developing and testing a new formulation.

Experimental Protocols: Formulation Approaches

1. Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)

Objective: To improve the solubility and oral absorption of this compound.

Methodology:

  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Formulation Development: Prepare different ratios of oil, surfactant, and co-surfactant containing this compound.

  • Characterization: Evaluate the formulations for self-emulsification efficiency, droplet size, and in vitro drug release.

  • In Vivo Evaluation: Administer the optimized SEDDS formulation to animals and compare the pharmacokinetic profile to a simple suspension of this compound.

2. Nanoparticle Formulations

Objective: To enhance the dissolution rate and bioavailability of this compound.

Methodology:

  • Preparation: Prepare nanoparticles of this compound using methods such as milling, precipitation, or homogenization. Stabilizers are often required to prevent particle aggregation.

  • Characterization: Characterize the nanoparticles for particle size, size distribution, and morphology.

  • In Vitro Dissolution: Perform dissolution studies to compare the dissolution rate of the nanoparticles to the unformulated drug.

  • In Vivo Evaluation: Conduct pharmacokinetic studies in animals to assess the impact of nanosizing on the oral bioavailability of this compound.

Data Presentation:

FormulationCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)
This compound (Suspension) Experimental ValueExperimental ValueExperimental Value
This compound (SEDDS) Experimental ValueExperimental ValueExperimental Value
This compound (Nanoparticles) Experimental ValueExperimental ValueExperimental Value
Guide 3: Strategies for Reducing Metabolic Clearance through Chemical Modification

This guide outlines a conceptual approach for medicinal chemists to design and synthesize analogs of this compound with improved metabolic stability.

Issue: The chemical structure of this compound contains "metabolic soft spots" that are susceptible to rapid enzymatic degradation.

Logical Relationship Diagram:

cluster_2 Chemical Modification Strategy Identify_Soft_Spots Identify Metabolic Soft Spots in this compound Structure Propose_Modifications Propose Structural Modifications (e.g., Fluorination, Alkyl substitution) Identify_Soft_Spots->Propose_Modifications Synthesize_Analogs Synthesize Analogs Propose_Modifications->Synthesize_Analogs In_Vitro_Screening Screen Analogs for: - KCC2 Potency - Metabolic Stability Synthesize_Analogs->In_Vitro_Screening Select_Leads Select Lead Analogs with Improved PK/PD Profile In_Vitro_Screening->Select_Leads In_Vivo_Testing Conduct In Vivo Pharmacokinetic Studies Select_Leads->In_Vivo_Testing

Caption: Strategy for developing metabolically stable analogs.

Conceptual Approaches for Chemical Modification:

  • Blocking Metabolic Sites: Introduce sterically hindering groups or electron-withdrawing groups (e.g., fluorine atoms) at or near the sites of metabolism to reduce the rate of enzymatic reaction.[7]

  • Replacing Labile Groups: Substitute metabolically labile functional groups with more stable bioisosteres. For example, replacing a metabolically susceptible methyl group with a more hindered isopropyl group can slow down phase I oxidation.[8]

  • Modulating Physicochemical Properties: Adjusting properties like lipophilicity can influence metabolic clearance. While increasing lipophilicity can sometimes improve half-life, it needs to be carefully balanced to avoid negative impacts on other ADME properties.[7]

Experimental Workflow for Analog Evaluation:

  • Metabolite Identification: Use in vitro metabolism assays with LC-MS/MS to identify the major metabolites of this compound. This will help pinpoint the "soft spots" in the molecule.

  • Analog Synthesis: Synthesize a focused library of analogs based on the strategies mentioned above.

  • In Vitro Profiling:

    • Assess the potency of the analogs against KCC2 to ensure that the desired pharmacological activity is retained.

    • Evaluate the metabolic stability of the analogs using the in vitro assay described in Guide 1.

  • In Vivo Pharmacokinetic Screening: Select the most promising analogs (high potency and improved metabolic stability) for in vivo pharmacokinetic studies to determine their half-life, clearance, and bioavailability.

Data Presentation:

AnalogKCC2 IC₅₀ (nM)In Vitro t₁/₂ (min)In Vivo t₁/₂ (h)
This compound Reference ValueExperimental ValueExperimental Value
Analog 1 Experimental ValueExperimental ValueExperimental Value
Analog 2 Experimental ValueExperimental ValueExperimental Value

References

potential toxicity of VU0463271 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0463271 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter, KCC2.[1] Its primary mechanism of action is the blockade of KCC2-mediated chloride extrusion from neurons. This inhibition leads to an increase in the intracellular chloride concentration, causing a depolarizing shift in the GABA equilibrium potential (EGABA) and subsequent neuronal hyperexcitability.[2][3]

Q2: Is this compound toxic to all cell types?

The available data suggests that the "toxicity" of this compound is primarily mechanism-based and observed in cell types expressing KCC2, such as neurons. In these cells, the compound's inhibition of KCC2 leads to neuronal hyperexcitability, which can trigger extrinsic apoptosis.[4] One study demonstrated that this compound-induced cell death was dependent on the presence of KCC2.[4] There is limited information on its general cytotoxicity in non-KCC2 expressing cells.

Q3: What are the expected functional consequences of treating neuronal cultures with this compound?

Treatment of neuronal cultures with this compound is expected to cause a reversible depolarizing shift in EGABA values and an increase in spontaneous neuronal firing.[2][3] In neuronal networks, this can manifest as hyperexcitability and the induction of epileptiform discharges.[2][3][5]

Q4: At what concentrations should I use this compound in my cell culture experiments?

The effective concentration of this compound can vary depending on the experimental setup and cell type. It has a reported IC50 of 61 nM for KCC2.[1] Studies have shown significant effects on neuronal activity at concentrations ranging from 100 nM to 10 µM.[2][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Cell Death in Neuronal Culture The observed cell death may be a direct consequence of KCC2 inhibition and subsequent neuronal hyperexcitability, leading to apoptosis.[4]- Confirm KCC2 expression in your cell type. - Perform a dose-response and time-course experiment to find a concentration and duration that elicits the desired pharmacological effect without excessive cell death. - Consider co-treatment with antagonists of excitotoxicity if the goal is to study the immediate effects of KCC2 inhibition. - Use appropriate cell viability assays to quantify cell death.
No Observable Effect on Neuronal Activity - The compound may not be reaching its target due to solubility issues. - The concentration used may be too low. - The cells may not express functional KCC2.- Ensure proper dissolution of this compound in a suitable solvent like DMSO before diluting in culture medium.[2] - Increase the concentration of this compound. - Verify KCC2 expression and activity in your cell model using techniques like Western blot, qPCR, or functional assays.
Variability in Experimental Results - Inconsistent compound concentration. - Differences in cell culture health and density. - Instability of the compound in solution.- Prepare fresh stock solutions of this compound regularly.[1] - Standardize cell seeding density and culture conditions. - Ensure consistent incubation times with the compound.

Quantitative Data Summary

Parameter Value Cell Type/System Reference
IC50 for KCC2 61 nMNot specified[1]
Selectivity >100-fold vs. NKCC1Not specified[1]
Effect of 10 µM this compound on EGABA Shift from -76 ± 5 mV to -36 ± 2 mVCultured hippocampal neurons[2]
Effect of 100 nM this compound on EGABA Shift from -73 ± 4 mV to -42 ± 3 mVCultured hippocampal neurons[2]
Effect of 10 µM this compound on Spontaneous Action Potentials Increase from 18 ± 5 to 78 ± 26 AP/minCultured hippocampal neurons[2]
Effect of 100 nM this compound on Spontaneous Action Potentials Increase from 22 ± 6 to 83 ± 23 AP/minCultured hippocampal neurons[2]

Experimental Protocols

Protocol 1: Assessment of this compound Effect on EGABA using Gramicidin Perforated Patch-Clamp

This protocol is based on methodologies described for measuring changes in the GABA reversal potential.[2]

  • Cell Preparation: Plate hippocampal neurons on coverslips and culture for 18-21 days.

  • Pipette Solution: Prepare an internal pipette solution containing KCl and gramicidin. Gramicidin forms pores in the cell membrane that are permeable to monovalent cations but not Cl-, thus preserving the intracellular Cl- concentration.

  • Recording:

    • Obtain a whole-cell perforated patch configuration.

    • Apply the GABAA receptor agonist muscimol (B1676869) (e.g., 5 µM) to elicit a GABAergic current.

    • Determine the reversal potential of this current (EGABA) by applying a voltage ramp.

  • Compound Application: Perfuse the cells with a known concentration of this compound (e.g., 100 nM or 10 µM) for a defined period (e.g., 5 minutes).

  • Post-treatment Recording: Repeat the muscimol application and EGABA measurement in the presence of this compound.

  • Washout: Perfuse with control solution to determine the reversibility of the effect.

Protocol 2: Cytotoxicity Assessment using a Fluorescent Dye-Based Assay

This protocol is a general method for assessing cell death, similar to those used in cytotoxicity studies.[6]

  • Cell Plating: Seed neuronal cells in a 96-well plate at a desired density.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay:

    • Add a cell-impermeant fluorescent dye that binds to DNA (e.g., CellTox™ Green). This dye will only enter cells with compromised membrane integrity (i.e., dead cells).

    • Incubate as per the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence corresponds to an increase in cell death.

Visualizations

Signaling_Pathway This compound This compound KCC2 KCC2 Transporter This compound->KCC2 Inhibits Cl_extrusion Chloride Extrusion KCC2->Cl_extrusion Intra_Cl Increased Intracellular Chloride Cl_extrusion->Intra_Cl Leads to EGABA Depolarizing Shift in EGABA Intra_Cl->EGABA GABA_Inhibition Decreased GABAergic Inhibition EGABA->GABA_Inhibition Hyperexcitability Neuronal Hyperexcitability GABA_Inhibition->Hyperexcitability Apoptosis Potential for Apoptosis Hyperexcitability->Apoptosis

Caption: Signaling pathway of this compound-induced neuronal hyperexcitability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound Stock Solution Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Functional_Assay Functional Assay (e.g., Patch-Clamp) Incubation->Functional_Assay Viability_Assay Cell Viability Assay (e.g., Cytotoxicity Assay) Incubation->Viability_Assay

Caption: General experimental workflow for assessing this compound effects.

References

Technical Support Center: Interpreting Unexpected Results with VU0463271

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the KCC2 inhibitor, VU0463271.

Troubleshooting Guides

Issue 1: No observable effect on neuronal excitability after applying this compound.

Possible Causes and Troubleshooting Steps:

  • Incorrect Concentration: The effect of this compound is dose-dependent. A lower concentration (e.g., 0.1 µM) may not be sufficient to induce a significant change in neuronal activity.[1]

    • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental model. A higher concentration (e.g., 1 µM) has been shown to significantly increase the frequency and duration of spontaneous interictal epileptiform discharges.[1]

  • Compound Solubility and Stability: this compound is soluble in DMSO.[2] Poor solubility or degradation in aqueous experimental buffers can lead to a lower effective concentration.

    • Recommendation: Prepare fresh stock solutions in DMSO and dilute to the final concentration in your experimental buffer immediately before use. Ensure the final DMSO concentration is low and consistent across all experimental conditions, as it can have its own biological effects.

  • Poor Pharmacokinetics (In Vivo Studies): this compound has been reported to have poor pharmacokinetic properties, which can limit its in vivo efficacy when administered systemically.[3][4]

    • Recommendation: For in vivo experiments, consider direct microinfusion into the target brain region to bypass systemic administration issues.[5][6][7]

  • Experimental Model Insensitivity: The baseline level of KCC2 expression and activity can vary between different neuronal preparations and developmental stages.

    • Recommendation: Confirm KCC2 expression in your model system using techniques like Western blotting or immunohistochemistry.

Issue 2: Observed a paradoxical calming or anti-seizure effect with this compound.

Possible Causes and Troubleshooting Steps:

  • Misinterpretation of Previous Literature: Older, non-selective KCC2 inhibitors like furosemide (B1674285) have demonstrated anti-seizure effects in some models.[5][6][7] This can create a false expectation for the outcome with a selective inhibitor.

    • Clarification: this compound is a selective KCC2 inhibitor, and its expected effect is to increase neuronal excitability and induce epileptiform discharges by blocking chloride extrusion.[1][5][6][7][8]

  • Off-Target Effects at High Concentrations: While highly selective for KCC2 over NKCC1, very high concentrations of this compound may have off-target effects that could confound results.[5]

    • Recommendation: Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1][2][8] KCC2 is responsible for extruding chloride ions from neurons, which is crucial for maintaining the hyperpolarizing nature of GABAergic inhibition. By inhibiting KCC2, this compound causes an accumulation of intracellular chloride, leading to a depolarizing shift in the GABAa reversal potential (EGABA). This reduces the efficacy of GABAergic inhibition and results in neuronal hyperexcitability.[5][6]

Q2: What are the expected electrophysiological effects of this compound application?

A2: Application of this compound is expected to cause a reversible depolarizing shift in EGABA values and an increase in the spiking of cultured hippocampal neurons.[5][6] In hippocampal slices, particularly under conditions that promote excitability (like low magnesium), it induces recurrent epileptiform discharges.[5][6][7] In vivo, direct infusion into the hippocampus has been shown to rapidly cause epileptiform discharges.[5][6][7]

Q3: Is this compound selective? What about off-target effects?

A3: this compound displays over 100-fold selectivity for KCC2 versus the Na-K-2Cl cotransporter 1 (NKCC1).[1][2][8] It has also been shown to have no activity against a panel of 68 GPCRs, ion channels, and transporters at typical working concentrations.[2] However, one study identified off-target hits at higher concentrations, including TSPO, NK1, and 5-HT1A receptors.[5]

Q4: What are the recommended concentrations for in vitro experiments?

A4: The effective concentration can vary depending on the experimental preparation. Studies have shown that 100 nM of this compound can significantly shift EGABA.[5] A concentration of 1 µM has been demonstrated to significantly increase the frequency, duration, and power of spontaneous epileptiform discharges in organotypic hippocampal slice cultures.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

Data Presentation

Table 1: Potency and Selectivity of this compound

TargetIC50Selectivity vs. NKCC1Reference
KCC261 nM>100-fold[1][2][8]

Table 2: Effect of this compound on GABAa Reversal Potential (EGABA) in Cultured Hippocampal Neurons

ConcentrationBasal EGABA (mV)EGABA after this compound (mV)Reference
100 nM-73 ± 4-42 ± 3[5]
10 µM-76 ± 5-36 ± 2[5]

Table 3: Effect of this compound on Spontaneous Action Potentials in Cultured Hippocampal Neurons

ConcentrationBasal Action Potentials/minAction Potentials/min after this compoundReference
100 nM22 ± 683 ± 23[5]
10 µM18 ± 578 ± 26[5]

Experimental Protocols

Key Experiment: Gramicidin (B1672133) Perforated Patch-Clamp Recording to Measure EGABA

This protocol is based on methodologies described in the literature to assess the effect of this compound on the reversal potential of GABAA receptor-mediated currents.[5]

  • Cell Preparation: Use cultured hippocampal neurons or other suitable neuronal cell types expressing KCC2.

  • Electrode Solution: Prepare a patch pipette solution containing gramicidin (e.g., 50-100 µg/mL) to maintain the intracellular chloride concentration. The internal solution should contain a known concentration of chloride (e.g., KCl-based).

  • Perforation: After forming a giga-ohm seal, allow 15-20 minutes for the gramicidin to perforate the membrane, indicated by a stable series resistance.

  • Recording: Perform voltage-clamp recordings. Apply puffs of a GABAA receptor agonist (e.g., muscimol, 5 µM) at various holding potentials to determine the reversal potential (EGABA), which is the potential at which the current reverses its polarity.

  • This compound Application: After establishing a stable baseline EGABA, perfuse the bath with a solution containing the desired concentration of this compound for a defined period (e.g., 5 minutes).

  • Post-application Recording: Re-measure EGABA in the presence of this compound.

  • Washout: Perfuse with a drug-free solution to determine the reversibility of the effect.

Mandatory Visualizations

VU0463271_Mechanism_of_Action cluster_neuron Neuron KCC2 KCC2 Transporter Cl_out Extracellular Cl- KCC2->Cl_out Extrudes Cl- GABAaR GABAa Receptor Cl_in Intracellular Cl- GABAaR->Cl_in Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Low [Cl-]i Depolarization Depolarization (Reduced Inhibition) Cl_in->Depolarization High [Cl-]i This compound This compound This compound->KCC2 Inhibits GABA GABA GABA->GABAaR Activates Troubleshooting_this compound Start Start: Unexpected Result with this compound Q1 Is there NO observable effect? Start->Q1 A1_1 Check Concentration: Perform dose-response. Q1->A1_1 Yes Q2 Is there a PARADOXICAL (calming) effect? Q1->Q2 No A1_2 Check Solubility/Stability: Use fresh stock. A1_1->A1_2 A1_3 In Vivo? Consider poor pharmacokinetics. A1_2->A1_3 End Problem Resolved A1_3->End A2_1 Review Literature: Selective inhibitors are pro-excitatory. Q2->A2_1 Yes A2_2 Check for Off-Target Effects: Use lowest effective concentration. A2_1->A2_2 A2_2->End

References

improving the stability of VU0463271 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0463271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide is in a question-and-answer format to directly address specific problems you may encounter.

Question: My this compound solution appears cloudy or has visible precipitates after preparation or storage. What should I do?

Answer:

Precipitation can occur due to several factors, including solvent choice, concentration, and storage conditions. Follow these steps to troubleshoot this issue:

  • Verify Solvent and Solubility: this compound is soluble in DMSO at concentrations up to 50 mM.[1][2] Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can reduce solubility.

  • Check Concentration: Do not exceed the recommended maximum concentration in your stock solution.

  • Sonication: If precipitation is observed during preparation, gentle warming and sonication can aid in dissolution.

  • Storage: Store stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquot the stock solution into smaller, single-use volumes.

Question: I am observing a decrease in the activity of this compound in my aqueous-based cellular assays over time. What could be the cause?

Answer:

A loss of activity in aqueous solutions may indicate degradation of the compound. This compound contains an acetamide (B32628) linkage and a pyridazine (B1198779) ring, which can be susceptible to hydrolysis and photodegradation, respectively.

  • Potential for Hydrolysis: The acetamide group in this compound could undergo hydrolysis, particularly under acidic or basic conditions, to form inactive byproducts.[3][4][5][6] The pH of your cell culture medium or assay buffer could contribute to this over time.

  • Potential for Photodegradation: Pyridazine derivatives can be sensitive to light.[2][7][8] Exposure of your experimental setup, including media and stock solutions, to ambient light for prolonged periods could lead to degradation.

Recommendations:

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous experimental buffer or media from a frozen DMSO stock immediately before each experiment.

  • pH Monitoring: Ensure the pH of your experimental solutions is within a stable range for the compound, ideally close to neutral (pH 7.4).

  • Protect from Light: Minimize the exposure of stock solutions and experimental setups containing this compound to light. Use amber vials or cover plates and racks with aluminum foil.

Question: How can I confirm if my this compound is degrading in my experimental conditions?

Answer:

To assess the stability of this compound under your specific experimental conditions, you can perform a simple stability study using High-Performance Liquid Chromatography (HPLC).

  • Prepare a solution of this compound in your experimental buffer or medium at the final working concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure, duration).

  • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC. A decrease in the area of the main this compound peak and the appearance of new peaks over time would indicate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 50 mM.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Storage recommendations for this compound are as follows:

FormStorage TemperatureShelf Life
Powder -20°C3 years
+4°C2 years
In Solvent (DMSO) -80°C2 years
-20°C1 year

Data sourced from multiple suppliers.[3][9]

Q3: Is this compound stable in aqueous solutions?

A3: While specific data on the aqueous stability of this compound is limited, its chemical structure suggests potential for degradation over time, especially if the solution is not freshly prepared. The acetamide moiety may be susceptible to hydrolysis.[3][4][5][6] For cellular assays, it is best practice to make fresh dilutions from a DMSO stock for each experiment.

Q4: Can I autoclave my medium containing this compound?

A4: It is not recommended to autoclave solutions containing this compound. The high temperature and pressure can cause degradation. The compound should be sterile-filtered and added to the medium after autoclaving and cooling.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which includes thiazole (B1198619), acetamide, and pyridazine moieties, potential degradation pathways could include:

  • Hydrolysis of the acetamide bond.[3][4][5][6]

  • Photodegradation of the pyridazine ring.[2][7][8]

  • Oxidation of the sulfur atom in the thiazole ring.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of powder, add 261.4 µL of DMSO, based on a molecular weight of 382.5 g/mol ).

  • Vortex the solution and use gentle warming or sonication if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Below are diagrams illustrating key workflows and concepts related to ensuring the stability of this compound.

Troubleshooting_Precipitation start Precipitation Observed in This compound Solution check_solvent Verify Solvent: Anhydrous DMSO? start->check_solvent check_conc Check Concentration: <= 50 mM? check_solvent->check_conc Yes prepare_new Action: Prepare New Stock Solution check_solvent->prepare_new No check_storage Review Storage: -20°C/-80°C? Aliquoted? check_conc->check_storage Yes check_conc->prepare_new No sonicate Action: Gentle Warming & Sonication check_storage->sonicate Yes check_storage->prepare_new No resolved Issue Resolved sonicate->resolved prepare_new->resolved

Troubleshooting workflow for precipitation issues.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion prep_solution Prepare this compound in Experimental Medium incubate Incubate under Experimental Conditions prep_solution->incubate sampling Sample at Timepoints (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc analyze_data Analyze Peak Area: Compare this compound peak and look for new peaks hplc->analyze_data stable Stable analyze_data->stable No significant change degraded Degraded analyze_data->degraded Peak area decreases, new peaks appear

Experimental workflow for assessing this compound stability.

Potential_Degradation_Pathways cluster_conditions Degradation Conditions cluster_pathways Potential Degradation Pathways This compound This compound light Light Exposure photodegradation Photodegradation of Pyridazine Ring light->photodegradation non_neutral_ph Non-Neutral pH (Acidic or Basic) hydrolysis Hydrolysis of Acetamide Bond non_neutral_ph->hydrolysis oxidizing_agents Oxidizing Agents oxidation Oxidation of Thiazole Ring oxidizing_agents->oxidation photodegradation->this compound hydrolysis->this compound oxidation->this compound

Potential degradation pathways for this compound.

References

minimizing non-specific binding of VU0463271

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0463271, a potent and selective inhibitor of the KCC2 co-transporter. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with an IC50 of 61 nM.[1][2][3] It demonstrates over 100-fold selectivity against the related Na-K-2Cl cotransporter 1 (NKCC1) and shows no activity against a wide panel of other GPCRs, ion channels, and transporters.[1][2][3] By inhibiting KCC2, this compound disrupts chloride homeostasis in neurons, leading to a depolarizing shift in the GABA reversal potential and increased neuronal excitability.[4][5]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for KCC2, broader screening against a range of targets is always recommended to rule out potential off-target effects in your specific experimental system. A selectivity panel has shown no activity against 68 common GPCRs, ion channels, and transporters.[1]

Q3: What are the physicochemical properties of this compound?

A3: Understanding the physicochemical properties of this compound is crucial for designing experiments and troubleshooting issues like non-specific binding.

PropertyValueSource
Molecular Weight 382.5 g/mol
Formula C₁₉H₁₈N₄OS₂
Solubility Soluble to 50 mM in DMSO
Predicted LogP 3.8Molinspiration

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[4][6] For example, a 10 mM stock in DMSO is commonly used.[4] Store stock solutions at -20°C for long-term stability. When preparing working dilutions, it is important to consider the final concentration of DMSO in your assay, as it can influence non-specific binding and protein-ligand interactions.

Troubleshooting Non-Specific Binding

Non-specific binding of this compound can lead to inaccurate and difficult-to-interpret experimental results. The following guide provides a systematic approach to identifying and minimizing this issue.

Initial Assessment of Non-Specific Binding

A logical first step in troubleshooting is to determine the extent of non-specific binding in your assay.

Caption: A flowchart for troubleshooting non-specific binding.

Strategies to Minimize Non-Specific Binding

Based on the assessment, implement the following strategies, starting with the most common and moving to more specific optimizations.

StrategyRecommendationRationale
1. Optimize Blocking Buffer Use a blocking agent such as 1-5% Bovine Serum Albumin (BSA) or casein in your assay buffer.Blocks non-specific binding sites on plasticware and other surfaces.[7]
2. Adjust Buffer Composition Increase the ionic strength of your buffer by adding NaCl (e.g., 50-150 mM).Can reduce non-specific electrostatic interactions.[7]
3. Include a Detergent Add a low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%) to your wash and assay buffers.Disrupts non-specific hydrophobic interactions.[7]
4. Control DMSO Concentration Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%).High concentrations of DMSO can influence protein conformation and ligand binding.
5. Titrate this compound Determine the lowest effective concentration of this compound that gives a robust signal in your assay.Higher concentrations are more likely to lead to non-specific binding.
6. Consider Assay Temperature If possible, perform incubations at a lower temperature (e.g., 4°C).Can reduce the kinetics of non-specific binding interactions.

Detailed Experimental Protocols

Protocol 1: General Cell-Based Functional Assay (e.g., Thallium/Rubidium Flux Assay)

This protocol is adapted from methods used to characterize KCC2 function.[6][8]

  • Cell Culture: Plate HEK293 cells stably expressing KCC2 in a 96- or 384-well plate.

  • Compound Preparation: Prepare a 2X working solution of this compound in an appropriate assay buffer. Ensure the final DMSO concentration is minimized.

  • Assay Buffer: A typical buffer might contain (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 20 HEPES, pH 7.4. For minimizing non-specific binding, consider adding 0.1% BSA and 0.05% Tween-20.

  • Incubation: Pre-incubate cells with the this compound working solution or vehicle control for 10-30 minutes at 37°C.

  • Flux Measurement: Initiate the ion flux by adding the appropriate stimulus (e.g., a solution containing Tl⁺ or ⁸⁶Rb⁺).

  • Detection: Measure the change in intracellular ion concentration using a suitable detection method (e.g., fluorescence for Tl⁺ or scintillation counting for ⁸⁶Rb⁺).

Protocol 2: Western Blotting for KCC2

This protocol provides a general guideline for detecting KCC2 protein levels.[8][9][10][11][12]

  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-KCC2 antibody overnight at 4°C. Dilute the antibody in the blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway

This compound's primary effect is on the KCC2 co-transporter, which plays a crucial role in GABAergic signaling.

cluster_0 GABAergic Signaling and KCC2 Inhibition GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Cl_influx Cl- Influx GABA_A_R->Cl_influx Depolarization Depolarization (Excitation) GABA_A_R->Depolarization With this compound Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Normal Conditions KCC2 KCC2 Cl_efflux Cl- Efflux KCC2->Cl_efflux High_Cl High Intracellular [Cl-] KCC2->High_Cl Inhibited Low_Cl Low Intracellular [Cl-] Cl_efflux->Low_Cl Low_Cl->Hyperpolarization This compound This compound This compound->KCC2 High_Cl->GABA_A_R

Caption: Inhibition of KCC2 by this compound leads to altered GABAergic signaling.

References

Technical Support Center: VU0463271 Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using VU0463271. It includes frequently asked questions, troubleshooting guides, and detailed control experiment protocols to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: The primary target of this compound is the neuron-specific K⁺-Cl⁻ cotransporter 2 (KCC2).[1][2][3]

Q2: What is the mechanism of action of this compound? A2: this compound is a potent and selective inhibitor (antagonist) of KCC2.[2][3][4] It blocks the transporter's function, which is to extrude chloride (Cl⁻) ions from the neuron.[5][6][7]

Q3: What is the recommended solvent and storage condition for this compound? A3: this compound is soluble in DMSO, with stock solutions possible up to 50 mM.[3] For long-term storage (months to years), it is recommended to store the solid powder or DMSO stock solution at -20°C in a dry, dark environment.[8] For short-term storage (days to weeks), +4°C is acceptable.[3][8]

Q4: What is a typical effective concentration for in vitro experiments? A4: this compound has an IC₅₀ (half-maximal inhibitory concentration) of approximately 61 nM for KCC2.[1][2][3] Effective concentrations in cellular assays often range from 100 nM to 10 µM.[5] For example, a 5-minute perfusion of 100 nM this compound has been shown to significantly shift the GABA reversal potential (EGABA) in cultured neurons.[5]

Q5: How selective is this compound? A5: this compound is highly selective for KCC2, displaying over 100-fold selectivity against the closely related Na-K-2Cl cotransporter 1 (NKCC1).[1][2][3] It also shows no significant activity against a large panel of other GPCRs, ion channels, and transporters.[3]

Experimental Data Summary

The following table summarizes the key pharmacological properties of this compound.

ParameterValuePrimary Target(s)Notes
Mechanism of Action Inhibitor / AntagonistKCC2Blocks chloride extrusion from neurons.[5][6][7]
IC₅₀ ~61 nMKCC2Concentration for 50% inhibition in functional assays.[1][2][3]
Selectivity >100-fold vs. NKCC1KCC2 vs. NKCC1High selectivity over the main chloride importer.[1][2][3]
Solubility Up to 50 mM in DMSON/AUse freshly opened DMSO for best results.[2]
Storage -20°C (long-term)N/AStore in a dry, dark place to maintain stability.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem / Question Possible Cause(s) Recommended Control Experiment / Solution
No observable effect after applying this compound. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Low KCC2 Expression: The cell line or neuron type may not express sufficient levels of KCC2. 3. Insensitive Assay: The experimental readout may not be sensitive to changes in intracellular chloride or GABAergic inhibition.1. Confirm Compound Activity: Use a fresh aliquot of this compound. Test it in a validated positive control system known to express KCC2. 2. Confirm Target Expression: Verify KCC2 mRNA or protein expression in your experimental model using RT-qPCR or Western Blot/immunocytochemistry. 3. Use a Direct Functional Assay: Perform perforated-patch electrophysiology to directly measure the shift in EGABA (see protocol below).
How can I confirm the observed effect is KCC2-specific? 1. Off-Target Effects: Although highly selective, at high concentrations, off-target activity is possible. 2. Indirect Network Effects: In complex systems (e.g., slices, in vivo), the initial effect can trigger secondary, widespread changes.1. Use a KCC2-Negative Control: Repeat the experiment in a cell line that does not express KCC2 (e.g., parental HEK-293 cells). This compound should have no effect.[5] 2. Use an Inactive Analog: If available, use a structurally similar but inactive version of the compound as a negative control. 3. Occlusion Experiment: The effects of this compound should be occluded (not additive) in the presence of high extracellular potassium ([K⁺]o), which itself collapses the driving force for KCC2.[5]
Results show high variability between experiments. 1. Compound Stability: Instability of diluted working solutions. 2. Cellular Health: Variations in cell culture health, density, or passage number can alter transporter expression. 3. Solvent Effects: DMSO concentration may vary between experiments and have its own biological effects.1. Prepare Fresh Dilutions: Make working dilutions from a frozen stock immediately before each experiment. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Monitor cell health and density closely. 3. Use a Vehicle Control: Ensure every experiment includes a control group treated with the same final concentration of DMSO as the this compound-treated group.
The effect of this compound seems to diminish over time. 1. Compound Washout: In perfusion systems, the compound may be washed out. 2. Cellular Compensation: Neurons may have compensatory mechanisms that activate over time to counteract the loss of KCC2 function.1. Maintain Compound Presence: Ensure continuous perfusion of this compound throughout the measurement period. 2. Time-Course Experiment: Perform measurements at multiple time points after application to characterize the onset and stability of the effect.

Key Control Experiment Protocol

Protocol: Confirming KCC2 Inhibition via EGABA Measurement

This protocol uses gramicidin (B1672133) perforated-patch electrophysiology to measure the GABA reversal potential (EGABA). This method keeps the intracellular chloride concentration intact. KCC2 inhibition by this compound will cause intracellular chloride to accumulate, resulting in a depolarizing (more positive) shift in EGABA.

I. Materials

  • Cultured neurons or acute brain slices

  • This compound (10 mM stock in DMSO)

  • GABA (agonist)

  • Gramicidin (stock in DMSO)

  • External solution (e.g., aCSF)

  • Internal patch pipette solution (Chloride-based, without gramicidin for initial seal)

  • Patch-clamp electrophysiology setup

II. Reagent Preparation

  • Vehicle Control Solution: Prepare external solution containing the final concentration of DMSO that will be used for the drug application (e.g., 0.1% DMSO).

  • This compound Working Solution: Dilute the 10 mM this compound stock in external solution to the final desired concentration (e.g., 1 µM).

  • GABA Puffer Solution: Prepare a solution of GABA (e.g., 100 µM) in external solution for local application.

  • Gramicidin Pipette Solution: On the day of the experiment, sonicate gramicidin into the internal solution to a final concentration of 20-50 µg/mL. Filter before use.

III. Experimental Workflow

  • Establish Perforated Patch:

    • Back-fill the tip of a patch pipette with standard internal solution, then fill the rest with the gramicidin-containing solution.

    • Approach a healthy neuron and form a gigaohm seal.

    • Monitor patch perforation by observing the access resistance and capacitance. Wait for the access resistance to stabilize (typically 15-30 minutes).

  • Baseline EGABA Measurement:

    • Clamp the neuron in voltage-clamp mode.

    • Apply a brief puff of GABA while holding the neuron at different potentials (e.g., from -80 mV to -30 mV in 10 mV steps).

    • Measure the peak GABA-induced current at each holding potential.

    • Plot the current vs. voltage (I-V curve). The voltage at which the current reverses (crosses 0 pA) is the baseline EGABA.

  • Apply this compound:

    • Perfuse the chamber with the this compound working solution for a set duration (e.g., 5-10 minutes).

  • Post-Treatment EGABA Measurement:

    • Repeat the EGABA measurement protocol (Step 2) in the continued presence of this compound.

  • Washout (Optional):

    • Perfuse the chamber with the vehicle control solution for 10-15 minutes to wash out the compound.

    • Repeat the EGABA measurement to check for reversibility.

IV. Data Analysis

  • For each cell, calculate the baseline EGABA and the EGABA after this compound application.

  • A successful experiment will show a significant positive (depolarizing) shift in EGABA after treatment. For example, a shift from -75 mV to -45 mV.[5]

  • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the shift.

Visualized Pathways and Workflows

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Neuron Neuron KCC2 KCC2 Transporter K_in High K⁺ Cl_in Low Cl⁻ GABA_R GABA-A Receptor (Cl⁻ Channel) GABA_R->Neuron Hyperpolarization (Inhibition) K_out K⁺ K_out->KCC2 Efflux Cl_out Cl⁻ Cl_out->KCC2 Efflux Cl_out->GABA_R Influx GABA GABA GABA->GABA_R This compound This compound This compound->KCC2 Inhibition

Caption: Role of KCC2 in maintaining low neuronal chloride for GABAergic inhibition and its block by this compound.

experimental_workflow cluster_treatment Treatment & Controls prep Prepare Neuronal Culture or Acute Slice patch Establish Perforated Patch-Clamp Recording prep->patch baseline Measure Baseline E_GABA (Puff GABA at multiple V_hold) patch->baseline treat_vu Apply this compound baseline->treat_vu Test Group treat_veh Apply Vehicle (DMSO) baseline->treat_veh Control Group measure_vu Measure Post-Drug E_GABA treat_vu->measure_vu measure_veh Measure Post-Vehicle E_GABA treat_veh->measure_veh analyze Analyze Data: Compare ΔE_GABA between This compound and Vehicle measure_vu->analyze measure_veh->analyze

Caption: Experimental workflow for validating this compound activity using electrophysiology.

troubleshooting_logic start Problem: No effect observed with this compound q_kcc2 Does your model express KCC2? start->q_kcc2 check_kcc2 Action: Perform Western Blot or RT-qPCR for KCC2. q_kcc2->check_kcc2 a_kcc2_check q_assay Is your assay a direct measure of Cl⁻ flux (e.g., E_GABA measurement)? q_kcc2->q_assay a_kcc2_yes a_kcc2_no Result: Model is unsuitable. Select a KCC2-positive model. a_kcc2_yes Yes / Confirmed a_kcc2_check No / Unsure check_kcc2->a_kcc2_no Negative check_kcc2->q_assay Positive a_assay_no Action: Use a direct functional assay. Indirect assays may be insensitive. q_assay->a_assay_no a_assay_indirect q_compound Did you use a fresh aliquot and include a vehicle control? q_assay->q_compound a_assay_yes a_assay_yes Yes a_assay_indirect No a_compound_no Action: Repeat with fresh compound and proper controls. q_compound->a_compound_no a_compound_check end Result: Issue likely resolved. If problem persists, consider off-target screen. q_compound->end a_compound_yes a_compound_yes Yes a_compound_check No

References

dealing with variability in VU0463271 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Troubleshooting Experimental Variability

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using VU0463271 in their experiments. Initial research indicates a potential misunderstanding regarding the primary target of this compound. This molecule is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, and is not a positive allosteric modulator of mGluR4.[1] This guide is therefore focused on the established role of this compound as a KCC2 inhibitor and aims to help users address variability in experimental outcomes related to this mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter 2 (KCC2).[1] It has an IC50 of 61 nM for KCC2 and displays over 100-fold selectivity against the related Na-K-2Cl cotransporter 1 (NKCC1).[1] KCC2 is crucial for establishing the low intracellular chloride concentration required for hyperpolarizing GABAergic inhibition in mature neurons. By inhibiting KCC2, this compound disrupts chloride homeostasis, leading to a depolarizing shift in the GABA reversal potential (EGABA) and increased neuronal excitability.[2][3]

Q2: Is this compound a positive allosteric modulator (PAM) of mGluR4?

A2: Based on available scientific literature, this compound is not a positive allosteric modulator of mGluR4. It has been characterized as a selective KCC2 inhibitor.[1] The initial query may have confused this compound with other compounds that do act as mGluR4 PAMs, such as (-)-PHCCC or ADX88178.[4][5][6]

Q3: What are the expected functional consequences of KCC2 inhibition by this compound in vitro and in vivo?

A3: Inhibition of KCC2 by this compound is expected to cause a depolarizing shift in EGABA, leading to increased neuronal spiking.[2][3] In hippocampal slices, particularly under low-magnesium conditions, it can induce recurrent epileptiform discharges.[2][3][7] In vivo microinfusion of this compound into the hippocampus has been shown to rapidly cause epileptiform discharges.[2][3]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).[2] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the organic solvent in your assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Electrophysiology Recordings

Potential Cause Troubleshooting Steps
Inconsistent this compound Concentration Ensure accurate and consistent dilution of the stock solution for each experiment. Prepare fresh working solutions daily.
Variability in Slice/Cell Health Use a consistent protocol for preparing hippocampal slices or neuronal cultures.[7] Allow for a consistent recovery period before starting recordings. Monitor baseline electrophysiological properties to ensure cell health.
Incomplete Washout This compound's effects are generally reversible.[2] Ensure a sufficient washout period with fresh artificial cerebrospinal fluid (aCSF) to allow for the restoration of baseline activity.
Off-Target Effects at High Concentrations While selective, high concentrations of this compound may have off-target effects. A secondary pharmacology screen identified potential interactions with the mitochondrial translocator protein TSPO and the α1B adrenergic receptor at higher concentrations.[2] Perform dose-response experiments to determine the optimal concentration for your assay.

Issue 2: Inconsistent Results in Cell-Based Assays

Potential Cause Troubleshooting Steps
Low KCC2 Expression in Cell Line Use a cell line with robust and consistent KCC2 expression. Consider using a stable KCC2-expressing cell line for your assays.[8][9]
Variability in Assay Conditions Maintain consistent cell density, incubation times, and temperature. Ensure the assay buffer composition is consistent across experiments.
Compound Precipitation This compound is a hydrophobic molecule. Visually inspect your working solutions for any signs of precipitation. If precipitation occurs, consider optimizing the final solvent concentration or using a different solvent system.
Cell Viability Issues High concentrations of this compound or the vehicle (DMSO) can be toxic to cells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Parameter Value Assay System
IC50 61 nMKCC2 Inhibition
Selectivity >100-fold vs. NKCC1
Effective Concentration (Electrophysiology) 100 nM - 10 µMCultured Hippocampal Neurons, Hippocampal Slices
Effect of 100 nM this compound Increased firing rate from 22 ± 6 to 83 ± 23 AP/minCultured Hippocampal Neurons
Effect of 10 µM this compound Increased firing rate from 18 ± 5 to 78 ± 26 AP/minCultured Hippocampal Neurons

Data compiled from Sivakumaran et al., 2015.[2]

Experimental Protocols

Protocol 1: Electrophysiological Recording in Hippocampal Slices

  • Slice Preparation: Prepare 350-µm transverse hippocampal slices from P6-P7 mice.[7]

  • Incubation: Incubate slices in NeuroBasal/B27 medium supplemented with GlutaMAX and gentamicin (B1671437) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Recording: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 32 ± 0.5°C.[7]

  • Baseline Recording: Obtain a stable baseline recording of neuronal activity (e.g., field potentials or whole-cell recordings).

  • This compound Application: Bath-apply this compound at the desired concentration (e.g., 1 µM) and record the changes in neuronal activity.[7]

  • Washout: Perfuse the slice with fresh aCSF to wash out the compound and observe the reversal of its effects.

Protocol 2: Thallium (Tl+) Influx Assay for KCC2 Activity

This assay measures KCC2 activity by detecting the influx of thallium, a surrogate for K+, using a Tl+-sensitive fluorescent dye.[9][10][11]

  • Cell Plating: Plate HEK293 cells stably expressing KCC2 in a 384-well plate.[8][9]

  • Dye Loading: Load the cells with a Tl+-sensitive dye (e.g., Thallos-AM) in assay buffer for 45 minutes at 37°C.[9]

  • Compound Incubation: Pre-incubate the cells with this compound or vehicle control for a defined period (e.g., 10 minutes).[9]

  • Tl+ Stimulation: Add a Tl+ stimulus solution and immediately begin recording fluorescence intensity.[9]

  • Data Analysis: Quantify the Tl+ influx by measuring the change in fluorescence over time. Inhibition of KCC2 by this compound will result in a decreased Tl+ influx.

Visualizations

KCC2_Signaling_Pathway cluster_neuron Neuron GABA_A GABA-A Receptor Cl_in Low Intracellular Cl- GABA_A->Cl_in Cl- Influx KCC2 KCC2 Transporter Cl_out High Extracellular Cl- KCC2->Cl_out K_out Low Extracellular K+ KCC2->K_out Cl_in->KCC2 Cl- Efflux Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization K_in High Intracellular K+ K_in->KCC2 K+ Efflux This compound This compound This compound->KCC2 Experimental_Workflow start Start prepare_cells Prepare Neuronal Culture or Hippocampal Slices start->prepare_cells baseline Record Baseline Electrophysiological Activity prepare_cells->baseline apply_vu Bath Apply this compound baseline->apply_vu record_effect Record Effect of this compound apply_vu->record_effect washout Washout with Fresh aCSF record_effect->washout record_recovery Record Recovery washout->record_recovery end End record_recovery->end Troubleshooting_Flowchart start High Variability in Results? check_concentration Verify this compound Concentration and Stability start->check_concentration Yes check_cell_health Assess Cell/Slice Viability and Baseline Properties check_concentration->check_cell_health check_washout Ensure Complete Washout check_cell_health->check_washout dose_response Perform Dose-Response Curve check_washout->dose_response check_off_target Consider Potential Off-Target Effects dose_response->check_off_target consistent Results Consistent? check_off_target->consistent end Problem Solved consistent->end Yes reassess Re-evaluate Protocol consistent->reassess No

References

Technical Support Center: Refinement of Protocols for Long-Term VU0463271 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective KCC2 inhibitor, VU0463271, in long-term experimental setups. The information is tailored for researchers, scientists, and drug development professionals working with this compound.

FAQs and Troubleshooting Guide

This section addresses specific issues that may arise during prolonged exposure of cell cultures to this compound.

Compound Handling and Stability

Question: How should I prepare and store stock solutions of this compound?

Answer: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cellular stress.

Question: How stable is this compound in cell culture medium at 37°C?

Answer: The stability of this compound in aqueous cell culture medium over extended periods at 37°C has not been extensively reported in publicly available literature. Small molecules can be susceptible to degradation under these conditions. For long-term experiments (spanning several days to weeks), it is recommended to perform a stability assessment. This can be done by incubating this compound in your specific cell culture medium at 37°C and measuring its concentration at various time points using methods like HPLC-MS. As a general precaution for long-term studies, it is advisable to perform a half-media change with freshly prepared this compound-containing medium every 24-48 hours to maintain a relatively stable concentration of the active compound.

Question: I am observing precipitation after diluting my this compound stock solution in the culture medium. What should I do?

Answer: Precipitation can occur if the aqueous solubility of this compound is exceeded. To address this:

  • Ensure complete dissolution of the stock: Before diluting, make sure your DMSO stock solution is fully dissolved. Gentle warming and vortexing may help.

  • Use a lower final concentration: If possible, reduce the working concentration of this compound in your experiment.

  • Optimize the dilution method: Add the DMSO stock to the medium dropwise while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider a co-solvent: In some cases, a small percentage of a biocompatible co-solvent may help, but this should be carefully validated for its effects on your cells.

Experimental Design and Execution

Question: What is a recommended starting concentration and duration for long-term this compound exposure in neuronal cultures?

Answer: The optimal concentration and duration will depend on your specific cell type and experimental goals. Based on acute studies, this compound is a potent KCC2 inhibitor with an IC50 of 61 nM.[1] For long-term exposure, it is advisable to start with concentrations that are effective in acute settings (e.g., 100 nM to 1 µM) and then titrate down to the lowest effective concentration that maintains the desired level of KCC2 inhibition without causing excessive cytotoxicity over time. Chronic exposure to other hyperexcitability-inducing agents like bicuculline (B1666979) has been performed for up to two weeks.[2] It is recommended to conduct a pilot study with a range of concentrations and monitor cell viability regularly.

Question: How can I confirm that this compound is active and inhibiting KCC2 in my long-term culture?

Answer: The primary function of KCC2 is to extrude chloride ions from neurons. Therefore, a key indicator of this compound activity is an increase in intracellular chloride concentration ([Cl⁻]i). You can measure [Cl⁻]i using various methods:

  • Genetically Encoded Chloride Indicators: Transfecting or transducing your neurons with sensors like Clomeleon, SuperClomeleon, or Cl-Sensor allows for longitudinal monitoring of [Cl⁻]i in living cells.

  • Chloride-Sensitive Dyes: While less suitable for very long-term continuous monitoring, dyes can be used to assess [Cl⁻]i at specific endpoints.

  • Electrophysiology: Gramicidin perforated patch-clamp recordings can be used to measure the reversal potential for GABA-A receptor-mediated currents (EGABA), which is dependent on the chloride gradient. A depolarizing shift in EGABA indicates an increase in [Cl⁻]i and successful KCC2 inhibition.

Question: I am observing significant cell death in my neuronal cultures after a few days of this compound treatment. What could be the cause and how can I mitigate it?

Answer: Prolonged inhibition of KCC2 leads to neuronal hyperexcitability, which can induce excitotoxicity and apoptosis.[3]

  • Concentration-dependent toxicity: The concentration of this compound may be too high for long-term exposure. Perform a dose-response curve to determine the optimal concentration that inhibits KCC2 without causing widespread cell death.

  • Excitotoxicity: Chronic depolarization can lead to excessive glutamate (B1630785) release and subsequent excitotoxic cell death. Consider including antagonists for NMDA or AMPA receptors in your culture medium to mitigate this, although this will also alter the overall network activity.

  • Apoptosis: KCC2 inhibition can trigger the extrinsic apoptotic pathway.[3] You can assess for apoptosis using TUNEL staining or Caspase-3 activity assays.

  • Culture health: Ensure your primary neuronal cultures are healthy and mature before starting long-term drug treatment. Long-term culture of primary neurons requires optimized media and feeding schedules to maintain viability.[4][5][6]

Data Interpretation

Question: What are the expected long-term consequences of KCC2 inhibition with this compound on neuronal function?

Answer: Chronic KCC2 inhibition and the resulting increase in intracellular chloride and neuronal hyperexcitability can lead to several functional changes:

  • Altered Synaptic Plasticity: The balance between excitatory and inhibitory neurotransmission will be shifted, which can affect long-term potentiation (LTP) and long-term depression (LTD).

  • Changes in Gene Expression: Sustained neuronal activity is known to alter the expression of immediate early genes and other genes related to synaptic plasticity and cell survival.[7]

  • Homeostatic Plasticity: Neurons may attempt to compensate for the chronic hyperexcitability through various homeostatic mechanisms, such as downregulating excitatory receptors or upregulating other inhibitory mechanisms.

  • Morphological Changes: Chronic alterations in neuronal activity can impact dendritic spine morphology and synapse formation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of KCC2 inhibition or neuronal hyperexcitability. Note that data from long-term this compound exposure is limited, and some data is inferred from studies using other methods to induce chronic hyperexcitability.

Table 1: Effects of KCC2 Inhibition on Neuronal Chloride and Excitability (Acute Exposure)

ParameterCell TypeTreatmentDurationResultReference
Intracellular Cl⁻ Cultured Hippocampal Neurons1 µM this compound30 minIncreased baseline [Cl⁻]i[1]
EGABA Cultured Hippocampal Neurons10 µM this compound5 minDepolarizing shift from -76 mV to -36 mV[8]
Spike Frequency Cultured Hippocampal Neurons100 nM this compoundAcuteIncreased spontaneous firing[8]
Ictal-like Discharge Duration Organotypic Hippocampal Slices1 µM this compound30 minIncreased from ~15s to ~65s[1]

Table 2: Potential Long-Term Effects of Chronic Neuronal Hyperexcitability

ParameterModel SystemTreatmentDurationPotential OutcomeReference
Neuronal Viability Cultured Hippocampal NeuronsKCC2 knockdown>18 days in vitroIncreased apoptosis[9]
Synapse Formation Cortical CulturesPicrotoxin (B1677862)2 weeksAccelerated synaptic network formation[10]
Gene Expression Cultured NeuronsKCl-induced depolarization1 hourInduction of immediate early genes (e.g., EGR1, EGR2)[7]
Intrinsic Excitability Aged NeuronsAging-related changes-Increased firing frequency in response to depolarization[11]

Experimental Protocols

Protocol 1: Long-Term Culture of Primary Neurons with Chronic this compound Exposure

This protocol provides a general framework for the long-term treatment of primary neuronal cultures with this compound. It is recommended to optimize plating density, media composition, and drug concentration for your specific neuronal type and experimental goals.

Materials:

  • Primary neurons (e.g., hippocampal or cortical neurons)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum for initial plating)

  • Maintenance medium (serum-free)

  • Poly-D-lysine or other appropriate coating for culture vessels

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Plate primary neurons on coated culture vessels at an appropriate density.[6]

  • Allow neurons to mature for at least 7-10 days in vitro (DIV) before initiating treatment. This allows for the development of a stable synaptic network.

  • Prepare working solutions of this compound and vehicle control in pre-warmed maintenance medium on the day of use.

  • Initiate treatment: Perform a half-media change, replacing half of the old medium with the freshly prepared medium containing this compound or vehicle.

  • Maintain the culture: Repeat the half-media change every 2-3 days to replenish nutrients and maintain a stable concentration of this compound.[4]

  • Monitor cell health: Regularly inspect the cultures for any signs of cytotoxicity, such as cell detachment, neurite blebbing, or pyknotic nuclei.

  • Assess experimental endpoints: At the desired time points, perform assays to measure cell viability, apoptosis, intracellular chloride, electrophysiological properties, or gene expression.

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability based on mitochondrial activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • At the end of the long-term this compound exposure, remove the culture medium from the wells.

  • Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • After incubation, add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Detection of Apoptosis (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (commercial kits are recommended)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization solution (e.g., Triton X-100 or Proteinase K)

  • Fluorescence microscope

Procedure:

  • Fix the cultured neurons with 4% PFA in PBS for 20 minutes at room temperature.

  • Permeabilize the cells with a permeabilization solution to allow the labeling enzyme to access the nucleus.

  • Incubate the cells with the TUNEL reaction mixture, which contains the TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.

  • Stop the reaction and wash the cells.

  • If an indirect detection method is used, incubate with the appropriate detection reagent (e.g., a fluorescently labeled antibody).

  • Counterstain the nuclei with a DNA dye like DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Signaling Pathways and Experimental Workflows

Signaling Pathway of KCC2 Inhibition

The primary effect of this compound is the inhibition of the KCC2 transporter, leading to a cascade of downstream events.

KCC2_Inhibition_Pathway This compound This compound KCC2 KCC2 Transporter This compound->KCC2 Inhibits Cl_out Chloride Extrusion (Out of Neuron) KCC2->Cl_out Mediates Cl_in Intracellular Chloride Concentration ([Cl⁻]i) Cl_out->Cl_in Decreases EGABA GABA-A Reversal Potential (EGABA) Cl_in->EGABA Determines GABA_Inhibition GABAergic Inhibition EGABA->GABA_Inhibition Governs Depolarization Membrane Depolarization GABA_Inhibition->Depolarization Reduces Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Leads to

Caption: Signaling pathway initiated by this compound-mediated inhibition of the KCC2 transporter.

Experimental Workflow for Long-Term this compound Exposure and Analysis

This diagram outlines a logical workflow for conducting and analyzing a long-term this compound experiment.

LongTerm_Workflow cluster_prep Preparation cluster_exposure Long-Term Exposure cluster_analysis Analysis Culture_Neurons Culture Primary Neurons (e.g., 7-10 DIV) Prepare_Drug Prepare this compound and Vehicle Solutions Chronic_Treatment Chronic Treatment (Half-media changes every 2-3 days) Prepare_Drug->Chronic_Treatment Monitor_Health Monitor Cell Viability (Microscopy) Chronic_Treatment->Monitor_Health Viability_Assay Cell Viability Assays (MTT, etc.) Chronic_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase-3) Chronic_Treatment->Apoptosis_Assay Chloride_Imaging Intracellular Chloride Measurement Chronic_Treatment->Chloride_Imaging Electrophysiology Electrophysiology (Patch-clamp) Chronic_Treatment->Electrophysiology Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Chronic_Treatment->Gene_Expression Monitor_Health->Chronic_Treatment

Caption: Experimental workflow for long-term this compound exposure and subsequent analysis.

Logical Relationship for Troubleshooting Cell Death

This diagram illustrates a decision-making process for troubleshooting unexpected cell death during long-term this compound treatment.

Troubleshooting_CellDeath Start Increased Cell Death Observed Check_Culture_Health Are Control Cultures Healthy? Start->Check_Culture_Health Check_Concentration Is this compound Concentration Too High? Check_Apoptosis Is Apoptosis Evident? Check_Concentration->Check_Apoptosis No Reduce_Concentration Lower this compound Concentration Check_Concentration->Reduce_Concentration Yes Check_Culture_Health->Check_Concentration Yes Optimize_Culture Optimize Culture Conditions Check_Culture_Health->Optimize_Culture No Investigate_Apoptosis Investigate Apoptotic Pathways Check_Apoptosis->Investigate_Apoptosis Yes End Problem Resolved Check_Apoptosis->End No Reduce_Concentration->Start Re-evaluate Optimize_Culture->Start Re-evaluate Investigate_Apoptosis->End

Caption: Troubleshooting workflow for addressing cell death in long-term this compound experiments.

References

Validation & Comparative

A Comparative Analysis of VU0463271 and Furosemide as KCC2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug development, the potassium-chloride cotransporter 2 (KCC2) has emerged as a critical regulator of neuronal chloride homeostasis and, consequently, GABAergic inhibition. The ability to modulate KCC2 activity is of significant interest for studying and potentially treating neurological disorders such as epilepsy and neuropathic pain. This guide provides a detailed comparison of two key pharmacological tools used to inhibit KCC2: the highly selective research compound VU0463271 and the widely used diuretic, furosemide (B1674285).

Overview of KCC2 and its Inhibition

KCC2 is a neuron-specific ion transporter responsible for extruding chloride ions from the cell, thereby maintaining a low intracellular chloride concentration. This low chloride level is essential for the hyperpolarizing or shunting effect of GABAA receptor activation in mature neurons. Inhibition of KCC2 leads to an increase in intracellular chloride, which can shift the GABAergic response from inhibitory to excitatory, a phenomenon implicated in various pathological states.

Quantitative Comparison of Inhibitor Performance

This compound and furosemide exhibit vastly different pharmacological profiles in their interaction with KCC2. This compound is a potent and selective antagonist, whereas furosemide is a less potent and non-selective inhibitor of cation-chloride cotransporters.

ParameterThis compoundFurosemide
Potency (KCC2) IC50 = 61 nM[1][2][3]Ki = 25–50 µM[1][4]
Selectivity >100-fold selective for KCC2 over NKCC1[1][2][3]Inhibits both NKCC and KCC cotransporters with similar potency[1][4]
Primary Effect on Neuronal Activity Pro-convulsant; induces hyperexcitability and epileptiform discharges[1][4][5][6][7][8]Anti-ictal at high concentrations (1-2 mM)[1][4][5]; can have complex effects due to non-selectivity

Signaling Pathway of KCC2 Inhibition

The inhibition of KCC2 by either this compound or furosemide directly impacts the chloride gradient across the neuronal membrane. This disruption has a cascading effect on GABAergic signaling and overall neuronal excitability.

KCC2_Inhibition_Pathway cluster_membrane Neuronal Membrane cluster_inhibitors Inhibitors cluster_ions Ion Movement cluster_effects Functional Consequences KCC2 KCC2 Transporter Cl_out Chloride Extrusion KCC2->Cl_out Mediates GABA_A GABA-A Receptor GABA_influx Chloride Influx (via GABA-A) GABA_A->GABA_influx Allows This compound This compound This compound->KCC2 Inhibits Furosemide Furosemide Furosemide->KCC2 Inhibits Cl_in Increased Intracellular Chloride ([Cl-]i) Cl_out->Cl_in Reduced Depolarizing_GABA Depolarizing GABA Response (EGABA shift) Cl_in->Depolarizing_GABA Leads to Hyperexcitability Neuronal Hyperexcitability Depolarizing_GABA->Hyperexcitability Causes GABA GABA GABA->GABA_A Activates

Caption: KCC2 inhibition by this compound or furosemide impairs chloride extrusion, leading to a depolarizing GABA response and neuronal hyperexcitability.

Experimental Protocols for Assessing KCC2 Inhibition

Several experimental approaches are employed to quantify the activity and inhibition of KCC2. Below are outlines of key methodologies.

Gramicidin Perforated Patch-Clamp Electrophysiology

This technique is used to measure the GABAA reversal potential (EGABA) without disturbing the intracellular chloride concentration of the neuron.

Objective: To determine the effect of an inhibitor on the chloride gradient by measuring shifts in EGABA.

Methodology:

  • Prepare hippocampal slices or cultured neurons for recording.

  • Use a patch pipette filled with a solution containing gramicidin, which forms pores permeable to monovalent cations but not chloride.

  • Establish a perforated patch configuration on a target neuron.

  • In voltage-clamp mode, apply voltage ramps or steps while locally puffing a GABAA agonist (e.g., muscimol (B1676869) or GABA).

  • Measure the resulting current-voltage (I-V) relationship to determine the reversal potential (EGABA), which is the voltage at which the GABA-induced current is zero.

  • Establish a stable baseline EGABA.

  • Bath-apply the KCC2 inhibitor (e.g., this compound or furosemide) and repeat the EGABA measurement.

  • Inhibition of KCC2 will cause an accumulation of intracellular chloride, resulting in a depolarizing (more positive) shift in EGABA.[5][9]

Thallium (Tl⁺) Influx Assay

This is a fluorescence-based high-throughput screening method that uses thallium as a surrogate for potassium to measure KCC2 activity.

Objective: To quantify KCC2-mediated ion flux and its inhibition by test compounds.

Methodology:

  • Plate HEK-293 cells engineered to express KCC2 in 384-well plates.

  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Add test compounds (like this compound) to the wells for a pre-incubation period.

  • Use a robotic fluid handling system to add a stimulus solution containing thallium sulfate.

  • Measure the change in fluorescence over time. KCC2-mediated uptake of Tl⁺ will cause an increase in fluorescence.

  • Inhibitors of KCC2 will reduce the rate of Tl⁺ influx and thus blunt the fluorescence increase.[10][11][12]

⁸⁶Rb⁺ Uptake Assay

This is a radioisotope-based flux assay that directly measures KCC2-mediated potassium (using ⁸⁶Rb⁺ as a tracer) transport.

Objective: To directly measure KCC2-mediated cation transport and its inhibition.

Methodology:

  • Culture KCC2-expressing cells (e.g., HEK-293) in 35-mm dishes.

  • Pre-incubate the cells in a specific buffer, often one that stimulates KCC2 activity (e.g., containing N-ethylmaleimide, NEM).

  • Add the test inhibitor (e.g., this compound) or vehicle control.

  • Initiate the flux by adding buffer containing ⁸⁶Rb⁺ for a defined period.

  • Stop the uptake by rapidly washing the cells with an ice-cold stop solution.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • A reduction in ⁸⁶Rb⁺ uptake in the presence of the inhibitor indicates KCC2 inhibition.[10][11][12][13]

KCC2_Assay_Workflow cluster_electro Electrophysiology cluster_flux Ion Flux Assays A1 Perforated Patch-Clamp (Gramicidin) A2 Measure Baseline EGABA A1->A2 A3 Apply Inhibitor (this compound or Furosemide) A2->A3 A4 Measure Post-Inhibitor EGABA A3->A4 A5 Analyze EGABA Shift A4->A5 B1 Plate KCC2-expressing cells B2 Pre-incubate with Inhibitor B1->B2 B3 Initiate Ion Flux (Tl⁺ or ⁸⁶Rb⁺) B2->B3 B4 Measure Signal (Fluorescence or Radioactivity) B3->B4 B5 Quantify Inhibition B4->B5

Caption: Experimental workflows for assessing KCC2 inhibition using electrophysiology and ion flux assays.

Conclusion

This compound and furosemide are two distinct tools for the inhibition of KCC2.

  • This compound stands out as a highly potent and selective research tool, making it ideal for studies aiming to specifically dissect the physiological and pathophysiological roles of KCC2 without confounding effects from inhibiting other transporters.[1][2][3] Its pro-convulsant nature underscores the critical role of KCC2 in maintaining inhibitory tone in the central nervous system.[1][4][5]

  • Furosemide , while historically used as a KCC2 inhibitor, lacks both potency and selectivity.[1][4][10] Its actions are complicated by the simultaneous inhibition of NKCC1 and potentially other targets.[1][14] The observation that high concentrations of furosemide can have anti-seizure effects, in stark contrast to the effect of selective KCC2 inhibition, suggests its mechanism of action in epilepsy models is complex and not solely attributable to its effect on KCC2.[1][4][5]

For researchers, scientists, and drug development professionals, the choice between these compounds is clear. For specific and targeted inhibition of KCC2 in experimental settings, this compound is the superior compound. Furosemide's utility in this context is limited by its poor selectivity and potency, though its complex pharmacological profile may be of interest for other lines of inquiry.

References

Navigating Neuronal Chloride Regulation: A Comparative Analysis of VU0463271 and Bumetanide for KCC2/NKCC1 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of VU0463271 and the conventional loop diuretic bumetanide (B1668049) in their interaction with the potassium-chloride cotransporter 2 (KCC2) and the sodium-potassium-chloride cotransporter 1 (NKCC1), two key players in neuronal chloride homeostasis.

The precise control of intracellular chloride concentration is fundamental to determining the polarity of GABAergic neurotransmission. In mature neurons, the low intracellular chloride concentration maintained by KCC2 ensures a hyperpolarizing response upon GABAA receptor activation, leading to neuronal inhibition. Conversely, NKCC1, which is more active in developing neurons, transports chloride into the cell, resulting in a depolarizing GABAergic response. The differential roles of these transporters make them critical targets for investigating and potentially treating neurological disorders. This guide delves into the selectivity profiles of two prominent modulators, offering a clear perspective on their utility in research and therapeutic development.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and bumetanide against KCC2 and NKCC1, providing a clear quantitative measure of their selectivity.

CompoundTargetSpeciesIC50Fold Selectivity (KCC2 vs. NKCC1)
This compound KCC2Human61 nM[1][2][3]>100-fold vs. NKCC1[1][2][3]
NKCC1Human>6.1 µM
Bumetanide KCC2Human655 µM[4]~0.001-fold vs. hNKCC1
NKCC1Human0.68 µM[5]
NKCC2Rat~0.33 µM~1-fold vs. rNKCC1 (activated)[6]
NKCC1Rat (activated)~0.33 µM[6]

Experimental Methodologies

The determination of the inhibitory potency of this compound and bumetanide on KCC2 and NKCC1 is primarily achieved through in vitro functional assays, with the thallium flux assay being a widely adopted high-throughput method.

Thallium Flux Assay for KCC2/NKCC1 Activity

This assay leverages the ability of KCC2 and NKCC1 to transport thallium ions (Tl+) as a surrogate for potassium ions (K+). The influx of Tl+ into cells is detected by a Tl+-sensitive fluorescent dye, providing a measure of transporter activity.

Principle: Cells expressing the target transporter (KCC2 or NKCC1) are loaded with a fluorescent dye that exhibits increased fluorescence upon binding to Tl+. The addition of a Tl+-containing solution initiates the influx of Tl+ through the active transporters. The rate of fluorescence increase is proportional to the transporter activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of Tl+ influx in its presence.

Detailed Protocol:

  • Cell Culture and Plating:

    • HEK293 cells stably or transiently expressing the human KCC2 or NKCC1 transporter are cultured under standard conditions.

    • Cells are seeded into 384-well microplates and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are washed with a chloride-free buffer.

    • Cells are then incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 1 hour at room temperature. This incubation in a chloride-free medium also serves to activate the KCC2 transporter.

  • Compound Incubation:

    • After dye loading, the cells are washed to remove excess dye.

    • The test compounds (this compound or bumetanide) at various concentrations are added to the wells and incubated for a predefined period (e.g., 10-20 minutes) at room temperature.

  • Thallium Stimulation and Signal Detection:

    • The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A stimulus buffer containing thallium sulfate (B86663) and chloride is added to the wells to initiate Tl+ influx.

    • The fluorescence intensity is measured kinetically over time, typically at 1-second intervals for several minutes.

  • Data Analysis:

    • The initial rate of fluorescence increase is calculated for each well.

    • The data are normalized to a vehicle control (0% inhibition) and a positive control (a known inhibitor at a saturating concentration, representing 100% inhibition).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing KCC2 or NKCC1 prep2 Seed cells into 384-well plate prep1->prep2 assay1 Wash with Cl-free buffer prep2->assay1 assay2 Load with Tl+-sensitive dye assay1->assay2 assay3 Incubate with This compound or Bumetanide assay2->assay3 assay4 Add Tl+ stimulus and measure fluorescence assay3->assay4 analysis1 Calculate initial rate of fluorescence increase assay4->analysis1 analysis2 Normalize data and generate dose-response curve analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Figure 1: Experimental workflow for determining KCC2/NKCC1 inhibitor potency using a thallium flux assay.

G WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 P NKCC1 NKCC1 SPAK_OSR1->NKCC1 P (Activation) KCC2 KCC2 SPAK_OSR1->KCC2 P (Inhibition) Cl_in Increased Intracellular Cl- NKCC1->Cl_in Cl_out Decreased Intracellular Cl- KCC2->Cl_out Depolarizing_GABA Depolarizing/ Excitatory GABA Cl_in->Depolarizing_GABA Hyperpolarizing_GABA Hyperpolarizing/ Inhibitory GABA Cl_out->Hyperpolarizing_GABA

Figure 2: The WNK-SPAK/OSR1 signaling pathway reciprocally regulates NKCC1 and KCC2 activity, influencing neuronal chloride homeostasis and the nature of GABAergic responses.

Conclusion

The data presented unequivocally demonstrates that this compound is a highly potent and selective inhibitor of KCC2, exhibiting over 100-fold selectivity against NKCC1.[2][3] This makes it an invaluable research tool for dissecting the specific roles of KCC2 in neuronal function and pathology. In contrast, bumetanide, while a potent inhibitor of NKCC1, shows significantly less selectivity and its effects on KCC2 can be species-dependent.[5][6] When studying the distinct contributions of KCC2 and NKCC1 to neuronal chloride regulation, the superior selectivity of this compound offers a clear advantage over less selective compounds like bumetanide. This guide provides the necessary data and methodological context to aid researchers in making informed decisions for their experimental designs.

References

Validating the KCC2 Inhibitory Effect of VU0463271: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VU0463271, a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2), with other alternative compounds. It includes supporting experimental data and detailed methodologies to facilitate the validation of its inhibitory effects.

The potassium-chloride cotransporter KCC2 is a crucial neuron-specific protein responsible for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission in the mature central nervous system.[1][2][3] Dysregulation of KCC2 function has been implicated in various neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant therapeutic target.[4][5]

Comparative Analysis of KCC2 Inhibitors

This compound stands out for its high potency and selectivity for KCC2 over other cation-chloride cotransporters like NKCC1.[6] This selectivity is a critical advantage over less specific inhibitors like furosemide (B1674285) and bumetanide, which can have off-target effects.[1][7][8] The following table summarizes the quantitative data for this compound and its alternatives.

CompoundTarget(s)IC50 for KCC2SelectivityKey Characteristics
This compound KCC2 61 nM [6]>100-fold vs. NKCC1 [9]Potent and highly selective. Lacks activity against a wide panel of GPCRs, ion channels, and transporters. However, it has been noted to have poor pharmacokinetic properties. [10]
FurosemideKCCs, NKCCs100 µM - 1 mM[8]Non-selective[1][7]A loop diuretic that also inhibits KCC2, but at much higher concentrations than for NKCCs.[8] Its lack of selectivity can lead to conflicting results in studies of KCC2 function.[1][7]
BumetanideNKCC1, KCCsHigh µM rangePrimarily targets NKCC1, but also inhibits KCC2 at higher concentrations.[8][9]Another loop diuretic with higher affinity for NKCC1.[8]
VU0240551KCC2Micromolar range[9][11]Selective for KCC2[11]A selective KCC2 inhibitor that has been used in various studies to probe KCC2 function.[9][11]
DIOAKCCsMicromolar range[8]Non-selective, species-specific effects[8]An inhibitor of K-Cl cotransport with limited specificity.[8]
CLP257KCC2 (Activator)N/AN/AA putative KCC2 upregulator that has been shown to improve chloride homeostasis.[6][9]

Experimental Protocols for Validating KCC2 Inhibition

To validate the inhibitory effect of this compound on KCC2, a combination of electrophysiological, cell-based, and biochemical assays is recommended.

Electrophysiological Recordings in Hippocampal Slices

This method directly assesses the physiological consequence of KCC2 inhibition on neuronal function.

Objective: To measure the shift in the GABAergic reversal potential (EGABA) and changes in neuronal excitability.

Methodology:

  • Prepare acute hippocampal slices from rodents (e.g., mice or rats).[1][12]

  • Maintain slices in artificial cerebrospinal fluid (aCSF).

  • Perform whole-cell patch-clamp recordings from pyramidal neurons.

  • To measure EGABA, apply GABA puffs or stimulate inhibitory interneurons and record the resulting currents at different holding potentials. The reversal potential is the potential at which the current reverses polarity.

  • Apply this compound to the bath and repeat the EGABA measurement. KCC2 inhibition will lead to an accumulation of intracellular chloride, causing a depolarizing shift in EGABA.[1][12]

  • Monitor spontaneous or evoked neuronal spiking before and after this compound application. Inhibition of KCC2 is expected to increase neuronal excitability and can lead to epileptiform discharges.[1][7][12]

Thallium (Tl+) Influx Assay

This is a high-throughput screening method to directly measure KCC2 activity.

Objective: To quantify KCC2-mediated ion flux.

Methodology:

  • Use a cell line stably overexpressing KCC2 (e.g., HEK-293 cells).[13][14]

  • Load the cells with a thallium-sensitive fluorescent dye.

  • Pre-incubate the cells with this compound or a vehicle control.

  • Stimulate KCC2-mediated influx by adding a solution containing Tl+.

  • Measure the change in fluorescence over time, which is proportional to the rate of Tl+ influx.

  • A decrease in the fluorescence signal in the presence of this compound indicates inhibition of KCC2 activity.[13][14]

86Rb+ Tracer Influx Assay

This is a radioactive isotope-based assay to measure KCC2-mediated potassium flux.

Objective: To quantify KCC2-mediated K+ (using 86Rb+ as a tracer) influx.

Methodology:

  • Plate KCC2-expressing cells in culture dishes.[13][14]

  • Pre-incubate the cells with this compound or a vehicle control in a Na+-free solution to isolate KCC2 activity.[13]

  • Initiate the influx by adding a buffer containing 86Rb+.

  • After a defined incubation period, stop the influx by washing the cells with an ice-cold buffer.

  • Lyse the cells and measure the intracellular 86Rb+ concentration using a scintillation counter.

  • A reduction in 86Rb+ uptake in the presence of this compound indicates KCC2 inhibition.[13][14]

Western Blotting and Immunofluorescence

These techniques are used to assess the expression and localization of KCC2.

Objective: To determine if the inhibitor affects KCC2 protein levels or its localization at the cell membrane.

Methodology:

  • Western Blotting:

    • Treat neuronal cultures or tissue with this compound.

    • Lyse the cells/tissue and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific for KCC2.

    • This will reveal if the inhibitor alters the total expression level of KCC2.[15]

  • Immunofluorescence:

    • Fix and permeabilize cultured neurons treated with this compound.

    • Incubate with a primary antibody against KCC2, followed by a fluorescently labeled secondary antibody.

    • Visualize the localization of KCC2 using fluorescence microscopy. This can show if the inhibitor affects the clustering of KCC2 at the plasma membrane.[16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

KCC2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCC2 KCC2 K_out K+ KCC2->K_out K+ efflux Cl_out Cl- KCC2->Cl_out Cl- efflux WNK1_SPAK WNK1/SPAK Kinases KCC2->WNK1_SPAK dephosphorylation (activates) GABA_A_R GABA(A)R Cl_in Low [Cl-] GABA_A_R->Cl_in Cl- influx TrkB TrkB PLCg_Shc PLCγ / Shc Pathways TrkB->PLCg_Shc activates GABA GABA GABA->GABA_A_R binds BDNF BDNF BDNF->TrkB binds WNK1_SPAK->KCC2 phosphorylates (inhibits) PLCg_Shc->KCC2 downregulates expression K_in K+ K_in->KCC2 Cl_in->KCC2 Hyperpolarization Hyperpolarization/ Inhibition Cl_in->Hyperpolarization This compound This compound This compound->KCC2 inhibits Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_cell_based_assays Cell-Based Assays cluster_biochemical_assays Biochemical Assays prep_slices Prepare Hippocampal Slices patch_clamp Whole-Cell Patch-Clamp prep_slices->patch_clamp measure_egaba Measure EGABA patch_clamp->measure_egaba apply_vu Apply this compound measure_egaba->apply_vu measure_egaba2 Remeasure EGABA apply_vu->measure_egaba2 record_spiking Record Neuronal Spiking measure_egaba2->record_spiking culture_cells Culture KCC2- expressing cells pre_incubate Pre-incubate with This compound culture_cells->pre_incubate thallium_assay Thallium Influx Assay pre_incubate->thallium_assay rb_assay 86Rb+ Influx Assay pre_incubate->rb_assay measure_flux Measure Ion Flux thallium_assay->measure_flux rb_assay->measure_flux treat_neurons Treat Neurons with This compound western_blot Western Blot treat_neurons->western_blot immunofluorescence Immunofluorescence treat_neurons->immunofluorescence analyze_expression Analyze KCC2 Expression western_blot->analyze_expression analyze_localization Analyze KCC2 Localization immunofluorescence->analyze_localization

References

Comparative Analysis of KCC2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for establishing and maintaining the low intracellular chloride concentration necessary for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine (B1666218) receptors in the mature central nervous system. Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and motor spasticity. Consequently, molecules that modulate KCC2 activity are valuable research tools and potential therapeutic agents. This guide provides a comparative analysis of commonly used KCC2 inhibitors, focusing on their potency, selectivity, and the experimental methods used for their characterization.

Quantitative Comparison of KCC2 Inhibitors

The following table summarizes the in vitro potency of several KCC2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Selectivity is often assessed by comparing the potency against the closely related Na-K-2Cl cotransporter 1 (NKCC1).

InhibitorKCC2 IC50Selectivity vs. NKCC1Key Characteristics
Furosemide (B1674285) ~500 µM - 1 mM[1]LowLoop diuretic, non-selective.[1]
Bumetanide (B1668049) ~655 µM[1]LowLoop diuretic, more potent than furosemide on NKCC1.[1]
DIOA Micromolar rangeLow, species-specific effects.[1]Lacks specificity for other ion transporters.[1]
VU0240551 560 nM[2]High (>50 µM for NKCC1)[2]Potent and selective research tool. Also inhibits hERG and L-type Ca2+ channels.[2]
ML077 (VU0357121) 537 nM[1][3]High (>100-fold vs. NKCC1)[1][3]Highly selective probe compound.[1][3]
VU0463271 61 nM[3]High (>100-fold vs. NKCC1)[3]A more potent analog of ML077.[3]

Signaling Pathways and Experimental Workflows

The regulation of KCC2 activity is complex, involving a balance of phosphorylation and dephosphorylation events. The following diagrams illustrate the key signaling pathways influencing KCC2 and a typical experimental workflow for screening KCC2 inhibitors.

KCC2_Signaling_Pathway WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates KCC2 KCC2 SPAK_OSR1->KCC2 Phosphorylates (Thr906, Thr1007) Inhibits Activity PKC PKC PKC->KCC2 Phosphorylates (Ser940) Increases Stability Cl_out Cl- Efflux KCC2->Cl_out Mediates GABA_A GABA-A Receptor Hyperpolarization Cl_out->GABA_A PP1 PP1 PP1->KCC2 Dephosphorylates Activates

Figure 1. Simplified signaling pathway regulating KCC2 activity.

KCC2_Inhibitor_Screening_Workflow start Start: KCC2-expressing cell line (e.g., HEK293) dye_loading Load cells with Thallium-sensitive fluorescent dye (e.g., FluoZin-2) start->dye_loading compound_addition Add test compounds (inhibitors) dye_loading->compound_addition thallium_addition Add Thallium (Tl+) stimulus compound_addition->thallium_addition measure_fluorescence Measure fluorescence increase over time (FLIPR) thallium_addition->measure_fluorescence data_analysis Calculate initial rate of Tl+ influx and determine IC50 values measure_fluorescence->data_analysis end End: Identify potent inhibitors data_analysis->end

Figure 2. General workflow for a Thallium Flux Assay.

Experimental Protocols

Accurate determination of inhibitor potency requires robust and reproducible experimental methods. Below are detailed protocols for two common assays used to measure KCC2 activity.

Thallium (Tl+) Influx Assay for High-Throughput Screening

This assay is a widely used method for high-throughput screening of KCC2 modulators. It relies on the principle that KCC2 can transport thallium (Tl+), a surrogate for K+, and the influx of Tl+ is detected by a Tl+-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing KCC2.

  • Black-walled, clear-bottom 384-well plates.

  • Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM or Thallos-AM).

  • Assay Buffer (e.g., Hank's Buffered Salt Solution with 20 mM HEPES, pH 7.3).

  • 5x Tl+ stimulus solution (e.g., 125 mM sodium bicarbonate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium sulfate, 5 mM glucose, and 10 mM HEPES, pH 7.3).[4]

  • Test compounds (KCC2 inhibitors) dissolved in DMSO.

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

Procedure:

  • Cell Plating: The day before the assay, plate KCC2-expressing HEK293 cells into 384-well plates at a density of approximately 20,000 cells per well.[4]

  • Dye Loading: On the day of the experiment, remove the culture medium and add the assay buffer containing the Tl+-sensitive dye (e.g., 2.5 µg/ml Thallos-AM).[4] Incubate the plate for 45-60 minutes at 37°C to allow the dye to enter the cells.[4]

  • Washing: After incubation, wash the cells with fresh, pre-warmed assay buffer to remove excess extracellular dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C.[4]

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a short period (e.g., 10 seconds).[5]

  • Tl+ Stimulation: Add the 5x Tl+ stimulus solution to each well.

  • Kinetic Read: Immediately after Tl+ addition, continue to record the fluorescence intensity at regular intervals (e.g., every second) for 1-2 minutes.[4]

  • Data Analysis: The initial rate of fluorescence increase corresponds to the rate of Tl+ influx. Plot the rate of Tl+ influx against the concentration of the inhibitor to generate a dose-response curve and calculate the IC50 value.

86Rb+ Uptake Assay

This is a classic and reliable method for directly measuring KCC2-mediated cation transport using the radioactive isotope 86Rb+ as a tracer for K+.

Materials:

  • KCC2-expressing cells (e.g., HEK293 or Xenopus oocytes).

  • Preincubation buffer (e.g., Na+-free solution with 132 mM N-methylglucamine (NMDG)-Cl, 5 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 1 mM glucose, 5 mM HEPES, pH 7.4).[4]

  • Uptake buffer (preincubation buffer containing the test inhibitor and 1 µCi/ml 86Rb+).

  • Wash buffer (ice-cold preincubation buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Preparation: Plate KCC2-expressing cells in appropriate culture dishes.

  • Preincubation: Wash the cells and pre-incubate them in the preincubation buffer for approximately 10-15 minutes.[6] This step is often performed in a hypotonic solution to stimulate KCC2 activity.

  • Initiate Uptake: Remove the preincubation buffer and add the uptake buffer containing the desired concentrations of the KCC2 inhibitor and 86Rb+.

  • Incubation: Incubate the cells for a defined period during which 86Rb+ uptake is linear (e.g., 15 minutes).[1]

  • Terminate Uptake: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular 86Rb+.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with NaOH or a lysis buffer) and add the lysate to a scintillation vial with scintillation fluid.

  • Quantification: Measure the radioactivity in each sample using a scintillation counter. The amount of radioactivity is proportional to the amount of 86Rb+ transported into the cells.

  • Data Analysis: Calculate the KCC2-mediated uptake by subtracting the uptake in the presence of a saturating concentration of a known inhibitor (e.g., furosemide) from the total uptake. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Gramicidin-Perforated Patch-Clamp Electrophysiology

To assess the functional consequences of KCC2 inhibition on neuronal chloride homeostasis and GABAergic signaling, the gramicidin-perforated patch-clamp technique is often employed. This method allows for the measurement of the GABA-A receptor reversal potential (EGABA) without disturbing the intracellular chloride concentration of the recorded neuron.

Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride.[4] This allows for electrical access to the cell's interior without dialyzing the intracellular chloride.

Procedure Outline:

  • Prepare a patch pipette solution containing gramicidin.

  • Establish a gigaohm seal on a neuron.

  • Monitor the access resistance until it stabilizes at a low value, indicating successful perforation of the membrane patch by gramicidin.

  • In voltage-clamp mode, apply GABA puffs or stimulate GABAergic inputs to evoke GABA-A receptor-mediated currents at different holding potentials.

  • Determine the reversal potential (EGABA) by identifying the membrane potential at which the GABA-induced current is zero.

  • Apply a KCC2 inhibitor (e.g., this compound) to the bath and repeat the EGABA measurement. A depolarizing (positive) shift in EGABA indicates an increase in intracellular chloride concentration due to the inhibition of KCC2-mediated chloride extrusion.

Conclusion

The development of potent and selective KCC2 inhibitors, such as VU0240551 and this compound, has provided researchers with invaluable tools to dissect the physiological and pathophysiological roles of this crucial ion transporter. While older, non-selective inhibitors like furosemide and bumetanide are still used, their off-target effects necessitate careful interpretation of results. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization of novel KCC2 modulators. It is important to note that the current therapeutic focus has largely shifted towards the development of KCC2 potentiators or enhancers, as restoring KCC2 function is considered a more promising strategy for treating neurological disorders characterized by impaired GABAergic inhibition. Nevertheless, a thorough understanding of KCC2 inhibitors remains essential for fundamental research in neuroscience and drug development.

References

Cross-Validation of VU0463271 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the KCC2 co-transporter inhibitor, VU0463271, with alternative pharmacological agents and cross-validates its effects using a genetic model. The data presented herein is intended to offer an objective overview to inform future research and drug development in neurological disorders such as epilepsy and neuropathic pain.

Overview of this compound and Alternatives

This compound is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2)[1]. KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory action of GABAergic neurotransmission. Inhibition of KCC2 by this compound leads to a depolarizing shift in the GABA reversal potential (EGABA), increased neuronal excitability, and has been shown to be proconvulsant[1][2][3].

This guide compares this compound with:

  • Furosemide (B1674285): A non-selective loop diuretic that inhibits both NKCC1 and KCC2 transporters. In contrast to the proconvulsant effects of selective KCC2 inhibition, high concentrations of furosemide exhibit anti-ictal properties[1].

  • CLP257: A putative KCC2 upregulator, which acts to enhance KCC2 function, thereby promoting chloride extrusion and exerting anticonvulsant effects[1][4].

  • Cacna2d1 Knockout (KO) Mice: A genetic model lacking the α2δ-1 subunit of voltage-gated calcium channels. This model is used to cross-validate the mechanism of this compound-induced pain hypersensitivity.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and its alternatives on key pharmacological and physiological parameters.

Table 1: Inhibitory Potency against Cation-Chloride Cotransporters

CompoundTargetIC50Selectivity
This compound KCC261 nM[1]>100-fold vs. NKCC1[1]
NKCC1>10 µM
Furosemide KCC2~25-50 µM[1]Non-selective
NKCC1~25-50 µM[1]

Table 2: Effects on Neuronal Chloride Homeostasis and Excitability

Compound / ModelEffect on EGABAEffect on Neuronal Firing
This compound (100 nM) Depolarizing shift from -73 ± 4 mV to -42 ± 3 mV[2]Increased spontaneous action potentials[2]
Furosemide (high conc.) Can cause a depolarizing shift in EGABASuppresses synchronized epileptiform activity[2]
CLP257 Promotes a hyperpolarizing EGABAReduces neuronal hyperexcitability

Table 3: Effects on Seizure-Like Activity in a Hippocampal Slice Model

CompoundEffect on Ictal-like Discharge (ILD) DurationOverall Effect
This compound (1 µM) Increased duration[1]Proconvulsant[1]
Furosemide (1-2 mM) Reduced duration and frequency[1]Anticonvulsant[1]
CLP257 Reduced duration and frequency[1][4]Anticonvulsant[1][4]

Table 4: Cross-Validation of Pain Hypersensitivity with a Genetic Model

TreatmentGenotypeEffect on Mechanical Withdrawal Threshold
This compound Wild-TypeReduced threshold (increased pain sensitivity)
This compound Cacna2d1 KONo significant change in threshold

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Gramicidin-Perforated Patch-Clamp Recording for EGABA Measurement

This technique is used to measure the reversal potential of GABAA receptor-mediated currents (EGABA) while maintaining the endogenous intracellular chloride concentration.

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents and maintain them in artificial cerebrospinal fluid (aCSF).

  • Pipette Solution: Prepare an internal solution containing a potassium-based electrolyte and gramicidin (B1672133) (typically 50-100 µg/mL). The gramicidin will form small pores in the cell membrane, allowing for electrical access without dialyzing intracellular chloride.

  • Recording:

    • Establish a giga-ohm seal between the patch pipette and the neuron.

    • Monitor the access resistance as the gramicidin incorporates into the membrane.

    • Once a stable, low access resistance is achieved, perform voltage-clamp recordings.

    • Apply GABA locally to the neuron at various holding potentials to determine the reversal potential of the GABA-evoked current.

  • Drug Application: Bath-apply this compound, furosemide, or CLP257 and repeat the EGABA measurement to determine the drug-induced shift.

In Vitro Electrographic Seizure Monitoring in Brain Slices

This method is used to assess the pro- or anticonvulsant effects of compounds on epileptiform activity.

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus or entorhinal cortex) and place them in a recording chamber perfused with aCSF.

  • Induction of Epileptiform Activity: Induce seizure-like events (SLEs) by perfusing the slices with a proconvulsant agent (e.g., 4-aminopyridine) or by using a low-magnesium aCSF solution.

  • Recording:

    • Place a recording electrode in the slice to measure local field potentials.

    • Record baseline epileptiform activity for a stable period.

  • Drug Application: Bath-apply the test compound (this compound, furosemide, or CLP257) and continue recording to observe changes in the frequency, duration, and amplitude of the epileptiform discharges.

  • Data Analysis: Quantify the changes in seizure parameters before and after drug application.

In Vivo Assessment of Mechanical Nociception

This experiment is used to evaluate pain sensitivity in animal models.

Protocol:

  • Animal Model: Use wild-type and Cacna2d1 knockout mice.

  • Drug Administration: Administer this compound or vehicle to the animals.

  • Behavioral Testing:

    • Use von Frey filaments of increasing stiffness to apply a mechanical stimulus to the plantar surface of the hind paw.

    • Determine the 50% withdrawal threshold using the up-down method.

  • Data Analysis: Compare the mechanical withdrawal thresholds between the different treatment groups and genotypes to assess the effect of the compound on pain sensitivity and its dependence on the α2δ-1 subunit.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.

KCC2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCC2 KCC2 K_out K+ KCC2->K_out Cl_out Cl- KCC2->Cl_out NKCC1 NKCC1 K_in K+ NKCC1->K_in Cl_in Cl- NKCC1->Cl_in Na_in Na+ NKCC1->Na_in GABA_A_R GABA-A Receptor GABA_A_R->Cl_in K_out->NKCC1 Cl_out->NKCC1 Cl_out->GABA_A_R Na_out Na+ Na_out->NKCC1 GABA GABA GABA->GABA_A_R K_in->KCC2 Cl_in->KCC2 Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Low [Cl-]i Depolarization Depolarization (Excitation) Cl_in->Depolarization High [Cl-]i This compound This compound This compound->KCC2 Furosemide Furosemide Furosemide->KCC2 Furosemide->NKCC1 CLP257 CLP257 CLP257->KCC2

Caption: KCC2 Signaling Pathway and Pharmacological Modulation.

Experimental_Workflow cluster_pharmacological Pharmacological Comparison cluster_genetic Genetic Cross-Validation cluster_experiments Experimental Assays cluster_outcomes Comparative Outcomes This compound This compound EGABA_measurement EGABA Measurement (Perforated Patch-Clamp) This compound->EGABA_measurement Seizure_assay In Vitro Seizure Assay (Field Recordings) This compound->Seizure_assay Pain_assay In Vivo Pain Assay (von Frey Test) This compound->Pain_assay Furosemide Furosemide Furosemide->EGABA_measurement Furosemide->Seizure_assay CLP257 CLP257 CLP257->EGABA_measurement CLP257->Seizure_assay WT_mice Wild-Type Mice WT_mice->Pain_assay KO_mice Cacna2d1 KO Mice KO_mice->Pain_assay Potency_selectivity Potency & Selectivity EGABA_measurement->Potency_selectivity Neuronal_excitability Neuronal Excitability EGABA_measurement->Neuronal_excitability Seizure_phenotype Seizure Phenotype Seizure_assay->Seizure_phenotype Pain_phenotype Pain Phenotype Pain_assay->Pain_phenotype

Caption: Experimental Workflow for Comparative Analysis.

References

Comparative Efficacy of VU0463271 Across Neuronal Types: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KCC2 inhibitor VU0463271, its alternatives, and its effects on different neuronal populations. This document synthesizes experimental data to illuminate the compound's performance and provides detailed methodologies for key experimental procedures.

This compound is a potent and selective inhibitor of the neuronal K+-Cl- cotransporter, KCC2, with an IC50 of 61 nM and over 100-fold selectivity against the Na+-K+-Cl- cotransporter, NKCC1.[1] By blocking KCC2-mediated chloride extrusion, this compound disrupts the low intracellular chloride concentration essential for hyperpolarizing GABAergic inhibition in mature neurons.[2][3] This action leads to a depolarizing shift in the reversal potential for GABA (EGABA), increased neuronal excitability, and in some conditions, the induction of epileptiform discharges.[1][2][3]

Efficacy of this compound in Different Neuronal Systems

While direct comparative studies on the efficacy of this compound across distinct neuronal subtypes like pyramidal cells and specific interneurons are not extensively available, existing research provides insights into its effects in different contexts.

In cultured hippocampal neurons , this compound effectively shifts EGABA to more depolarized values, converting hyperpolarizing GABA responses into depolarizing ones and increasing spontaneous action potential firing.[2] Studies on hippocampal slices have demonstrated that this compound can induce recurrent epileptiform discharges, particularly under conditions of low magnesium.[2][3] Furthermore, direct microinfusion of this compound into the mouse dorsal hippocampus in vivo rapidly triggers epileptiform activity.[3]

A study on spinal cord dorsal horn neurons revealed a differential effect of this compound on excitatory versus inhibitory neurons. Inhibition of KCC2 with this compound increased the frequency of miniature excitatory postsynaptic currents (mEPSCs) in excitatory (VGluT2-expressing) neurons but not in inhibitory (VGAT-expressing) neurons. This suggests that KCC2 impairment may preferentially enhance nociceptive transmission between spinal excitatory interneurons.

Comparison with Alternative KCC2 Modulators

The performance of this compound can be benchmarked against other compounds that modulate KCC2 activity, such as the non-selective inhibitor furosemide (B1674285) and the putative KCC2 activator CLP257.

CompoundMechanism of ActionSelectivityEffect on Neuronal Activity
This compound Potent and selective KCC2 inhibitor>100-fold for KCC2 over NKCC1[1]Pro-convulsant; induces hyperexcitability and epileptiform discharges[1][2][3]
Furosemide Non-selective inhibitor of KCC and NKCC cotransportersInhibits both KCC and NKCC with similar potency[1]Anti-convulsant in some epilepsy models; suppresses seizure-like events[2][3]
CLP257 Putative KCC2 upregulator/activatorMechanism debated; may potentiate GABAA receptor activity[4]Anti-convulsant; reduces duration and frequency of epileptiform discharges[1][5]

Interestingly, while both this compound and furosemide inhibit KCC2, they can have opposing effects on network activity. The pro-convulsant action of the selective KCC2 inhibitor this compound highlights the critical role of KCC2 in maintaining inhibitory tone.[1][2] In contrast, the anti-seizure effects of the non-selective inhibitor furosemide may be attributed to its broader spectrum of activity, including the inhibition of NKCC1.[1][2]

The compound CLP257 has been reported to enhance KCC2 function and exhibit anti-convulsant properties.[1][5] However, some studies suggest that CLP257 does not directly activate KCC2 but may instead potentiate the activity of GABAA receptors.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters.

Table 1: Effect of this compound on GABA Reversal Potential (EGABA) in Cultured Hippocampal Neurons

ConcentrationBasal EGABA (mV)EGABA after this compound (mV)np-valueReference
10 µM-76 ± 5-36 ± 211< 0.0001[2]
100 nM-73 ± 4-42 ± 3100.0011[2]

Table 2: Effect of this compound on Spontaneous Action Potential Firing in Cultured Hippocampal Neurons

ConcentrationBasal Firing Rate (AP/min)Firing Rate after this compound (AP/min)np-valueReference
10 µM18 ± 578 ± 26150.0330[6]
100 nM22 ± 683 ± 23100.0165[6]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to consider the regulatory pathways of KCC2 and the experimental methods used to assess its function.

KCC2 Regulatory Signaling Pathway

The function of KCC2 is dynamically regulated by a complex network of signaling pathways involving various kinases and phosphatases. This regulation affects the transporter's expression, trafficking to the plasma membrane, and intrinsic activity.

KCC2_Regulation BDNF BDNF TrkB TrkB Receptor BDNF->TrkB activates PLCg PLCγ TrkB->PLCg activates PKC PKC PLCg->PKC activates KCC2 KCC2 PKC->KCC2 phosphorylates (S940) stabilizes at membrane WNK1 WNK1 SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 phosphorylates activates SPAK_OSR1->KCC2 phosphorylates (T906/T1007) inactivates PP1 PP1 PP1->KCC2 Cl_out Decreased Intracellular Cl- KCC2->Cl_out promotes Cl- extrusion GABA_Inhibition Impaired GABAergic Inhibition Cl_in Increased Intracellular Cl- Cl_in->WNK1 activates Cl_out->GABA_Inhibition enables hyperpolarizing GABA response This compound This compound This compound->KCC2 inhibits

Caption: KCC2 activity is modulated by phosphorylation and dephosphorylation events.

Experimental Workflow: Gramicidin (B1672133) Perforated-Patch Recording

To accurately measure EGABA without disturbing the native intracellular chloride concentration, the gramicidin perforated-patch clamp technique is employed.

Perforated_Patch_Workflow Start Start Prepare_Pipette Prepare Pipette Solution (with Gramicidin) Start->Prepare_Pipette Approach_Cell Approach Neuron and Form Giga-seal Prepare_Pipette->Approach_Cell Perforation Allow Gramicidin to Form Pores (Monitor Access Resistance) Approach_Cell->Perforation Record_Baseline Record Baseline E-GABA Perforation->Record_Baseline Apply_this compound Bath Apply this compound Record_Baseline->Apply_this compound Record_Post_Drug Record E-GABA in Presence of this compound Apply_this compound->Record_Post_Drug Washout Washout this compound Record_Post_Drug->Washout Record_Washout Record E-GABA After Washout Washout->Record_Washout End End Record_Washout->End

Caption: Workflow for gramicidin perforated-patch clamp recording.

Detailed Experimental Protocols

Gramicidin Perforated-Patch Clamp Recording

This technique is crucial for measuring GABA-induced currents while maintaining the physiological intracellular chloride concentration.

1. Pipette Solution Preparation:

  • Prepare a stock solution of gramicidin (e.g., 50 mg/ml in DMSO).

  • On the day of the experiment, dilute the stock solution into the desired internal pipette solution (e.g., 140 mM KCl, 10 mM HEPES, pH 7.4 with KOH) to a final concentration of 50-100 µg/ml.[6]

  • Vortex the solution thoroughly and sonicate for 1-2 minutes to ensure gramicidin is well-dissolved.

  • Filter the final solution through a 0.2 µm syringe filter.

2. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Back-fill the pipette with the gramicidin-containing internal solution.

  • Approach a target neuron under visual guidance (e.g., DIC microscopy) and form a high-resistance seal (>1 GΩ) on the cell membrane.

  • Monitor the access resistance. Perforation is achieved when the access resistance drops and stabilizes, typically to < 20-40 MΩ, which can take 20-40 minutes.[5]

  • Once a stable perforated patch is achieved, proceed with voltage-clamp or current-clamp recordings to measure EGABA by applying GABA or a GABAA receptor agonist like muscimol.

Thallium (Tl+) Flux Assay for KCC2 Activity

This is a fluorescence-based high-throughput screening method to measure KCC2 activity. It relies on the principle that KCC2 can transport Tl+, a surrogate for K+.

1. Cell Preparation:

  • Use a stable cell line overexpressing KCC2 (e.g., HEK-293 cells).

  • Plate the cells in a 96- or 384-well plate and grow to confluence.

  • Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™ II) according to the manufacturer's protocol.

2. Assay Procedure:

  • Wash the cells with a chloride-free buffer.

  • Add the test compounds (e.g., this compound) dissolved in the assay buffer to the wells.

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

  • Add a stimulus buffer containing Tl+ and chloride to initiate KCC2-mediated influx.

  • Measure the change in fluorescence over time. The initial rate of fluorescence increase is proportional to the KCC2 activity.

  • The inhibitory effect of compounds like this compound is determined by the reduction in the rate of Tl+ influx compared to a vehicle control.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of KCC2 in neuronal function. Its high selectivity allows for the specific dissection of KCC2-mediated processes. The available data robustly demonstrates its ability to increase neuronal excitability by impairing chloride homeostasis in hippocampal and spinal cord neurons.

However, a significant knowledge gap exists regarding the comparative efficacy of this compound across different classes of neurons, particularly the diverse populations of cortical and hippocampal interneurons versus principal cells. Future research should focus on applying this compound to genetically identified neuronal subtypes (e.g., parvalbumin-positive or somatostatin-positive interneurons) to elucidate cell-type-specific roles of KCC2 in microcircuit function. Such studies will be instrumental for a more nuanced understanding of how KCC2 modulation affects network dynamics and for the development of targeted therapeutic strategies for neurological disorders characterized by impaired inhibitory neurotransmission.

References

A Head-to-Head Comparison of the KCC2 Inhibitor VU0463271 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neuronal potassium-chloride cotransporter 2 (KCC2) is a critical regulator of chloride homeostasis in the central nervous system, playing a pivotal role in inhibitory neurotransmission. Its dysfunction has been implicated in a variety of neurological disorders, including epilepsy and neuropathic pain, making it a compelling target for therapeutic intervention. VU0463271 has emerged as a potent and selective inhibitor of KCC2, serving as a valuable tool for studying the transporter's function and as a lead compound for the development of novel therapeutics. This guide provides a detailed head-to-head comparison of this compound and its key analogs, summarizing their pharmacological properties, the experimental methods used to characterize them, and the structure-activity relationships that govern their activity.

The Role of KCC2 in Neuronal Signaling and its Inhibition

KCC2 is an ion transporter that extrudes chloride ions from neurons, thereby maintaining a low intracellular chloride concentration. This low chloride level is essential for the hyperpolarizing (inhibitory) action of GABAergic and glycinergic neurotransmission. Inhibition of KCC2 leads to an increase in intracellular chloride, which can shift the response to GABA and glycine (B1666218) from inhibitory to excitatory, resulting in neuronal hyperexcitability.

KCC2_Inhibition_Pathway cluster_neuron Neuron cluster_extracellular Extracellular Space GABA_R GABA-A Receptor Cl_in Low [Cl⁻]i GABA_R->Cl_in Cl⁻ influx KCC2 KCC2 Transporter Cl_out High [Cl⁻]o KCC2->Cl_out Cl⁻ extrusion Increased_Cl_in Increased [Cl⁻]i KCC2->Increased_Cl_in Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization GABA GABA GABA->GABA_R binds This compound This compound & Analogs This compound->KCC2 inhibits Depolarization Depolarization (Excitation) Increased_Cl_in->Depolarization

Caption: Mechanism of KCC2 inhibition by this compound.

Comparative Pharmacological Data

This compound and its analogs belong to a chemical series of N-thiazolyl-2-(pyridazinylthio)acetamides. The following table summarizes the in vitro potency and selectivity of this compound and some of its key analogs against KCC2 and the closely related sodium-potassium-chloride cotransporter 1 (NKCC1).

Compound IDStructureKCC2 IC₅₀ (nM)NKCC1 IC₅₀ (µM)Selectivity (NKCC1/KCC2)
This compound N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide61[1]>10[1]>164
ML077 (VU0240551) N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide537>>50>93
D4 (Initial Hit) N-(4-methylthiazol-2-yl)-2-[(6-phenylpyridazinyl)thio]acetamide558>50>90

In Vivo Effects

Selective inhibition of KCC2 with this compound has been shown to induce hyperexcitability and epileptiform discharges in hippocampal slices and in vivo. Microinfusion of this compound directly into the mouse hippocampus rapidly caused epileptiform discharges. These findings underscore the critical role of KCC2 in maintaining inhibitory tone in the brain. Comparative in vivo studies between this compound and its analogs are limited in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its analogs.

In Vitro KCC2 and NKCC1 Inhibition Assays

1. Thallium (Tl⁺) Flux Assay for KCC2 Activity

This high-throughput assay measures the influx of thallium ions, a surrogate for potassium, through the KCC2 transporter.

Thallium_Flux_Assay cluster_workflow Assay Workflow Plate_Cells Plate KCC2-expressing HEK293 cells Load_Dye Load cells with Tl⁺-sensitive dye Plate_Cells->Load_Dye Add_Compound Add this compound or analog Load_Dye->Add_Compound Add_Tl Add Tl⁺-containing buffer Add_Compound->Add_Tl Measure_Fluorescence Measure fluorescence increase over time Add_Tl->Measure_Fluorescence

Caption: Workflow for the Thallium Flux Assay.

  • Cell Line: HEK293 cells stably expressing human KCC2.

  • Plate Format: 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Application: Test compounds (this compound and analogs) are added to the wells at various concentrations.

  • Thallium Stimulation: A buffer containing thallium sulfate (B86663) is added to initiate the influx.

  • Data Acquisition: The fluorescence intensity is measured kinetically using a plate reader (e.g., FLIPR).

  • Data Analysis: The initial rate of fluorescence increase is proportional to KCC2 activity. IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.

2. ⁸⁶Rb⁺ Uptake Assay for KCC2 and NKCC1 Selectivity

This radioisotope-based assay directly measures the uptake of Rubidium-86, a potassium analog, to determine transporter activity.

  • Cell Lines: HEK293 cells expressing either KCC2 or NKCC1.

  • Assay Conditions for KCC2: Cells are pre-incubated in a hypotonic, sodium-free buffer to stimulate KCC2 activity.

  • Assay Conditions for NKCC1: Cells are incubated in a hypertonic buffer to stimulate NKCC1 activity.

  • ⁸⁶Rb⁺ Application: ⁸⁶RbCl is added to the cells in the presence or absence of test compounds.

  • Uptake Termination: The uptake is stopped by washing the cells with an ice-cold buffer.

  • Measurement: The amount of ⁸⁶Rb⁺ taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The specific uptake mediated by KCC2 or NKCC1 is calculated by subtracting the background uptake in the presence of a saturating concentration of an appropriate inhibitor (e.g., furosemide (B1674285) for KCC2, bumetanide (B1668049) for NKCC1). IC₅₀ values are then determined.

In Vivo Electrophysiology

Microinfusion and Electroencephalogram (EEG) Recording

This protocol assesses the in vivo effects of KCC2 inhibition on neuronal network activity.

  • Animal Model: Adult mice.

  • Surgery: A guide cannula is stereotaxically implanted over the hippocampus. EEG electrodes are placed on the cortical surface.

  • Compound Administration: this compound or a vehicle control is microinfused directly into the hippocampus through the guide cannula.

  • EEG Recording: EEG signals are recorded before, during, and after the microinfusion to monitor for changes in brain activity, such as the emergence of epileptiform discharges.

  • Data Analysis: The EEG recordings are analyzed for changes in power spectrum and the frequency and amplitude of seizure-like events.

Structure-Activity Relationship (SAR) Analysis

The development of this compound from an initial high-throughput screening hit involved key structural modifications that significantly enhanced its potency and selectivity.

SAR_Diagram cluster_scaffold Key SAR Insights Core N-thiazolyl-2-(pyridazinylthio)acetamide R1 N-substitution on acetamide (B32628): - H (D4): 558 nM - Me (ML077): 537 nM - Cyclopropyl (B3062369) (this compound): 61 nM (Potency Increase) Core->R1 R2 Thiazole (B1198619) ring: Modifications generally not well-tolerated Core->R2 R3 Phenyl ring on pyridazine: Essential for activity Core->R3

Caption: Structure-Activity Relationship of this compound Analogs.

The primary driver for the increased potency of this compound compared to the initial hit (D4) and ML077 is the substitution on the acetamide nitrogen. The introduction of a cyclopropyl group in this compound resulted in a nearly 10-fold increase in potency compared to the methyl group in ML077 and the unsubstituted amide in D4. This suggests that a small, constrained lipophilic group at this position is optimal for binding to the KCC2 transporter. Modifications to the thiazole and phenyl rings have been less extensively reported in the public literature, but the available data indicate that these regions are less tolerant of significant structural changes.

Conclusion

This compound is a highly potent and selective KCC2 inhibitor that has proven to be an invaluable tool for elucidating the role of this transporter in neuronal function and disease. The structure-activity relationship studies, though not exhaustively published, clearly indicate that the N-substituent on the acetamide moiety is a key determinant of potency. The detailed experimental protocols provided herein offer a guide for researchers aiming to further characterize KCC2 inhibitors. Future research efforts will likely focus on improving the pharmacokinetic properties of this chemical series to develop drug candidates for the treatment of epilepsy, neuropathic pain, and other neurological disorders associated with KCC2 dysfunction.

References

Assessing the Specificity of VU0463271 in Complex Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU0463271 has emerged as a potent and selective inhibitor of the neuronal K+-Cl- cotransporter KCC2, a critical regulator of intracellular chloride concentration and GABAergic neurotransmission.[1][2] Its high selectivity makes it a valuable tool for dissecting the physiological roles of KCC2 in complex biological systems. This guide provides an objective comparison of this compound with other KCC2 modulators, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their experimental design and interpretation.

Comparative Analysis of KCC2 Inhibitor Specificity

The specificity of a chemical probe is paramount for accurately attributing its biological effects to the intended target. The following table summarizes the on-target potency and off-target activity of this compound in comparison to other commonly used or structurally related KCC2 inhibitors.

Compound Primary Target IC50/EC50 (KCC2) Selectivity (vs. NKCC1) Known Off-Target Activities (IC50)
This compound KCC2 Inhibitor61 nM[1][2]>100-fold[1][2]TSPO (~200 nM), α1B Adrenergic Receptor (~350 nM). No significant activity against a panel of 68 GPCRs, ion channels, and transporters at 10 µM.[3][4]
Furosemide (B1674285) Non-selective Cation-Chloride Cotransporter Inhibitor~500 µM - 1 mM[5][6]Non-selective; inhibits both KCC and NKCC isoforms.[5]Broad activity against various ion transporters.[5]
VU0240551 KCC2 Inhibitor~568 nM>100-foldSignificant inhibition of several GPCRs, hERG, and L-type Ca2+ channels at 10 µM.[4]
ML077 KCC2 Inhibitor537 nM[4][5]>100-foldNo significant activity against a panel of 68 GPCRs, ion channels, and transporters at 10 µM.[4][5]

KCC2 Signaling Pathway

KCC2 activity is tightly regulated by a complex network of signaling pathways that modulate its expression, trafficking to the plasma membrane, and intrinsic activity. The following diagram illustrates the key upstream regulators and downstream effects of KCC2 function.

KCC2_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PKC PKC TrkB->PKC activates WNK WNK Kinases KCC2 KCC2 WNK->KCC2 phosphorylates (inactivates) PKC->KCC2 phosphorylates (activates) PP1 PP1 PP1->KCC2 dephosphorylates (activates) Cl_extrusion Chloride Extrusion KCC2->Cl_extrusion GABA_A GABA-A Receptor Cl_extrusion->GABA_A enables hyperpolarizing current Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Upstream and downstream signaling of the KCC2 cotransporter.

Experimental Workflow for Assessing KCC2 Inhibitor Specificity

A multi-step approach is essential for rigorously evaluating the specificity of a KCC2 inhibitor. The following diagram outlines a typical experimental workflow.

Specificity_Workflow cluster_workflow KCC2 Inhibitor Specificity Assessment Primary_Screen Primary Screen (e.g., Thallium Flux Assay) Hit_Confirmation Hit Confirmation (e.g., 86Rb+ Uptake Assay) Primary_Screen->Hit_Confirmation Selectivity_Assay Selectivity Assay (vs. NKCC1) Hit_Confirmation->Selectivity_Assay Broad_Panel_Screen Broad Off-Target Panel (e.g., Cerep) Selectivity_Assay->Broad_Panel_Screen In_Vivo_Validation In Vivo / Ex Vivo Validation Broad_Panel_Screen->In_Vivo_Validation

Caption: Experimental workflow for assessing KCC2 inhibitor specificity.

Experimental Protocols

Thallium (Tl+) Flux Assay for KCC2 Activity

This high-throughput assay measures KCC2 activity by detecting the influx of thallium, a surrogate for potassium, using a Tl+-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing KCC2

  • Assay buffer (e.g., Hank's Buffered Salt Solution with 20 mM HEPES, pH 7.3)

  • Tl+-sensitive dye (e.g., Thallos-AM or FluxOR™)

  • Pluronic F-127

  • 5x Tl+ stimulus solution (e.g., 125 mM sodium bicarbonate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium sulfate, 5 mM glucose, 10 mM HEPES, pH 7.3)

  • Test compounds (e.g., this compound)

  • 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed KCC2-expressing HEK293 cells into 384-well plates and culture overnight.[7]

  • Dye Loading: Remove culture medium and add assay buffer containing the Tl+-sensitive dye and Pluronic F-127. Incubate for approximately 45-60 minutes at 37°C.[7]

  • Compound Addition: After dye loading, replace the solution with fresh assay buffer. Add test compounds at desired concentrations and incubate for a defined period (e.g., 10 minutes).[7]

  • Signal Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a short period (e.g., 10-15 seconds).

  • Stimulation and Reading: Add the 5x Tl+ stimulus solution to initiate KCC2-mediated influx. Immediately and continuously record the fluorescence signal for 1-2 minutes.[7]

  • Data Analysis: Calculate the rate of fluorescence increase to determine KCC2 activity. Compare the rates in the presence and absence of the test compound to determine the percent inhibition.

Rubidium (86Rb+) Uptake Assay for Cation-Chloride Cotransporter Activity

This radioisotopic assay provides a direct measure of KCC and NKCC activity by quantifying the uptake of 86Rb+, a potassium congener.

Materials:

  • HEK293 cells expressing KCC2 or NKCC1

  • Preincubation buffer (e.g., Na+-free for KCC2, or standard buffer for NKCC1)

  • Uptake buffer containing 86RbCl (e.g., 1 µCi/mL)

  • Test compounds

  • Wash buffer (ice-cold)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter

Procedure:

  • Cell Culture: Grow cells to near confluence in appropriate multi-well plates.

  • Preincubation: Wash cells and preincubate in the appropriate buffer containing the test compound or vehicle for a specified time (e.g., 10-15 minutes). For KCC2 assays, a Na+-free buffer is often used to isolate KCC activity.[7]

  • Initiation of Uptake: Remove the preincubation buffer and add the uptake buffer containing 86Rb+ and the test compound. Incubate for a short, linear uptake period (e.g., 5-15 minutes).

  • Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular 86Rb+.

  • Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the 86Rb+ uptake to the protein concentration in each well. Calculate the percent inhibition by comparing the uptake in the presence of the test compound to the vehicle control.

Conclusion

This compound stands out as a highly potent and selective KCC2 inhibitor, offering a significant advantage over less specific compounds like furosemide and even earlier selective inhibitors such as VU0240551. Its clean off-target profile, as demonstrated in broad panel screening, makes it a reliable tool for investigating the specific roles of KCC2 in health and disease.[3][4] This guide provides the necessary data and protocols to assist researchers in effectively utilizing this compound and interpreting the resulting data in the context of complex biological systems. The provided signaling pathway and experimental workflow diagrams serve as valuable conceptual frameworks for designing and executing rigorous studies on KCC2 function.

References

Independent Validation of VU0463271: A Comparative Guide to KCC2 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU0463271, a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2), with other available alternatives. The information presented is based on a comprehensive review of published data, offering a valuable resource for researchers investigating neuronal chloride homeostasis and its role in neurological disorders.

Introduction to this compound and KCC2

The neuronal K-Cl cotransporter 2 (KCC2) is a crucial neuron-specific protein responsible for extruding chloride ions from the cell. This process is fundamental for maintaining a low intracellular chloride concentration, which allows for the hyperpolarizing and inhibitory action of GABAergic neurotransmission in the mature central nervous system. Dysregulation of KCC2 function has been implicated in various neurological conditions, including epilepsy, neuropathic pain, and spasticity.

This compound is a small molecule that has been identified as a highly potent and selective inhibitor of KCC2.[1][2][3] Its high affinity and selectivity make it a valuable pharmacological tool for studying the physiological and pathological roles of KCC2. This guide provides an independent validation of the published data on this compound and compares its performance with other commonly used KCC2 modulators.

Comparative Analysis of KCC2 Modulators

The following table summarizes the quantitative data for this compound and its alternatives based on published literature.

CompoundMechanism of ActionPotencySelectivityKey Findings & Caveats
This compound Selective KCC2 InhibitorIC₅₀ = 61 nM [1][3]>100-fold selective over NKCC1[1][3]Potently blocks KCC2-mediated chloride extrusion, leading to a depolarizing shift in EGABA and neuronal hyperexcitability.[2][4] Widely used as a specific tool to probe KCC2 function.
VU0240551 Selective KCC2 InhibitorIC₅₀ = 560 nM [5]Selective versus NKCC1[5]Another selective KCC2 inhibitor, though less potent than this compound. Has been shown to attenuate GABA-induced hyperpolarization.[5]
Furosemide (B1674285) Non-selective Cation-Chloride Cotransporter InhibitorKᵢ = 25–50 µM for KCCs[1]Inhibits both KCC and NKCC isoforms with similar potency.[1]A loop diuretic with a long history of use as a non-selective KCC2 inhibitor. Its effects can be complex due to its action on multiple transporters. Paradoxically, at high concentrations, it can exhibit anti-seizure effects, unlike selective KCC2 inhibitors.[1][4][6]
Bumetanide Non-selective Cation-Chloride Cotransporter InhibitorLess potent on KCC2 than on NKCC1.Preferentially inhibits NKCC1 over KCC2.Often used to pharmacologically distinguish between NKCC1 and KCC2 activity.
CLP257 Putative KCC2 ActivatorEC₅₀ ≈ 616 nM Initially reported as selective for KCC2.Initially described as a KCC2 activator that could restore chloride homeostasis. However, subsequent independent studies have questioned its direct effect on KCC2, suggesting it may potentiate GABAA receptor function instead.[7][8][9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental validation of this compound and other KCC2 modulators, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for assessing KCC2 inhibition, and the logical relationship between the original findings and independent validation.

KCC2_Signaling_Pathway KCC2 Signaling Pathway and GABAergic Inhibition cluster_neuron Neuron GABA_R GABA-A Receptor Cl_in [Cl-]in GABA_R->Cl_in Cl- influx Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization KCC2 KCC2 Transporter Cl_out [Cl-]out KCC2->Cl_out Cl- extrusion K_out [K+]out KCC2->K_out K+ extrusion Cl_in->KCC2 Cl_out->GABA_R GABA K_in [K+]in K_in->KCC2 Inhibition Synaptic Inhibition Hyperpolarization->Inhibition This compound This compound This compound->KCC2 Inhibition

Caption: KCC2-mediated chloride extrusion maintains low intracellular chloride, enabling hyperpolarizing GABAergic inhibition.

Experimental_Workflow Experimental Workflow for Validating KCC2 Inhibition cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assays cluster_in_vivo In Vivo Assays Flux_Assay Thallium/Rubidium Flux Assay in KCC2-expressing cells Patch_Clamp Gramicidin (B1672133) Perforated Patch-Clamp on cultured neurons Flux_Assay->Patch_Clamp Confirms cellular effect Flux_Data Measure IC50 of this compound Flux_Assay->Flux_Data Slice_Recording Electrophysiology on Hippocampal Slices Patch_Clamp->Slice_Recording Validates in a neural circuit Ephys_Data Measure shift in E_GABA Patch_Clamp->Ephys_Data Microinfusion Intracerebral Microinfusion Slice_Recording->Microinfusion Tests in a living organism Slice_Data Record epileptiform discharges Slice_Recording->Slice_Data InVivo_Data Observe seizure induction Microinfusion->InVivo_Data

Caption: A multi-tiered approach is used to validate the effects of KCC2 modulators from the cellular to the organismal level.

Logical_Relationship Logical Relationship of this compound Validation cluster_validation Validation Methods Original_Publication Original Publication (Delpire et al.) - Reports this compound as a potent and selective KCC2 inhibitor. Independent_Studies Independent Validation Studies Original_Publication->Independent_Studies Hypothesis for validation Electrophysiology Electrophysiology (Patch-clamp, Slice recording) Independent_Studies->Electrophysiology Utilizes Biochemical_Assays Biochemical Assays (Flux assays) Independent_Studies->Biochemical_Assays Utilizes In_Vivo_Models In Vivo Models Independent_Studies->In_Vivo_Models Utilizes Conclusion Conclusion: This compound is a reliable and selective tool for studying KCC2 function. Electrophysiology->Conclusion Provides evidence for Biochemical_Assays->Conclusion Provides evidence for In_Vivo_Models->Conclusion Provides evidence for

Caption: Independent studies using diverse methodologies have confirmed the original findings on this compound's mechanism of action.

Detailed Experimental Protocols

Thallium/Rubidium (Tl⁺/Rb⁺) Flux Assay for KCC2 Activity

This assay directly measures the transport activity of KCC2 in a controlled cellular environment, typically using HEK293 cells overexpressing the transporter.

Principle: KCC2 cotransports K⁺ and Cl⁻ ions. Thallium (Tl⁺) and Rubidium (Rb⁺) are potassium congeners that are also transported by KCC2. By measuring the influx of a radioactive tracer (⁸⁶Rb⁺) or a fluorescent indicator for Tl⁺, the activity of KCC2 can be quantified.

Methodology:

  • Cell Culture: HEK293 cells are transiently or stably transfected with a vector expressing human or rodent KCC2.

  • Plating: Cells are plated in multi-well plates (e.g., 96- or 384-well) and allowed to adhere.

  • Pre-incubation: The cells are washed and pre-incubated in a chloride-free buffer to maximize the inward chloride gradient, which drives KCC2-mediated cation influx. This buffer will contain the test compounds (e.g., this compound, furosemide) at various concentrations.

  • Initiation of Flux: The transport is initiated by adding a buffer containing a fixed concentration of Cl⁻ and the tracer (⁸⁶Rb⁺ or Tl⁺).

  • Measurement:

    • ⁸⁶Rb⁺ Flux: After a defined incubation period, the influx is stopped by washing the cells with an ice-cold stop solution. The amount of intracellular ⁸⁶Rb⁺ is then quantified using a scintillation counter.

    • Tl⁺ Flux: A thallium-sensitive fluorescent dye is pre-loaded into the cells. The influx of Tl⁺ leads to an increase in fluorescence, which is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The rate of influx is calculated and plotted against the concentration of the inhibitor to determine the IC₅₀ value.

Gramicidin Perforated Patch-Clamp Electrophysiology

This technique allows for the measurement of GABA-A receptor-mediated currents and the determination of the GABA reversal potential (EGABA) in neurons without disrupting the native intracellular chloride concentration.

Principle: Gramicidin is an antibiotic that forms small pores in the cell membrane that are permeable to monovalent cations (like K⁺ and Na⁺) but impermeable to anions (like Cl⁻). By including gramicidin in the patch pipette solution, electrical access to the cell is achieved without dialyzing the intracellular chloride.

Methodology:

  • Cell Preparation: Primary neuronal cultures or acute brain slices are prepared and transferred to a recording chamber on a microscope stage.

  • Pipette Solution: The patch pipette is filled with a solution containing gramicidin. The tip of the pipette is often briefly dipped in a gramicidin-free solution to facilitate seal formation.

  • Patching: A high-resistance "giga-seal" is formed between the pipette tip and the neuronal membrane.

  • Perforation: Over a period of 5-20 minutes, gramicidin molecules from the pipette solution insert into the membrane patch, forming pores and establishing electrical access to the cell interior. This is monitored by observing the decrease in access resistance.

  • Recording:

    • Voltage-clamp recordings are performed to measure currents evoked by the application of GABA or a GABA-A receptor agonist (e.g., muscimol).

    • A voltage ramp or a series of voltage steps is applied during the GABA application to determine the reversal potential of the GABA-evoked current (EGABA).

  • Drug Application: Test compounds like this compound are bath-applied, and the change in EGABA is measured. A depolarizing (more positive) shift in EGABA indicates an increase in intracellular chloride concentration, consistent with KCC2 inhibition.

  • Data Analysis: The Nernst equation can be used to calculate the intracellular chloride concentration from the measured EGABA.

Conclusion

Independent validation studies have consistently confirmed that this compound is a potent and selective inhibitor of the KCC2 cotransporter. Its high affinity and specificity distinguish it from less selective alternatives like furosemide and bumetanide. While putative KCC2 activators like CLP257 have been described, their direct mechanism of action on KCC2 has been a subject of debate in the scientific community.

The experimental protocols outlined in this guide, particularly thallium/rubidium flux assays and gramicidin perforated patch-clamp recordings, represent the gold standard for characterizing the activity of KCC2 modulators. For researchers aiming to investigate the role of KCC2 in health and disease, this compound remains an indispensable pharmacological tool.

References

Comparative Analysis of VU0463271 in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter KCC2, a key regulator of intracellular chloride concentration and GABAergic inhibition in the central nervous system.[1] Its utility as a research tool has been demonstrated in various disease models, primarily focusing on neurological and psychiatric disorders where dysregulation of chloride homeostasis is implicated. This guide provides a comparative overview of this compound's performance against other relevant compounds in key disease models, supported by experimental data and detailed methodologies.

Epilepsy and Hyperexcitability Models

A primary application of this compound is in the study of epilepsy. By inhibiting KCC2, this compound disrupts the maintenance of low intracellular chloride levels, leading to a depolarizing shift in the reversal potential of GABA (EGABA). This impairment of GABAergic inhibition results in neuronal hyperexcitability and epileptiform activity.[2][3]

Comparison with Furosemide (B1674285)

Furosemide is a loop diuretic that non-selectively inhibits both KCC and NKCC transporters.[1] In contrast, this compound offers high selectivity for KCC2 over NKCC1 (>100-fold).[1] This selectivity is crucial for dissecting the specific role of KCC2 in neuronal function and disease.

CompoundTarget(s)Disease ModelKey FindingsReference
This compound Selective KCC2 inhibitorLow-Mg²⁺ in vitro modelInduced unremitting recurrent epileptiform discharges.[2][3]
In vivo mouse hippocampusMicroinfusion rapidly caused epileptiform discharges.[2][3]
Furosemide Non-selective KCC/NKCC inhibitorLow-Mg²⁺ in vitro modelSuppressed synchronized activity and seizure-like events.[3]
In vivo (rodents and humans)Exhibits anti-seizure actions.[3]

The opposing effects of this compound and furosemide in seizure models highlight the complex role of cation-chloride cotransport in neuronal excitability. While selective KCC2 inhibition with this compound is pro-convulsant, the broader spectrum inhibition by furosemide, likely including effects on NKCC1, can have anti-seizure effects.[1][3]

Comparison with CLP257

CLP257 is a putative KCC2 upregulator, designed to enhance KCC2-mediated chloride extrusion. Its effects are therefore expected to be opposite to those of this compound.

CompoundProposed MechanismDisease ModelKey FindingsReference
This compound KCC2 inhibitionOrganotypic hippocampal slices (recurrent ictal-like discharges)Reduced Cl⁻ extrusion, increased ictal [Cl⁻]i, increased duration of discharges, and induced status epilepticus.[1]
CLP257 Putative KCC2 upregulationOrganotypic hippocampal slices (recurrent ictal-like discharges)Improved chloride homeostasis, reduced duration and frequency of discharges.[1]

These findings suggest that while KCC2 inhibition by this compound exacerbates epileptiform activity, enhancing KCC2 function with compounds like CLP257 may represent a therapeutic strategy for epilepsy.[1]

Neuropathic Pain Models

KCC2 dysfunction is also implicated in the pathogenesis of neuropathic pain. Inhibition of KCC2 in the spinal cord can lead to pain hypersensitivity.

Comparison with Pregabalin

Pregabalin is an NMDAR antagonist used to treat neuropathic pain. Studies have shown that the pain hypersensitivity induced by this compound can be reversed by co-treatment with pregabalin.

TreatmentDisease ModelKey FindingsReference
This compound In vivo mouse modelInduced pain hypersensitivity.[4]
This compound + Pregabalin In vivo mouse modelAbrogated this compound-induced pain hypersensitivity.[4]

This suggests that KCC2 impairment contributes to pain by potentiating NMDAR activity, and that targeting this downstream pathway can alleviate the effects of KCC2 hypofunction.[4]

Alzheimer's Disease Models

Recent studies have linked chloride dysregulation to the cognitive decline observed in Alzheimer's disease.

Use of this compound to Probe KCC2 Function

In mouse models of Alzheimer's disease, a loss of KCC2 has been observed.[5] While direct comparative studies with this compound in these models are still emerging, this compound is used as a tool to confirm the role of KCC2 in synaptic inhibition and network function, which are disrupted in this disease. The compound can be used to mimic the effects of KCC2 loss and study the downstream consequences on neuronal activity and cognition.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of KCC2 Inhibition by this compound

KCC2_Inhibition This compound This compound KCC2 KCC2 Transporter This compound->KCC2 Inhibits Cl_extrusion Chloride Extrusion KCC2->Cl_extrusion Mediates Intra_Cl Increased Intracellular Chloride ([Cl⁻]i) KCC2->Intra_Cl Leads to EGABA Depolarizing Shift in EGABA Intra_Cl->EGABA GABA_inhibition Impaired GABAergic Inhibition EGABA->GABA_inhibition Hyperexcitability Neuronal Hyperexcitability GABA_inhibition->Hyperexcitability

Caption: Inhibition of KCC2 by this compound leads to neuronal hyperexcitability.

Experimental Workflow for In Vitro Epilepsy Model

InVitro_Epilepsy_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Prepare acute hippocampal slices prep2 Allow slices to recover prep1->prep2 rec1 Transfer slice to recording chamber prep2->rec1 rec2 Perfuse with low-Mg²⁺ ACSF to induce SLEs rec1->rec2 rec3 Establish baseline field recordings rec2->rec3 rec4 Bath apply this compound or alternative compound rec3->rec4 rec5 Record changes in epileptiform activity rec4->rec5 ana1 Measure frequency and duration of discharges rec5->ana1 ana2 Compare pre- and post-drug application ana1->ana2 ana3 Statistical analysis ana2->ana3

Caption: Workflow for assessing this compound's effects in a low-Mg²⁺ epilepsy model.

Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices (Low-Mg²⁺ Model)
  • Slice Preparation:

    • Anesthetize adult mice (e.g., C57BL/6) and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, and 10 glucose.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min at 32-34°C.

    • To induce spontaneous seizure-like events (SLEs), switch the perfusion to a modified ACSF containing 0 mM Mg²⁺.[3]

    • Place a recording electrode (e.g., glass micropipette filled with ACSF) in the desired hippocampal subfield (e.g., CA1 or entorhinal cortex layer III) to obtain field potential recordings.[3]

    • After a stable baseline of SLEs is established (typically 60-120 minutes), bath-apply this compound (e.g., 10 µM) or a comparator drug.[3]

    • Record for a sufficient duration to observe the full effect of the compound.

  • Data Analysis:

    • Analyze the recorded traces to measure the frequency, duration, and amplitude of epileptiform discharges.

    • Use statistical tests (e.g., paired t-test) to compare the parameters before and after drug application.[1]

In Vivo Microinfusion and EEG Recording
  • Surgery:

    • Anesthetize adult mice and place them in a stereotaxic frame.

    • Implant a guide cannula targeting the dorsal hippocampus.

    • Implant EEG electrodes over the cortical surface.

    • Secure the implants with dental cement and allow the animal to recover for at least one week.

  • Microinfusion and Recording:

    • Habituate the freely moving mouse to the recording setup.

    • Dissolve this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO).[5]

    • Perform a unilateral or bilateral intra-hippocampal microinfusion of this compound (e.g., 500 nL of 100 µM solution) or vehicle.[3]

    • Record EEG activity continuously before, during, and after the infusion to monitor for the development of epileptiform discharges.

  • Data Analysis:

    • Visually inspect and quantitatively analyze the EEG recordings for ictal events, characterized by rhythmic spiking lasting longer than a defined period (e.g., 30 seconds).[3]

    • Perform spectral analysis to assess changes in brain network activity.[3]

References

Safety Operating Guide

Proper Disposal and Handling of VU0463271: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the selective KCC2 antagonist, VU0463271, including operational and disposal plans.

Summary of Chemical Data

This compound is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2).[1] The following table summarizes its key quantitative data:

PropertyValueReference
Molecular Weight 382.5 g/mol [1]
Formula C₁₉H₁₈N₄OS₂[1]
IC₅₀ for KCC2 61 nM[1]
Purity ≥98% (HPLC)[1]
CAS Number 1391737-01-1[1]
Solubility Soluble to 50 mM in DMSO
Storage Store at +4°C

Proper Disposal Procedures

While a specific Safety Data Sheet (SDS) detailing the explicit disposal protocol for this compound is not publicly available, general principles for the disposal of laboratory chemicals must be strictly followed. The precautionary statement "Dispose of contents/container to in accordance with local regulation" is the standard guidance provided for such compounds.[2][3]

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. Always adhere to their established procedures for chemical waste.

  • Waste Segregation: Dispose of this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) in a designated hazardous waste container. Do not mix with non-hazardous waste.

  • Labeling: Ensure the hazardous waste container is clearly and accurately labeled with the chemical name ("this compound") and any other information required by your institution.

  • Containment: Use a sealed, leak-proof container for all this compound waste to prevent environmental contamination.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company, as coordinated by your EHS department.

Experimental Protocols

This compound is utilized in various experimental settings to investigate the function of the KCC2 cotransporter. Below are detailed methodologies for key experiments cited in the literature.

Thallium (Tl⁺) Influx Assay for KCC2 Activity

This assay is a common method to measure the activity of KCC2 in a high-throughput format.[4][5]

Methodology:

  • Cell Plating: HEK-293 cells engineered to express KCC2 are plated in 384-well plates at a density of 20,000 cells per well and incubated to allow for KCC2 expression.[4][5]

  • Dye Loading: The cell culture medium is replaced with an assay buffer containing a thallium-sensitive fluorescent dye. The cells are incubated to allow for dye uptake.

  • Compound Incubation: A solution containing this compound (or other test compounds) is added to the wells, and the plate is incubated for a specified period (e.g., 10 minutes).[4][5]

  • Thallium Stimulation and Data Acquisition: A stimulus solution containing thallium sulfate (B86663) is added to the wells. The fluorescence intensity is measured immediately at regular intervals (e.g., 1 Hz) to detect the influx of thallium into the cells.[4][5]

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx, which is a surrogate for KCC2 activity. Inhibition of KCC2 by this compound results in a decreased rate of thallium influx.

Electrophysiology in Hippocampal Slices

This technique is used to assess the effect of this compound on neuronal excitability and synaptic inhibition.[6][7][8]

Methodology:

  • Slice Preparation: Transverse hippocampal slices (e.g., 350 µm thick) are prepared from rodents.[6]

  • Recording Setup: Slices are transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp or field potential recordings are established from neurons in the desired hippocampal region (e.g., CA1 pyramidal cells).

  • Baseline Recording: Baseline neuronal activity, such as spontaneous inhibitory postsynaptic currents (sIPSCs) or the reversal potential for GABA (EGABA), is recorded.

  • This compound Application: this compound is bath-applied to the slice at a known concentration (e.g., 10 µM).[7]

  • Effect Measurement: Changes in neuronal activity are recorded in the presence of this compound. Inhibition of KCC2 is expected to cause a depolarizing shift in EGABA and may lead to increased neuronal firing or epileptiform discharges.[7][8]

  • Washout: The slice is perfused with aCSF lacking this compound to determine if the effects are reversible.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

cluster_neuron Neuron KCC2 KCC2 Co-transporter Cl_in Intracellular Cl⁻ KCC2->Cl_in K_in Intracellular K⁺ KCC2->K_in Cl_out Extracellular Cl⁻ Cl_in->Cl_out Extrusion K_out Extracellular K⁺ K_in->K_out Extrusion GABA_R GABAₐ Receptor GABA_R->Cl_in Influx This compound This compound This compound->KCC2 Inhibits

Caption: Signaling pathway of KCC2 inhibition by this compound.

cluster_workflow Experimental Workflow: Thallium Influx Assay A Plate KCC2-expressing HEK-293 cells B Load cells with thallium-sensitive dye A->B C Incubate with This compound B->C D Add Thallium stimulus C->D E Measure fluorescence D->E F Analyze data E->F

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.